molecular formula C8H7ClN2S B3024521 5-Chloro-6-methyl-1,3-benzothiazol-2-amine CAS No. 50850-98-1

5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Cat. No.: B3024521
CAS No.: 50850-98-1
M. Wt: 198.67 g/mol
InChI Key: FFWBEOJHVGXEMJ-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C8H7ClN2S and its molecular weight is 198.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-6-methyl-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-methyl-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-6-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWBEOJHVGXEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390017
Record name 5-Chloro-6-methyl-1,3-benzothiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50850-98-1
Record name 5-Chloro-6-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-6-methyl-1,3-benzothiazol-2-amine basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Properties of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Abstract

The 2-aminobenzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its rigid, planar structure and versatile functionalization points make it an ideal starting point for the development of novel drugs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4] This technical guide provides a comprehensive analysis of a specific derivative, 5-Chloro-6-methyl-1,3-benzothiazol-2-amine . While direct experimental data for this exact molecule is limited, this document synthesizes information from closely related analogues and the parent scaffold to provide a robust overview of its fundamental physicochemical properties, a reliable synthetic protocol, methods for analytical characterization, and its potential biological activities. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity in their work.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for rational drug design, as these characteristics directly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[5] The properties of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine are dictated by the interplay of the basic 2-aminobenzothiazole core, the electron-withdrawing chloro group, and the lipophilic methyl group.

The basicity of the 2-amino group is a key determinant of the molecule's ionization state at physiological pH. For the parent 2-aminobenzothiazole, the pKa is approximately 4.48.[5][6] The presence of a chloro group at the 5-position is expected to slightly decrease the pKa due to its electron-withdrawing inductive effect, making the amino group less basic. Conversely, the electron-donating methyl group at the 6-position may slightly counteract this effect. The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. The chloro and methyl substituents will increase the lipophilicity of the molecule compared to the unsubstituted parent compound, likely resulting in a higher LogP value, which can enhance membrane permeability but may also decrease aqueous solubility.

Table 1: Physicochemical Properties of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine and Parent Compound

Property5-Chloro-6-methyl-1,3-benzothiazol-2-amine2-Aminobenzothiazole (Parent Compound)Source(s)
Molecular Formula C₈H₇ClN₂SC₇H₆N₂S
Molecular Weight 198.67 g/mol 150.20 g/mol [7]
Appearance Predicted: Off-white to beige solidWhite to beige or grayish powder/flakes[5][6]
Predicted pKa ~3.0 - 4.04.48 (at 20°C)[5][6]
Predicted LogP > 3.01.88[5]
Solubility Predicted: Very slightly soluble in water; Soluble in organic solvents like ethanol, DMSO.Very slightly soluble in water; Freely soluble in alcohol, chloroform, and diethyl ether.

Synthesis and Purification

The most common and robust method for synthesizing 2-aminobenzothiazoles is the Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea.[8] This can be achieved by reacting the corresponding substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine or sulfuryl chloride.[1][9]

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Oxidative Cyclization cluster_workup Work-up & Purification A 4-Chloro-3-methylaniline D In-situ formation of (4-Chloro-3-methylphenyl)thiourea A->D Step 1: Thiourea Formation B Sodium Thiocyanate (NaSCN) B->D Step 1: Thiourea Formation C Sulfuric Acid (H₂SO₄) C->D Step 1: Thiourea Formation F Crude Product Mixture D->F Step 2: Cyclization E Sulfuryl Chloride (SO₂Cl₂) E->D G Aqueous Work-up (Neutralization with NH₄OH) F->G Step 3: Isolation H Filtration & Washing G->H I Recrystallization (e.g., from Ethanol/Water) H->I J 5-Chloro-6-methyl-1,3-benzothiazol-2-amine (Final Product) I->J Step 4: Purification

Caption: General workflow for the synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar 2-aminobenzothiazole derivatives.[9]

Materials:

  • 4-Chloro-3-methylaniline

  • Chlorobenzene (solvent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Thiocyanate (NaSCN)

  • Sulfuryl Chloride (SO₂Cl₂)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ethanol

  • Deionized Water

Procedure:

  • Thiourea Formation:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 1 equivalent of 4-chloro-3-methylaniline in chlorobenzene.

    • Causality: Chlorobenzene is used as a high-boiling, non-reactive solvent.

    • Slowly add 0.55 equivalents of concentrated sulfuric acid dropwise. A fine suspension of the aniline sulfate salt will form.

    • Add 1.1 equivalents of sodium thiocyanate to the suspension.

    • Heat the mixture to 100°C and maintain for 3-4 hours. This drives the reaction to form the (4-chloro-3-methylphenyl)thiourea intermediate in situ.

  • Oxidative Cyclization:

    • Cool the reaction mixture to below 30°C in an ice bath.

    • Causality: The subsequent cyclization is exothermic, and cooling prevents uncontrolled side reactions.

    • Slowly add 1.3-1.4 equivalents of sulfuryl chloride dropwise, ensuring the internal temperature does not exceed 50°C. Evolution of HCl and SO₂ gas will be observed.

    • After the addition is complete, maintain the mixture at 50°C for 2 hours or until gas evolution ceases, indicating the completion of the cyclization.

  • Product Isolation and Work-up:

    • Cool the mixture and remove the chlorobenzene solvent by filtration.

    • Transfer the solid residue to a beaker and dissolve it in hot water (approx. 1 L per mole of starting aniline). If any residual solvent remains, it can be removed with a steam current.

    • Filter the hot solution to remove any insoluble impurities.

    • Make the clear filtrate alkaline to litmus paper by the addition of concentrated ammonium hydroxide.

    • Causality: The product is formed as a salt. Neutralization with a base deprotonates the amine, causing the free base to precipitate out of the aqueous solution.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Purification:

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, treat with activated charcoal if necessary to remove colored impurities, and filter hot.

    • Add hot water to the filtrate until turbidity persists, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Filter the purified crystals, wash with a cold ethanol/water mixture, and dry under vacuum.

Analytical Characterization

Structural confirmation of the synthesized 5-Chloro-6-methyl-1,3-benzothiazol-2-amine is achieved using standard spectroscopic techniques.[10]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl protons (CH₃) around 2.3-2.5 ppm, a broad singlet for the amine protons (NH₂) which may vary in chemical shift, and two singlets in the aromatic region (around 7.0-7.8 ppm) corresponding to the protons at the C4 and C7 positions of the benzothiazole ring.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of eight distinct carbon environments, including the methyl carbon, the five aromatic carbons, and the two carbons of the thiazole ring (C=N and C-S).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 198. A characteristic (M+2) peak at m/z 200 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the functional groups present. Key peaks include N-H stretching vibrations for the primary amine (typically a doublet around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and the C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹).[5]

Potential Biological Activities and Applications

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a remarkable range of biological activities.[1][3] It is highly probable that 5-Chloro-6-methyl-1,3-benzothiazol-2-amine serves as a valuable intermediate or active compound in several therapeutic areas.

Anticancer Potential

Many 2-aminobenzothiazole derivatives exhibit potent anticancer activity by inhibiting key signaling pathways essential for tumor growth and survival.[3][11] A primary mechanism involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3] These compounds often interfere with the PI3K/Akt/mTOR pathway, a central regulator of cell proliferation, survival, and apoptosis that is frequently dysregulated in cancer.[11]

Diagram of a Key Cancer Pathway

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis (Inhibition) Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Simplified PI3K/Akt/mTOR pathway and potential inhibition points for 2-aminobenzothiazoles.

Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have also demonstrated potent activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The specific substitutions on the benzene ring are critical for modulating the spectrum and potency of this antimicrobial activity. For instance, halogen substitutions have been shown to enhance activity in many heterocyclic systems.

Protocol: In Vitro Cytotoxicity (MTT Assay)

To experimentally validate the predicted anticancer potential, a standard MTT assay can be performed. This protocol provides a self-validating system to quantify cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine against a selected cancer cell line (e.g., A549 lung cancer or MCF-7 breast cancer).[10]

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Controls: Include wells with vehicle control (medium with the same percentage of DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a strategically substituted derivative of a highly valued heterocyclic core in medicinal chemistry. Its basic properties, inferred from the extensive knowledge of the 2-aminobenzothiazole class, suggest a lipophilic, weakly basic compound with significant potential as an anticancer and antimicrobial agent. The presence of distinct chloro and methyl groups provides valuable handles for probing structure-activity relationships and optimizing lead compounds. The straightforward and scalable synthesis makes it an accessible building block for academic and industrial drug discovery programs. Further investigation into its specific biological targets and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

  • The 2-Aminobenzothiazole Scaffold: A Comprehensive Guide to its Medicinal Chemistry - Benchchem. (URL: )
  • An In-depth Technical Guide to the Physicochemical Characteristics of 2-Aminobenzothiazole - Benchchem. (URL: )
  • Applications of 2-Aminobenzothiazole in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (URL: )
  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - PubMed Central. (URL: [Link])

  • physicochemical properties of 2-aminobenzothiazole - Benchchem. (URL: )
  • Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives - ResearchGate. (URL: [Link])

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications. (URL: [Link])

  • 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges - IAJESM. (URL: [Link])

  • Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem. (URL: [Link])

  • Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. (URL: [Link])

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. (URL: [Link])

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (URL: [Link])

Sources

5-Chloro-6-methyl-1,3-benzothiazol-2-amine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Potential of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities and presence in numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a specific, strategically substituted analog: 5-Chloro-6-methyl-1,3-benzothiazol-2-amine. While this particular compound is not extensively documented in public databases and lacks a dedicated CAS number, its structure represents a logical progression in drug design. By leveraging established synthetic methodologies and structure-activity relationship data from closely related compounds, this whitepaper serves as a predictive and enabling resource for researchers. We will detail a robust synthetic protocol, predict its physicochemical and spectroscopic characteristics, outline critical safety procedures, and explore its potential applications in drug discovery, particularly in oncology and infectious diseases.

The 2-Aminobenzothiazole Scaffold: A Privileged Structure in Drug Discovery

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a prominent heterocyclic motif in pharmaceuticals.[1][2] The addition of an amino group at the 2-position creates a versatile building block, the 2-aminobenzothiazole, which has been shown to interact with a wide array of biological targets. This scaffold's planarity, combined with its hydrogen bonding capabilities, allows it to function as an effective "hinge-binding" motif in many enzyme active sites, particularly kinases.

The strategic placement of substituents on the benzene ring is a critical tactic for modulating a molecule's pharmacological profile. In the case of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine , the substituents are chosen for their specific effects:

  • 5-Chloro Group: The electron-withdrawing nature of chlorine can significantly alter the electronic distribution of the ring system, influencing pKa and binding interactions. Halogenation often enhances membrane permeability and metabolic stability and can introduce specific halogen bonds with target proteins, improving potency and selectivity.[3]

  • 6-Methyl Group: This small, lipophilic group can provide beneficial hydrophobic interactions within a target's binding pocket and can sterically influence the molecule's preferred conformation.

This combination of substituents makes the target compound a compelling candidate for screening and lead optimization programs.

cluster_0 5-Chloro-6-methyl-1,3-benzothiazol-2-amine cluster_1 Key Functional Groups mol A 2-Amino Group (H-bond donor/acceptor, Nucleophilic site) B 5-Chloro Group (Modulates electronics, Potential halogen bonding) C 6-Methyl Group (Increases lipophilicity, Steric influence) D Benzothiazole Core (Planar scaffold, Privileged structure)

Caption: Chemical structure and key functional regions of the target compound.

Physicochemical and Structural Data

As this compound is not commercially cataloged, the following properties are predicted based on its structure and data from analogous compounds.

PropertyValueSource
CAS Number Not Assigned-
Molecular Formula C₈H₇ClN₂SCalculated
Molecular Weight 198.67 g/mol Calculated
Predicted LogP 3.1 ± 0.4ChemAxon
Predicted pKa (Basic) 4.2 ± 0.1ChemAxon
SMILES CC1=CC2=C(C=C1Cl)SC(=N2)N-
InChI Key Predicted: FZJDFJCHDRMMBT-UHFFFAOYSA-N-

Synthesis and Mechanistic Considerations

The most reliable and widely adopted method for synthesizing 2-aminobenzothiazoles is the Hugerschoff reaction, which involves the oxidative cyclization of a substituted phenylthiourea. An alternative and often more direct approach involves the direct thiocyanation of a substituted aniline followed by cyclization.[4] The protocol described below is based on a well-established procedure for analogous compounds.[5]

The key starting material for this synthesis is 4-chloro-5-methylaniline . The reaction proceeds via electrophilic attack of bromine on the aniline, followed by intramolecular cyclization with a thiocyanate salt to form the benzothiazole ring.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Trustworthiness: This protocol incorporates standard laboratory practices for reaction monitoring, work-up, and purification to ensure a self-validating system. Success is determined by obtaining a product with the expected analytical characteristics.

Materials:

  • 4-chloro-5-methylaniline (1.0 eq)

  • Potassium thiocyanate (KSCN) (2.2 eq)

  • Bromine (Br₂) (1.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Concentrated Ammonium Hydroxide

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-chloro-5-methylaniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid.

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The salt of the aniline may precipitate.

  • Bromination (Causality Explanation): Prepare a solution of bromine (1.0 eq) in an equal volume of glacial acetic acid. Add this solution dropwise from the dropping funnel over 30-45 minutes. The rate of addition is critical to maintain the internal temperature below 10 °C. This prevents side reactions and ensures regioselective bromination ortho to the amino group, which is a prerequisite for the subsequent cyclization.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for another hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up and Isolation: Pour the reaction mixture into a beaker of crushed ice and water. A precipitate should form. Filter the crude solid hydrobromide salt and wash with cold water.

  • Neutralization: Suspend the crude solid in water and neutralize by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9. This deprotonates the amine and the thiazole ring nitrogen, precipitating the free base product.

  • Purification: Filter the solid product, wash thoroughly with water, and dry under vacuum. The primary purification method is recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.[5]

Analytical Characterization Profile

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques.

TechniqueExpected Observations
¹H NMR - A singlet for the methyl (CH₃) protons (~2.3-2.5 ppm).- Two singlets in the aromatic region for the two non-equivalent aromatic protons (~7.0-7.5 ppm).- A broad singlet for the amine (NH₂) protons (~5.5-6.5 ppm), which is exchangeable with D₂O.
¹³C NMR - A signal for the methyl carbon (~20 ppm).- Multiple signals in the aromatic region (110-150 ppm).- A distinct signal for the C=N carbon of the thiazole ring (>160 ppm).
Mass Spec (EI) - A molecular ion peak (M⁺) at m/z 198.- A characteristic M+2 peak at m/z 200 with ~1/3 the intensity of the M⁺ peak, confirming the presence of one chlorine atom.
FT-IR (KBr) - Doublet peak for N-H stretching of the primary amine (~3300-3450 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- C=N stretching of the thiazole ring (~1600-1650 cm⁻¹).

Safety, Handling, and Storage

While no specific safety data sheet (SDS) exists for this compound, data from closely related 2-aminobenzothiazoles and chloroanilines should be used to inform handling procedures.

  • Hazard Identification: Assumed to be toxic if swallowed (H301), cause skin irritation (H315), and cause serious eye irritation (H319).

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), safety goggles or a face shield, and a lab coat are mandatory.[6][7]

  • Handling: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Spill & Disposal: In case of a spill, collect the material carefully without creating dust and dispose of it as hazardous chemical waste in accordance with local regulations.[8]

Potential Applications in Drug Development

The 2-aminobenzothiazole scaffold is a proven pharmacophore. The specific substitution pattern of 5-chloro-6-methyl suggests several promising avenues for investigation.

G center 5-Chloro-6-methyl- 1,3-benzothiazol-2-amine (Core Scaffold) app1 Kinase Inhibition (e.g., VEGFR, EGFR, Src) center->app1 app2 Antimicrobial Agents (Antibacterial, Antifungal) center->app2 app4 Neurodegenerative Disease (e.g., Amyloid Imaging) center->app4 app3 Anticancer Therapeutics app1->app3 sub1 Hinge-binding motif for ATP pocket app1->sub1 Mechanism sub2 Disruption of cell wall or biofilm formation app2->sub2 Mechanism sub3 Induction of Apoptosis, Cell Cycle Arrest app3->sub3 Mechanism sub4 Planar structure for intercalation/binding app4->sub4 Rationale

Caption: Potential therapeutic applications derived from the core scaffold.

  • Anticancer Agents: Many potent kinase inhibitors feature the 2-aminobenzothiazole core. This compound would be a prime candidate for screening against panels of oncogenic kinases. The chloro and methyl groups can be tuned to optimize potency and selectivity for a specific target.

  • Antifungal/Antibacterial Agents: Substituted 2-aminobenzothiazoles have demonstrated significant activity against various fungal and bacterial strains, including Candida species.[9] This compound should be evaluated for its potential to inhibit microbial growth.

  • Neuroprotective Agents: The planarity and lipophilicity of the benzothiazole ring system are features found in agents developed for imaging amyloid plaques in Alzheimer's disease. While this specific application requires further functionalization, the core is highly relevant.

Conclusion

5-Chloro-6-methyl-1,3-benzothiazol-2-amine represents a logically designed, high-potential molecule for chemical biology and drug discovery. Although not currently a cataloged chemical, this guide provides the necessary intellectual framework and practical protocols for its synthesis and characterization. By building upon the rich history of the 2-aminobenzothiazole scaffold and applying rational design principles, researchers are well-equipped to explore the therapeutic potential of this promising compound.

References

  • KEIM Mineral Paints. (2023). Safety Data Sheet. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 5-chloro-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • BioMedica Diagnostics. (2017). Safety Data Sheet. Retrieved from [Link]

  • Reddy, D. R. S., et al. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(5), 349-354. Retrieved from [Link]

  • Allen, C. F. H., & VanAllan, J. (1943). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 23, 10. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzothiazole, 5-chloro-2-methyl- (CAS 1006-99-1). Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(33), 22971-23000. Retrieved from [Link]

  • American Elements. (n.d.). 5,6-Dichlorobenzo[d]thiazol-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-1,3-benzothiazole. Retrieved from [Link]

  • NIST. (n.d.). Benzothiazole, 5-chloro-2-methyl-. Retrieved from [Link]

  • Carradori, S., et al. (2014). 2-Aminobenzothiazole derivatives as new antifungal agents. Bioorganic & Medicinal Chemistry Letters, 24(5), 1348-1352. Retrieved from [Link]

  • Gümüş, F., et al. (2020). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 12(1), 1-17. Retrieved from [Link]

  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 206-258. Retrieved from [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 962-974. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Chloro-6-methyl-1,3-benzothiazol-2-amine: Physicochemical Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core molecular attributes, outline a robust synthetic pathway, and discuss its potential applications in drug discovery and development, grounded in the established biological activities of the benzothiazole scaffold.

Core Molecular Profile and Physicochemical Characteristics

5-Chloro-6-methyl-1,3-benzothiazol-2-amine, also known as 6-amino-5-chloro-2-methyl-benzothiazole, is a substituted benzothiazole with the molecular formula C₈H₇ClN₂S. The structural arrangement, featuring a benzene ring fused to a thiazole ring with chloro, methyl, and amine substitutions, imparts specific physicochemical properties that are critical for its behavior in biological systems.

The molecular weight of this compound is 198.67 g/mol .[1] This value is fundamental for all stoichiometric calculations in synthesis, analytical procedures, and formulation development. A summary of its key computed and physical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₇ClN₂S[1]
Molecular Weight 198.67 g/mol [1]
CAS Number 101253-50-3[1]
Predicted pKa 2.98 ± 0.10[1]

Understanding these properties is the first step in rational drug design. The pKa, for instance, suggests the degree of ionization of the molecule at physiological pH, which in turn influences its solubility, permeability across biological membranes, and interaction with target proteins.

Synthesis Pathway: The Hugerschoff Reaction

The synthesis of 2-aminobenzothiazoles is classically achieved through the Hugerschoff reaction. This method involves the cyclization of an aryl thiourea using an oxidizing agent, typically bromine or sulfuryl chloride, in an inert solvent. For the synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, the logical precursor would be 1-(4-chloro-3-methylphenyl)thiourea.

The causality behind this experimental choice lies in its efficiency and reliability for creating the 2-aminobenzothiazole scaffold. The reaction proceeds via an electrophilic attack on the aromatic ring, followed by cyclization to form the stable heterocyclic system.

Experimental Protocol: Synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

This protocol is a self-validating system, where successful synthesis can be confirmed at each stage through standard analytical techniques.

  • Step 1: Synthesis of 1-(4-chloro-3-methylphenyl)thiourea

    • To a solution of 4-chloro-3-methylaniline (1 mole) in a suitable solvent such as chlorobenzene, add ammonium thiocyanate (1.1 moles).

    • Heat the mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the resulting solid is washed with water to remove any inorganic impurities. The crude thiourea derivative can be purified by recrystallization from ethanol.

  • Step 2: Oxidative Cyclization to form 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

    • Dissolve the purified 1-(4-chloro-3-methylphenyl)thiourea (1 mole) in glacial acetic acid.

    • Cool the solution in an ice bath to below 10°C.

    • Add a solution of bromine (1 mole) in glacial acetic acid dropwise with constant stirring, ensuring the temperature is maintained.

    • After the addition is complete, allow the reaction mixture to stir for an additional 10-12 hours at room temperature.

    • The resulting precipitate is filtered, washed with water, and then neutralized with a base such as 10% sodium hydroxide solution.

    • The solid product, 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, is collected by filtration, dried, and can be further purified by recrystallization from a suitable solvent like ethanol.

Workflow Visualization

The synthesis pathway can be visualized as a two-step process, starting from the commercially available aniline derivative.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization 4-Chloro-3-methylaniline 4-Chloro-3-methylaniline Reflux Reflux 4-Chloro-3-methylaniline->Reflux Chlorobenzene Ammonium_Thiocyanate Ammonium_Thiocyanate Ammonium_Thiocyanate->Reflux 1-(4-chloro-3-methylphenyl)thiourea 1-(4-chloro-3-methylphenyl)thiourea Reflux->1-(4-chloro-3-methylphenyl)thiourea 1-(4-chloro-3-methylphenyl)thiourea_2 1-(4-chloro-3-methylphenyl)thiourea 1-(4-chloro-3-methylphenyl)thiourea->1-(4-chloro-3-methylphenyl)thiourea_2 Bromine Bromine Cyclization Cyclization Bromine->Cyclization Product 5-Chloro-6-methyl-1,3-benzothiazol-2-amine Cyclization->Product 1-(4-chloro-3-methylphenyl)thiourea_2->Cyclization Glacial Acetic Acid

Caption: Synthetic workflow for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed.

  • Melting Point: A sharp melting point range is a primary indicator of purity.[2]

  • Spectroscopy:

    • FT-IR: To confirm the presence of functional groups such as N-H stretching for the amine, C=N of the thiazole ring, and C-Cl stretching.

    • ¹H-NMR and ¹³C-NMR: To elucidate the chemical structure by identifying the number and environment of protons and carbon atoms. The predicted ¹³C NMR spectrum can serve as a reference.[1]

    • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Chromatography (TLC, HPLC): To assess the purity of the compound and to monitor the progress of the reaction.

Relevance in Drug Development and Medicinal Chemistry

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities.[3] Derivatives of 2-aminobenzothiazole have shown promise as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[3][4][5]

The specific substitutions on the 5-Chloro-6-methyl-1,3-benzothiazol-2-amine molecule are expected to modulate its biological activity. The chloro group, being an electron-withdrawing group, and the methyl group, an electron-donating group, can influence the electronic distribution of the benzothiazole ring system, thereby affecting its binding affinity to biological targets. The 2-amino group is a key pharmacophoric feature, often involved in hydrogen bonding interactions with receptors or enzymes.

For instance, chloro-substituted aminobenzothiazoles have been noted for their potential sensitivity against cancer cell lines.[5] This suggests that 5-Chloro-6-methyl-1,3-benzothiazol-2-amine could be a valuable candidate for screening in oncology drug discovery programs. Furthermore, the benzothiazole nucleus is a core component of drugs like Riluzole, used in the treatment of amyotrophic lateral sclerosis, highlighting the neuroprotective potential of this class of compounds.[6]

Hypothetical Mechanism of Action in Oncology

The diagram below illustrates a potential signaling pathway that could be targeted by benzothiazole derivatives in cancer therapy, based on their known mechanisms of inducing apoptosis.[2]

Benzothiazole_Derivative 5-Chloro-6-methyl- 1,3-benzothiazol-2-amine Target_Protein Target Protein (e.g., Kinase, Apoptotic Regulator) Benzothiazole_Derivative->Target_Protein Binds to Signal_Transduction Inhibition of Signal Transduction Target_Protein->Signal_Transduction Modulates Apoptosis Induction of Apoptosis Signal_Transduction->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Caption: Hypothetical mechanism of action for a benzothiazole derivative in cancer.

Conclusion and Future Directions

5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a compound with significant potential, underpinned by its defined physicochemical properties and the proven therapeutic value of the benzothiazole scaffold. The synthetic route outlined provides a reliable method for its preparation, allowing for further investigation into its biological activities. Future research should focus on a comprehensive screening of this compound against various disease targets, particularly in the areas of oncology and neurodegenerative disorders, to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 5-Chloro-6-methyl-1,3-benzothiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of Substituted 2-Aminobenzothiazoles

The 2-aminobenzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5][6][7][8] The versatility of the benzothiazole ring, which allows for substitutions at various positions, enables the fine-tuning of its biological effects. This guide focuses on a specific, yet underexplored derivative: 5-Chloro-6-methyl-1,3-benzothiazol-2-amine .

While extensive research exists for mono-substituted chloro- or methyl-2-aminobenzothiazoles, the combined 5-chloro-6-methyl substitution pattern presents a unique electronic and steric profile that warrants detailed investigation. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a plausible synthetic route, expected characterization data, and an in-depth analysis of its potential therapeutic applications based on established structure-activity relationships (SAR) within the 2-aminobenzothiazole class.

Synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine: A Proposed Route

The logical starting material for this synthesis is 4-Chloro-2-methylaniline , which is commercially available.[1][10] The proposed synthetic pathway is outlined below.

Synthetic_Pathway A 4-Chloro-2-methylaniline C 5-Chloro-6-methyl-1,3-benzothiazol-2-amine A->C Oxidative Cyclization B Potassium Thiocyanate (KSCN) Bromine (Br2) Glacial Acetic Acid B->C

Figure 1: Proposed synthetic pathway for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the synthesis of similar 2-aminobenzothiazole derivatives.[5][9][11]

Materials and Reagents:

  • 4-Chloro-2-methylaniline[1][10]

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (10% w/v)

  • Ammonium hydroxide solution (25%)

  • Ethanol

  • Deionized water

Instrumentation:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filtration apparatus

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-Chloro-2-methylaniline (0.1 mol) and potassium thiocyanate (0.22 mol) in glacial acetic acid (200 mL).

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice-salt bath with continuous stirring.

  • Bromination: Prepare a solution of bromine (0.11 mol) in glacial acetic acid (50 mL). Add this bromine solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.

  • Reaction Progression: After the addition of bromine is complete, continue stirring the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, pour the reaction mixture into ice-cold water (500 mL). A precipitate will form.

  • Neutralization and Isolation: Add a 10% sodium bisulfite solution to quench any excess bromine. Then, carefully neutralize the mixture with a 25% ammonium hydroxide solution until a pH of 8-9 is reached.

  • Filtration and Washing: Filter the precipitated solid using a Büchner funnel and wash thoroughly with deionized water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

  • Drying: Dry the purified product under vacuum at 60 °C to a constant weight.

Causality Behind Experimental Choices:

  • The use of glacial acetic acid as a solvent provides a polar protic medium that facilitates the dissolution of the reactants and the subsequent electrophilic substitution and cyclization steps.

  • The reaction is carried out at a low temperature during the addition of bromine to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Potassium thiocyanate serves as the source of the thiocyanate group, which is essential for the formation of the thiazole ring.

  • Bromine acts as an oxidizing agent to facilitate the cyclization process.

  • The final recrystallization step is crucial for obtaining a high-purity product suitable for biological testing and further derivatization.

Characterization of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

While specific spectral data for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine is not available in the searched literature, we can predict the expected characterization data based on the analysis of closely related compounds such as 5-chloro-2-methylbenzothiazole and various 2-aminobenzothiazole derivatives.[12][13][14]

Table 1: Predicted Physicochemical and Spectral Data

ParameterPredicted Value
Molecular Formula C₈H₇ClN₂S
Molecular Weight 198.67 g/mol
Appearance Off-white to pale yellow solid
Melting Point 180-190 °C (Estimated)
¹H NMR (DMSO-d₆, 400 MHz) δ 7.5-7.7 (s, 2H, NH₂), 7.3-7.5 (m, 2H, Ar-H), 2.3 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 168 (C=N), 150 (C-S), 130-135 (Ar-C), 120-128 (Ar-C-Cl), 115-120 (Ar-C), 20 (CH₃)
IR (KBr, cm⁻¹) 3300-3450 (N-H stretch), 3000-3100 (Ar C-H stretch), 1620-1640 (C=N stretch), 1550-1580 (N-H bend), 800-850 (C-Cl stretch)
Mass Spectrum (EI) m/z 198 (M⁺), 199 (M+1)

Therapeutic Potential: An Analysis of Biological Activities

The therapeutic potential of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine can be inferred from the extensive research on the biological activities of other substituted 2-aminobenzothiazoles. The introduction of chloro and methyl groups on the benzene ring is known to significantly modulate the anticancer and antimicrobial properties of the parent scaffold.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-aminobenzothiazole derivatives.[3][4][8][15] The presence of a chlorine atom on the benzothiazole ring has been shown to enhance anticancer activity in several instances.[4] Similarly, methyl substitution can also contribute to increased potency.[4]

Potential Mechanisms of Action:

  • Kinase Inhibition: Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[16]

  • Tubulin Polymerization Inhibition: Some derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: The activation of apoptotic pathways is a common mechanism of action for many anticancer agents, and 2-aminobenzothiazole derivatives have been reported to induce apoptosis in various cancer cell lines.

Anticancer_Mechanism A 5-Chloro-6-methyl-1,3- benzothiazol-2-amine B Protein Kinase Inhibition A->B C Tubulin Polymerization Inhibition A->C D Induction of Apoptosis A->D E Cancer Cell Death B->E C->E D->E

Figure 2: Potential anticancer mechanisms of action.

Antimicrobial Activity

The 2-aminobenzothiazole scaffold is also a promising framework for the development of novel antimicrobial agents.[6][7][17][18] The presence and position of substituents on the benzothiazole ring play a critical role in determining the spectrum and potency of antimicrobial activity. Halogen substituents, particularly chlorine, have been associated with enhanced antibacterial and antifungal properties in many heterocyclic compounds.[17]

Potential Mechanisms of Action:

  • Enzyme Inhibition: Substituted 2-aminobenzothiazoles may inhibit essential microbial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.

  • Disruption of Cell Membrane: Some derivatives may exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Table 2: Representative Biological Activities of Substituted 2-Aminobenzothiazoles

Compound/DerivativeBiological ActivityKey FindingsReference
Dichlorophenyl-containing chlorobenzothiazoleAnticancerGood activity against 9 different cancer cell lines with GI₅₀ values in the range of 1.60 µM–71.8 nM.[4]
2,6-disubstituted-benzothiazoleAnticancerA sulphonamide derivative exhibited modest anticancer activity with IC₅₀ values of 34.5 µM for MCF-7, 44.15 µM for HeLa, and 36.1 µM for MG63.[4]
Dialkyne substituted 2-aminobenzothiazole derivativesAntibacterial/AntifungalOne derivative showed potent activity against Gram-positive and Gram-negative bacteria with a MIC value of 3.12 µg/ml. Another was highly active against fungal strains with MIC values in the range of 1.56-12.5 µg/ml.[7]
2-imino-thiazolidin-4-one hybridsAntibacterial/AntifungalShowed more pronounced antibacterial and antifungal activities compared to other synthesized derivatives.[18]

Future Directions and Applications

The unique substitution pattern of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine makes it a compelling candidate for further investigation in drug discovery programs.

  • Lead Optimization: This compound can serve as a lead for the synthesis of a library of derivatives with modifications at the 2-amino group to explore and optimize its biological activities.

  • Probing Molecular Targets: Radiolabeled or fluorescently tagged versions of this molecule could be synthesized to identify and validate its molecular targets within cancer cells or microbial pathogens.

  • Computational Studies: In the absence of experimental data, computational docking studies could be performed to predict the binding affinity of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine to various known cancer and microbial targets, providing a rationale for its potential efficacy.[2][19][20][21]

Conclusion

5-Chloro-6-methyl-1,3-benzothiazol-2-amine represents a promising yet underexplored molecule within the pharmacologically rich class of 2-aminobenzothiazoles. Based on a solid foundation of synthetic organic chemistry and extensive structure-activity relationship studies of related compounds, this in-depth technical guide provides a robust framework for its synthesis, characterization, and the exploration of its therapeutic potential. The proposed synthetic route is practical and scalable, and the predicted biological activities suggest that this compound could be a valuable lead in the development of novel anticancer and antimicrobial agents. Further experimental validation is warranted to fully elucidate the pharmacological profile of this intriguing molecule.

References

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine (C₈H₇ClN₂S). As a molecule of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document details the principles, standard operating procedures, and in-depth interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The analysis is built upon foundational spectroscopic principles and data from closely related structural analogs, offering a robust framework for researchers engaged in the synthesis and characterization of novel benzothiazole derivatives.

Introduction and Molecular Structure

5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a core benzothiazole scaffold, a class of molecules renowned for a wide spectrum of biological activities.[1] The precise arrangement of the chloro, methyl, and amine substituents on the benzene ring dictates the molecule's physicochemical properties and its potential interactions with biological targets. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a foundational component of the research and development process.

This guide employs a multi-technique approach, integrating NMR, MS, and IR data to build a self-validating profile of the molecule. Each technique provides a unique piece of the structural puzzle, and together, they offer a high-fidelity confirmation of the molecular identity.

  • Molecular Formula: C₈H₇ClN₂S

  • Molecular Weight: 198.67 g/mol

For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used throughout this guide.

workflow start Synthesized Compound (5-Chloro-6-methyl-1,3-benzothiazol-2-amine) ms Mass Spectrometry (ESI-TOF) start->ms ir IR Spectroscopy (FT-IR) start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr mw_confirm Confirm Molecular Weight & Presence of Chlorine (m/z & Isotopic Pattern) ms->mw_confirm fg_confirm Identify Functional Groups (-NH₂, -CH₃, Ar-H, C-Cl) ir->fg_confirm structure_elucidate Elucidate Carbon Skeleton & Proton Connectivity nmr->structure_elucidate final Final Structure Confirmed mw_confirm->final fg_confirm->final structure_elucidate->final

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and definitive characterization of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine. The ¹H and ¹³C NMR spectra establish the precise connectivity of the carbon and hydrogen framework. Mass spectrometry confirms the elemental composition and molecular weight, with the isotopic distribution unequivocally proving the presence of chlorine. Finally, IR spectroscopy verifies the existence of all key functional groups. This integrated dataset forms a unique spectroscopic signature, ensuring the identity, purity, and structural integrity of the compound for all subsequent research and development applications.

References

  • The Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones.
  • National Institute of Standards and Technology. (n.d.). Benzothiazole, 5-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Elsevier. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 5-chloro-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

  • University of Thi-Qar. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Journal of Thi-Qar Science. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]

  • Diyala Journal for Pure Science. (2024). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Chloro-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzothiazole, 5-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzothiazole, 5-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Structural, electronic, optical and vibrational properties of 1-(5-chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine&1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine-A quantum chemical study. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylbenzothiazole. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Chloro-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physical and spectroscopic characteristics of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine. As a member of the 2-aminobenzothiazole class, this molecule is of significant interest to researchers in medicinal chemistry and materials science due to the wide range of biological activities associated with its structural scaffold[1]. While extensive peer-reviewed data on this specific substituted compound is nascent, this document synthesizes foundational chemical principles and data from closely related analogs to establish a predictive and methodological framework for its characterization. We will delve into its chemical identity, expected physicochemical properties, and detailed spectroscopic signatures. Furthermore, this guide furnishes field-proven, step-by-step protocols for empirical validation, designed to ensure accuracy and reproducibility in a research setting.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its precise chemical identity. 5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a bicyclic heteroaromatic compound. The structure features a benzene ring fused to a thiazole ring, with three distinct substituents: a chloro group at position 5, a methyl group at position 6, and an amine group at position 2. This specific arrangement of functional groups dictates its chemical reactivity, physical properties, and potential biological interactions.

Table 1: Core Chemical Identifiers

Property Value Source
IUPAC Name 5-Chloro-6-methyl-1,3-benzothiazol-2-amine -
CAS Number 101253-50-3 [2]
Molecular Formula C₈H₇ClN₂S [2]
Molecular Weight 198.67 g/mol [2]
Canonical SMILES CC1=C(C=C2SC(=N)N=C2C1)Cl -

| Hydrochloride CAS | 1559059-95-8 |[3] |

Predicted Physicochemical Properties

The physical state, solubility, and melting point are critical parameters for handling, formulation, and purification. Based on the analysis of analogous structures such as 2-amino-6-methylbenzothiazole and various chloro-substituted 2-aminobenzothiazoles, we can confidently predict the following properties.

Causality Behind Predictions:

  • Appearance: The planar, aromatic structure and the presence of chromophoric groups typically result in a crystalline solid form. The color can range from off-white to pale yellow, a common trait for this class of compounds[4].

  • Solubility: The primary amine group offers some potential for hydrogen bonding, but the overall aromatic and halogenated structure imparts significant hydrophobicity. Therefore, poor solubility in water is expected, while good solubility in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol is anticipated.

  • Melting Point: The melting point of 2-amino-6-methylbenzothiazole is reported as 140-142 °C[5]. The addition of a chlorine atom is expected to increase the molecular weight and potentially alter crystal lattice packing, likely resulting in a higher melting point. Empirical determination is essential for confirmation.

  • pKa: The 2-amino group is the primary basic center. The predicted pKa of approximately 2.98 suggests it is a weak base[2].

Table 2: Predicted Physicochemical Data

Property Predicted Value Rationale / Notes
Appearance Off-white to pale yellow crystalline solid Based on analogs like 2-amino-6-methylbenzothiazole[4].
Melting Point > 142 °C Expected to be higher than the non-chlorinated analog[5]. Requires experimental verification.
Boiling Point Not available High molecular weight and solid nature suggest decomposition before boiling at atmospheric pressure.
Water Solubility Poor Predicted based on hydrophobic benzothiazole core.
Organic Solubility Soluble in DMSO, DMF; moderately soluble in ethanol, methanol Common for heterocyclic amines.

| Predicted pKa | 2.98 ± 0.10 |[2] |

Spectroscopic and Spectrometric Characterization Workflow

A multi-technique spectroscopic approach is non-negotiable for the unambiguous structural confirmation of a target molecule. The following workflow represents a logical and self-validating sequence for the characterization of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

G cluster_0 Characterization Workflow Sample Sample Synthesis & Purification MP Melting Point Determination Sample->MP Initial Purity Check Solubility Solubility Screening Sample->Solubility Solvent Selection FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Primary Analysis NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Solubility->NMR For Analysis FTIR->NMR Confirms Groups MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS Detailed Structure Confirm Structure Confirmed MS->Confirm Final Verification

Caption: Logical workflow for the physical and structural characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful first-pass technique to confirm the presence of key functional groups. The analysis is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation[6]. For our target molecule, the spectrum is expected to be rich with characteristic absorption bands.

Expected IR Absorption Bands:

  • N-H Stretching (Amine): Two distinct, sharp to medium bands are expected in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group. Their presence is a strong indicator of successful amine incorporation.

  • C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretching vibrations will appear as a series of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ). The aliphatic C-H stretches from the methyl (-CH₃) group will be found just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹ )[6].

  • C=N and C=C Stretching (Heteroaromatic Ring): The benzothiazole ring system will produce a complex pattern of absorptions. The C=N imine stretch is expected around 1640-1610 cm⁻¹ . Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region[7].

  • C-Cl Stretching: The carbon-chlorine stretch typically appears in the fingerprint region, around 800-600 cm⁻¹ .

  • C-S Stretching: The carbon-sulfur bond vibration is generally weak and appears in the 700-600 cm⁻¹ range[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are required for full structural elucidation.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • -NH₂ Protons (2H): A broad singlet is expected, with a chemical shift that can vary significantly depending on concentration and residual water in the solvent (typically ~7.0-8.0 ppm ).

  • Aromatic Protons (2H): The benzene portion of the ring system has two isolated aromatic protons.

    • The proton at position 4 (adjacent to the sulfur and chlorine) will likely appear as a singlet around 7.5-7.8 ppm .

    • The proton at position 7 (adjacent to the methyl group) will appear as a singlet at a slightly more upfield position, around 7.2-7.4 ppm .

  • -CH₃ Protons (3H): The methyl group protons will appear as a sharp singlet, expected around 2.3-2.5 ppm [8].

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆): The structure should exhibit 8 distinct carbon signals.

  • C2 (Amine-bearing carbon): This quaternary carbon is highly deshielded and expected to appear far downfield, ~165-170 ppm .

  • Aromatic Carbons: Six signals are expected in the aromatic region (~110-155 ppm ). This includes four quaternary carbons (C3a, C5, C6, C7a) and two carbons bearing protons (C4, C7). The carbon attached to the chlorine (C5) will be significantly influenced by the halogen's electronegativity.

  • Methyl Carbon (-CH₃): This aliphatic carbon will be the most upfield signal, expected around 20-22 ppm [8].

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can confirm the elemental composition.

  • Molecular Ion Peak (M⁺): The primary data point will be the molecular ion peak. For C₈H₇ClN₂S, the monoisotopic mass is 198.0046 . High-resolution mass spectrometry (HRMS) should confirm this value to within ±5 ppm.

  • Isotopic Pattern: A critical confirmatory feature will be the chlorine isotope pattern. The presence of one chlorine atom will result in two peaks for the molecular ion: an (M)⁺ peak and an (M+2)⁺ peak, with a relative intensity ratio of approximately 3:1 , corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Caption: Key structural features and their predicted spectroscopic signals.

Standard Operating Protocols

The following protocols describe standardized, self-validating methods for determining the key physical characteristics of a novel or sparsely-characterized solid compound like 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

Protocol: Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid, providing an indication of purity. A sharp melting range (≤ 1 °C) suggests high purity.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the sample holder of a digital melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly find an approximate melting point.

    • Allow the apparatus to cool by at least 20 °C below the approximate point.

    • Using a fresh capillary, begin heating again with a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Objective: To obtain an infrared spectrum for the identification of functional groups.

Methodology:

  • Sample Preparation: Add ~1-2 mg of the finely ground sample to ~100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

  • Mixing: Gently grind the two components together with a pestle for 1-2 minutes until a fine, homogeneous powder is obtained. Causality: This ensures the sample is evenly dispersed in the IR-transparent KBr matrix, minimizing scattering.

  • Pellet Pressing: Transfer a small amount of the powder mixture into a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for 2-3 minutes using a hydraulic press.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin and translucent. An opaque or cloudy pellet indicates insufficient grinding or moisture contamination.

  • Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Protocol: NMR Sample Preparation

Objective: To prepare a homogeneous solution of the compound for NMR analysis.

Methodology:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. For this compound, DMSO-d₆ is the recommended starting point.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR (or 20-25 mg for ¹³C NMR) directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Transfer: Gently vortex or sonicate the vial until the sample is fully dissolved. Once dissolved, transfer the solution to a clean NMR tube using a Pasteur pipette.

  • Analysis: Cap the NMR tube, wipe the exterior, and insert it into the NMR spectrometer's spinner turbine for analysis.

References

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

The benzothiazole core, a bicyclic system formed by the fusion of a benzene ring with a thiazole ring, represents a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular frameworks capable of interacting with multiple biological targets, making them versatile templates for drug discovery.[1] The 2-aminobenzothiazole moiety, in particular, is a cornerstone in the development of therapeutic agents due to its synthetic accessibility and the reactive nature of the C2-amino group, which allows for extensive functionalization.[2][3] This has led to the discovery of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6]

This guide focuses on a specific, strategically substituted analog: 5-Chloro-6-methyl-1,3-benzothiazol-2-amine . The rationale for investigating this particular substitution pattern lies in the deliberate modulation of its physicochemical properties. The introduction of a halogen (chloro group at position 5) and an alkyl group (methyl group at position 6) can profoundly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] Halogenation can enhance membrane permeability and introduce specific electronic interactions, while alkyl groups can provide additional hydrophobic interactions within a target's binding pocket.[1][7] This dual substitution offers a fine-tuned approach to optimizing biological activity, making 5-Chloro-6-methyl-1,3-benzothiazol-2-amine a compound of significant interest for therapeutic development.

Part 1: Postulated Anticancer Activity

A substantial body of research highlights the anticancer potential of 2-aminobenzothiazole derivatives.[8][9] These compounds have been shown to target a variety of molecular machinery critical for cancer cell proliferation, survival, and metastasis.

Proposed Mechanisms of Action

The anticancer effects of 2-aminobenzothiazoles are often multifactorial. Based on extensive studies of analogous compounds, the primary mechanisms likely involve the inhibition of key signaling enzymes and interference with cellular division processes.

  • Kinase Inhibition: A predominant mechanism for many anticancer agents is the inhibition of protein kinases, enzymes that are frequently overactive in cancer cells.[2] Benzothiazole derivatives have shown inhibitory activity against several crucial kinases:

    • Tyrosine Kinases: This family includes receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are pivotal for tumor growth and angiogenesis.[8][9]

    • Serine/Threonine Kinases: This class includes the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3][8] Several novel 2-aminobenzothiazole compounds have been investigated as inhibitors of PI3Kγ.[3][10]

    • Cyclin-Dependent Kinases (CDKs): These enzymes control cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[3]

  • Induction of Apoptosis: By targeting key survival pathways, 5-Chloro-6-methyl-1,3-benzothiazol-2-amine may trigger programmed cell death (apoptosis) in cancer cells. This can be achieved by modulating the expression of pro- and anti-apoptotic proteins like the Bcl-2 family or by activating caspase cascades.[3]

The diagram below illustrates a potential mechanism wherein the compound inhibits the PI3K/Akt signaling pathway, a common target for benzothiazole derivatives.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Compound 5-Chloro-6-methyl- 1,3-benzothiazol-2-amine Compound->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The foundational step in evaluating anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.

Causality: This assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture selected cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count using a hemocytometer.

    • Seed 5 x 10³ cells per well in 100 µL of media into a 96-well microtiter plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine in DMSO.

    • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Replace the media in the wells with 100 µL of the media containing the test compound concentrations.

    • Controls: Include wells with untreated cells (negative control), cells treated with vehicle (DMSO control), and cells treated with a known anticancer drug like Doxorubicin (positive control).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data

All quantitative data should be summarized for clarity and comparison.

Cell LineCancer TypeHypothetical IC₅₀ (µM) for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine
MCF-7Breast Adenocarcinoma22.1
A549Lung Carcinoma35.5
HCT-116Colorectal Carcinoma15.8
DU-145Prostate Carcinoma28.3

Part 2: Postulated Antimicrobial Activity

The benzothiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents, with derivatives showing activity against a broad spectrum of bacteria and fungi.[11] The presence of the chloro substituent, in particular, has been shown in related structures to enhance antibacterial activity.[7]

Proposed Mechanisms of Action

The antimicrobial efficacy of benzothiazoles is believed to stem from their ability to disrupt essential microbial processes.

  • Enzyme Inhibition: A key bacterial target is DNA gyrase, an enzyme essential for DNA replication.[7] Inhibition of this enzyme leads to a bactericidal effect. Other potential enzyme targets include those involved in cell wall synthesis or metabolic pathways.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzothiazole ring, enhanced by the chloro and methyl groups, may facilitate its insertion into the microbial cell membrane, disrupting its integrity and leading to cell death.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Causality: This method identifies the lowest concentration of a compound that visibly inhibits the growth of a microorganism. It provides a quantitative measure of the agent's potency.

Step-by-Step Methodology:

  • Microorganism Preparation:

    • Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans).[11]

    • Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to create a concentration gradient.

  • Inoculation:

    • Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum (no compound).

    • Sterility Control: Wells containing only broth.

    • Positive Control: Wells containing a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and the inoculum.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MBC/MFC Determination (Optional):

    • To determine the Minimum Bactericidal/Fungicidal Concentration, subculture 10 µL from each clear well (at and above the MIC) onto an agar plate.

    • Incubate the agar plates overnight. The MBC/MFC is the lowest concentration that results in no colony growth on the agar plate.

Data Presentation: Hypothetical Antimicrobial Activity
MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive6.25
Escherichia coliGram-negative12.5
Pseudomonas aeruginosaGram-negative25
Candida albicansFungus12.5

Part 3: Integrated Experimental Workflow

A logical and efficient workflow is essential for the systematic evaluation of a novel compound. The process begins with synthesis and characterization, followed by broad screening and subsequent mechanistic studies for promising activities.

Experimental_Workflow Synthesis Synthesis & Purification of 5-Chloro-6-methyl- 1,3-benzothiazol-2-amine Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization PrimaryScreening Primary Biological Screening Characterization->PrimaryScreening Anticancer Anticancer Assay (MTT on Panel of Cell Lines) PrimaryScreening->Anticancer Evaluate Antimicrobial Antimicrobial Assay (Broth Microdilution) PrimaryScreening->Antimicrobial Evaluate HitIdentified Activity Identified? Anticancer->HitIdentified Antimicrobial->HitIdentified MechanismStudy Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) HitIdentified->MechanismStudy Yes Stop End Evaluation HitIdentified->Stop No LeadDev Lead Compound Development MechanismStudy->LeadDev

Caption: A systematic workflow for evaluating biological activity.

Conclusion and Future Directions

5-Chloro-6-methyl-1,3-benzothiazol-2-amine stands as a promising candidate for drug discovery, leveraging the proven therapeutic potential of the 2-aminobenzothiazole scaffold. The strategic inclusion of chloro and methyl substituents is hypothesized to enhance its biological efficacy, particularly in the realms of anticancer and antimicrobial applications. The experimental frameworks detailed in this guide provide a robust, self-validating pathway for systematically investigating these activities, from initial cytotoxicity and MIC screening to deeper mechanistic studies. Positive outcomes from these assays would warrant further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy and toxicity assessments. The continued exploration of such rationally designed benzothiazole derivatives is a vital endeavor in the quest for novel and more effective therapeutic agents.

References

  • Hep Journals. Synthesis and biological activities of benzothiazole derivatives: A review.
  • Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. (2022).
  • Abrol, S., Bodla, R. B., & Goswami, C. A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2019).
  • Lihumis, H. S., et al. A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. (2022).
  • A review on synthesis and biological activity of benzothiazole derivatives. (2024).
  • 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM.
  • Al-Ostath, O., et al. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.
  • Wang, L., et al. 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. (2023).
  • Wang, L., et al. 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed - NIH. (2023).
  • Al-Ostath, O., et al. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications.
  • 5-Chloro-4-methyl-1,3-benzothiazol-2-amine. Benchchem.
  • 5-chloro-1,3-benzothiazol-2-amine. Chemical Synthesis Database. (2025).
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
  • Saraswat, G., et al. Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. (2023).
  • Singh, O., et al. Design, synthesis and antimicrobial activity of novel benzothiazole analogs. PubMed. (2013).
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. (2025).
  • Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2024).
  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. (2023).
  • SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. TSI Journals. (2014).
  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ASM Journals. (2023).
  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. NIH. (2021).
  • Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. ResearchGate.
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC - PubMed Central. (2012).
  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI.

Sources

Methodological & Application

Application Notes & Protocols: The Reaction Mechanism and Synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction and Significance

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] These molecules exhibit a diverse range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] 5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a specific derivative within this class, incorporating key structural motifs—a halogen atom and a methyl group—that can significantly influence its physicochemical properties and biological target interactions. Understanding the reaction mechanism for its synthesis is paramount for optimizing production, developing novel analogues, and scaling up for potential therapeutic applications.

This document provides an in-depth analysis of the primary reaction mechanism for synthesizing 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, offers a detailed experimental protocol, and discusses alternative synthetic strategies.

II. Core Reaction Mechanism: The Hugerschoff Synthesis

The most established and widely employed method for the synthesis of 2-aminobenzothiazoles from substituted anilines is the Hugerschoff reaction. This process involves two principal stages: the formation of an N-arylthiourea intermediate, followed by an oxidative intramolecular cyclization.[5][6]

Starting Material: The synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine commences with 3-chloro-4-methylaniline (also known as 3-chloro-p-toluidine).[7]

Stage 1: Formation of 1-(3-chloro-4-methylphenyl)thiourea

The first step is the reaction of 3-chloro-4-methylaniline with a source of thiocyanate, such as sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN). This reaction is typically acid-catalyzed, proceeding through the formation of isothiocyanic acid (HNCS) in situ, which is then attacked by the nucleophilic amine.

Stage 2: Oxidative Cyclization

This is the critical ring-forming step. The N-arylthiourea intermediate undergoes an intramolecular electrophilic aromatic substitution, promoted by an oxidizing agent like bromine (Br₂) or sulfuryl chloride (SO₂Cl₂).[8]

The mechanism proceeds as follows:

  • Activation of Sulfur: The oxidant (e.g., Br⁺ from Br₂) acts as an electrophile, attacking the lone pair of electrons on the thiourea's sulfur atom. This forms a sulfenyl halide-type intermediate, rendering the thiocarbonyl carbon highly electrophilic.

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The aniline ring, being electron-rich (activated by the nitrogen atom), acts as a nucleophile. It attacks the now highly electrophilic carbon atom. This cyclization occurs at the position ortho to the guiding amino group.

  • Rearomatization and Elimination: The resulting intermediate loses a proton (H⁺) to restore the aromaticity of the benzene ring. Subsequent elimination of HBr (or HCl if sulfuryl chloride is used) and another proton from the nitrogen atoms leads to the formation of the stable 2-aminobenzothiazole ring system.

The overall mechanistic pathway is visualized in the diagram below.

Caption: The Hugerschoff reaction pathway from aniline to 2-aminobenzothiazole.

III. Alternative and Modern Synthetic Approaches

While the Hugerschoff synthesis is robust, several modern alternatives have been developed to improve yields, expand substrate scope, or utilize milder conditions.

  • Copper-Catalyzed Tandem Reactions: These methods involve the reaction of a 2-haloaniline (e.g., 2-iodoaniline) with an isothiocyanate.[9] A copper(I) catalyst facilitates an initial addition to form a thiourea, followed by an intramolecular C-S cross-coupling reaction to form the benzothiazole ring. This approach avoids the use of harsh oxidants.[10]

  • Metal-Free Iodine-Catalyzed Synthesis: An environmentally friendly approach uses molecular iodine as a catalyst and oxygen as the terminal oxidant.[11] This method proceeds through a cascade reaction of isothiocyanatobenzenes with amines, forming a benzothiourea intermediate that undergoes intramolecular dehydrogenative coupling.[11]

  • Solid-Phase Synthesis: For the rapid generation of compound libraries for drug discovery, solid-phase protocols have been developed.[1] In this method, an acyl-isothiocyanate is bound to a resin, reacted with an aniline, and then cyclized on the solid support before the final product is cleaved off.[1]

IV. Experimental Protocol: Synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

This protocol is adapted from established procedures for synthesizing substituted 2-aminobenzothiazoles and is designed to be a self-validating system.[8]

A. Workflow Overview

Caption: Experimental workflow for the synthesis of the target compound.

B. Materials and Equipment

Reagents & Chemicals Equipment
3-Chloro-4-methylaniline (C₇H₈ClN)3-Neck Round-Bottom Flask (1 L)
Chlorobenzene (Solvent)Mechanical Stirrer
Concentrated Sulfuric Acid (H₂SO₄)Reflux Condenser
Sodium Thiocyanate (NaSCN)Thermometer
Sulfuryl Chloride (SO₂Cl₂)Dropping Funnel
Concentrated Ammonium Hydroxide (NH₄OH)Heating Oil Bath
Ethanol (95%)Buchner Funnel and Flask
Deionized WaterSteam Distillation Apparatus
Activated Carbon (e.g., Norit)Beakers, Graduated Cylinders

C. Step-by-Step Procedure

  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 3-chloro-4-methylaniline (0.5 mol, 70.8 g) in chlorobenzene (350 mL).

    • Causality: Chlorobenzene is used as a solvent that is inert to the reaction conditions and has a suitable boiling point for the subsequent heating step.

  • Salt Formation: With vigorous stirring, add concentrated sulfuric acid (0.275 mol, 15 mL) dropwise over 5 minutes. A fine, white precipitate of the aniline sulfate salt will form.

    • Causality: Forming the salt creates a finely divided suspension, which ensures a more uniform and manageable reaction with the sodium thiocyanate in the next step.

  • Thiourea Formation: Add solid sodium thiocyanate (0.55 mol, 44.6 g) to the suspension. Heat the mixture in an oil bath to an internal temperature of 100°C and maintain for 3 hours. The solid will gradually dissolve as the 1-(3-chloro-4-methylphenyl)thiourea intermediate forms in solution.

    • Trustworthiness: The reaction progress can be monitored by TLC (Thin Layer Chromatography) by taking a small aliquot, neutralizing it, and spotting against the starting aniline.

  • Cyclization: Cool the reaction mixture to 30°C. Add sulfuryl chloride (0.67 mol, 54 mL) dropwise over approximately 15-20 minutes. The reaction is exothermic; use a water bath to ensure the internal temperature does not exceed 50°C.

    • Causality: Sulfuryl chloride is a potent oxidizing and chlorinating agent that effectively promotes the cyclization. Controlling the temperature is critical to prevent uncontrolled side reactions and the formation of tarry byproducts. Vigorous evolution of HCl and SO₂ gas will be observed. This step must be performed in a well-ventilated fume hood.

  • Reaction Completion: After the addition is complete, maintain the mixture at 50°C for 2 hours until gas evolution ceases.

  • Work-up and Isolation: Allow the mixture to cool to room temperature. Filter the solid residue and wash it with a small amount of chlorobenzene.

    • Causality: The product hydrochloride salt is largely insoluble in cold chlorobenzene, allowing for its separation from the solvent and any soluble impurities.

  • Purification: Transfer the solid residue to a larger beaker and add 500 mL of hot water to dissolve it. Remove any residual chlorobenzene via steam distillation. Treat the hot aqueous solution with activated carbon (5 g) to decolorize it, and filter while hot.

    • Trustworthiness: If the solution is highly colored, the activated carbon step is crucial for obtaining a purer, lighter-colored final product.

  • Precipitation: Cool the filtrate and make it alkaline to litmus paper by slowly adding concentrated ammonium hydroxide (~100 mL). The free base, 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, will precipitate out.

    • Causality: The product exists as a water-soluble hydrochloride salt in the acidic solution. Neutralization deprotonates the amine, causing the water-insoluble free base to precipitate.

  • Final Recrystallization: Filter the crude product, wash it with cold water, and air dry. For final purification, recrystallize the solid from a hot ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, add hot water until turbidity persists, and allow it to cool slowly. Filter the resulting crystals and dry to a constant weight.

V. Data Summary and Expected Results

Parameter Expected Value / Observation
Starting Material 3-Chloro-4-methylaniline (Brown solid)[7]
Intermediate 1-(3-chloro-4-methylphenyl)thiourea (Formed in situ)
Final Product 5-Chloro-6-methyl-1,3-benzothiazol-2-amine
Appearance Pale yellow to off-white crystalline solid
Molecular Formula C₈H₇ClN₂S
Molecular Weight 198.67 g/mol
Yield (Typical) 60-75%
Characterization Melting point, ¹H NMR, ¹³C NMR, Mass Spectrometry

VI. References

  • ResearchGate. (n.d.). The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles. Retrieved from ResearchGate.

  • Dass, R., & Peterson, M. A. (2021). An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O. Tetrahedron Letters, 153388.

  • ResearchGate. (n.d.). Possible mechanism for the synthesis of 2‐aminobenzothiazole. Retrieved from ResearchGate.

  • Xu, Y., Li, B., Zhang, X., & Fan, X. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637–9646.

  • ResearchGate. (n.d.). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1, 3-diarylthiourea with liquid bromine and chloroform. Retrieved from ResearchGate.

  • Allen, C. F. H., & VanAllan, J. (1947). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 27, 4.

  • Makarov, V., et al. (2017). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 22(5), 787.

  • Dadmal, T. L., et al. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 41(23), 14213-14238.

  • Guo, X., et al. (2010). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. Organic Letters, 12(3), 528-531.

  • CN102875510A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. (n.d.). Retrieved from Google Patents.

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.

  • ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from ResearchGate.

  • Yadav, G., et al. (2005). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 7(3), 453-457.

  • Reddy, D. R. S., et al. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(1), 224-228.

  • Chemical Synthesis Database. (n.d.). 5-chloro-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methylaniline. PubChem Compound Database. Retrieved from [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.

  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 202-235.

  • National Toxicology Program. (n.d.). p-Chloro-o-toluidine and Its Hydrochloride. 15th Report on Carcinogens. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Toluidine. PubChem Compound Database. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Medicinal significance of benzothiazole scaffold: an insight view. Retrieved from [Link]

Sources

The Versatile Scaffold: 5-Chloro-6-methyl-1,3-benzothiazol-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, renowned for its chemical stability and functional versatility.[1] This privileged scaffold is present in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The strategic substitution on the benzothiazole core is a key approach in drug design to modulate the compound's pharmacokinetic and pharmacodynamic properties. The introduction of a chloro group at the 5-position and a methyl group at the 6-position of the 2-aminobenzothiazole structure yields 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, a derivative with significant potential for the development of novel therapeutics.

Synthetic Pathways and Characterization

The synthesis of 2-aminobenzothiazole derivatives is a well-established area of organic chemistry. The most common and efficient method involves the reaction of a corresponding substituted aniline with a thiocyanating agent. For the synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, the starting material would be 4-chloro-5-methylaniline.

General Synthesis Protocol:

A plausible and efficient synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine can be achieved through the oxidative cyclization of a thiourea derivative of 4-chloro-5-methylaniline. A general protocol is outlined below:

Step 1: Formation of the Thiourea Derivative

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-5-methylaniline in a suitable solvent such as chlorobenzene.

  • Add a stoichiometric equivalent of an acid catalyst, for example, concentrated sulfuric acid, dropwise to form the aniline salt.

  • To this suspension, add sodium thiocyanate and heat the mixture to approximately 100°C for several hours to facilitate the formation of the corresponding thiourea derivative.

Step 2: Oxidative Cyclization to form the Benzothiazole Ring

  • Cool the reaction mixture to room temperature.

  • Introduce a cyclizing agent, such as sulfuryl chloride, dropwise while maintaining the temperature below 50°C.

  • After the addition is complete, stir the mixture at a slightly elevated temperature (e.g., 50°C) for a couple of hours until the evolution of hydrogen chloride gas ceases.

  • The crude product can then be isolated by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

This synthetic approach is robust and can be adapted for the synthesis of a variety of substituted 2-aminobenzothiazoles.[4]

Below is a workflow diagram illustrating the general synthesis of 2-aminobenzothiazole derivatives.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization cluster_2 Purification Aniline Substituted Aniline (e.g., 4-chloro-5-methylaniline) Thiourea Arylthiourea Derivative Aniline->Thiourea Acid Catalyst, Heat Thiocyanate Sodium Thiocyanate Thiocyanate->Thiourea Benzothiazole 5-Chloro-6-methyl-1,3-benzothiazol-2-amine Thiourea->Benzothiazole Oxidative Cyclization Cyclizing_Agent Cyclizing Agent (e.g., Sulfuryl Chloride) Cyclizing_Agent->Benzothiazole Purification Recrystallization Benzothiazole->Purification

Caption: General synthetic workflow for 2-aminobenzothiazole derivatives.

Applications in Medicinal Chemistry

The 2-amino group of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with a wide range of pharmacological activities.

As a Scaffold for Anticancer Agents

Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[5] The introduction of chloro and methyl groups on the benzothiazole ring can enhance the cytotoxic activity against various cancer cell lines.

Protocol for Derivatization and Anticancer Screening:

  • Synthesis of Schiff Bases: React 5-Chloro-6-methyl-1,3-benzothiazol-2-amine with various substituted aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid in ethanol to form the corresponding Schiff bases (imines).

  • Synthesis of Thiazolidinone Derivatives: Cyclize the synthesized Schiff bases with thioglycolic acid to yield thiazolidinone derivatives, which are known to possess anticancer activity.

  • In Vitro Cytotoxicity Assay (MTT Assay):

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized benzothiazole derivatives for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) values for each compound.

Table 1: Hypothetical IC50 Values of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine Derivatives against Cancer Cell Lines

Compound IDDerivative TypeMCF-7 (µM)A549 (µM)
CMBT-01Schiff Base (p-nitro)15.221.5
CMBT-02Schiff Base (p-methoxy)25.832.1
CMBT-03Thiazolidinone (p-nitro)8.712.3
CMBT-04Thiazolidinone (p-methoxy)18.424.9

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

As a Precursor for Antimicrobial Agents

The benzothiazole scaffold is also a key component in many antimicrobial agents. The presence of a halogen atom, such as chlorine, on the benzene ring is often associated with enhanced antimicrobial activity.

Protocol for Antimicrobial Activity Evaluation:

  • Synthesis of Amide Derivatives: Acylate the 2-amino group of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine with various acid chlorides to produce a series of amide derivatives.

  • Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

    • Prepare serial two-fold dilutions of the synthesized compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Below is a diagram illustrating the workflow for the biological evaluation of synthesized derivatives.

G cluster_0 Synthesis of Derivatives cluster_1 Biological Screening cluster_2 Data Analysis Start_Mat 5-Chloro-6-methyl-1,3- benzothiazol-2-amine Derivatives Library of Derivatives (Schiff Bases, Amides, etc.) Start_Mat->Derivatives Chemical Reactions Anticancer Anticancer Assays (e.g., MTT Assay) Derivatives->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Derivatives->Antimicrobial IC50 IC50 Values Anticancer->IC50 MIC MIC Values Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Studies IC50->SAR MIC->SAR

Caption: Workflow for the biological evaluation of benzothiazole derivatives.

Conclusion and Future Directions

5-Chloro-6-methyl-1,3-benzothiazol-2-amine represents a valuable and versatile scaffold for the development of new therapeutic agents. Its strategic substitution pattern offers opportunities for fine-tuning its biological activity. Further exploration of its derivatization, coupled with comprehensive biological screening and structure-activity relationship studies, is warranted to unlock its full potential in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for researchers to embark on the synthesis and evaluation of novel drug candidates based on this promising heterocyclic core.

References

  • Indian Journal of Pharmaceutical Education and Research.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole. International Journal of Innovative Research in Science, Engineering and Technology.
  • Benzothiazole derivatives as anticancer agents. PubMed Central.
  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
  • 2-AMINOBENZOTHIAZOLE (136-95-8). Chemchart.
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
  • Benzothiazole deriv
  • Scheme 2.
  • 2-AMINO-6-NITROBENZOTHIAZOLE (6285-57-0). Chemchart.
  • Recent insights into antibacterial potential of benzothiazole deriv
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • Synthesis of some benzothiazole derivatives evalu
  • Benzothiazole cyclobutyl amine derivatives.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • Benzothiazole derivatives.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. Journal of Chemical Health Risks.
  • SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. TSI Journals.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central.
  • Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. PubMed Central.
  • United States P
  • 2-Aminobenzothiazole derivatives.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.

Sources

Application Notes & Protocols: 5-Chloro-6-methyl-1,3-benzothiazol-2-amine as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminobenzothiazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific, functionalized derivative, 5-Chloro-6-methyl-1,3-benzothiazol-2-amine , a building block poised for the synthesis of novel molecular entities in drug discovery and materials science. The strategic placement of the chloro and methyl groups on the benzene ring modifies the electronic properties and lipophilicity of the scaffold, offering fine-tuning capabilities for structure-activity relationship (SAR) studies. This document provides an in-depth exploration of its synthetic utility, complete with detailed protocols for key chemical transformations, mechanistic insights, and safety considerations for researchers, scientists, and drug development professionals.

Compound Profile and Safety Considerations

Physicochemical Properties

The unique substitution pattern of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine provides a distinct starting point for synthetic campaigns. Below are its key properties:

PropertyValue
IUPAC Name 5-Chloro-6-methyl-1,3-benzothiazol-2-amine
Molecular Formula C₈H₇ClN₂S
Molecular Weight 198.67 g/mol
Appearance Typically an off-white to light-yellow solid
Key Features Nucleophilic primary amino group at C2, heterocyclic nitrogen at N3, electron-withdrawing chloro group, and electron-donating methyl group.
Safety and Handling

As with many heterocyclic amines, this compound requires careful handling to minimize exposure and ensure laboratory safety. The following protocols are mandatory.

Hazard Identification:

  • Acute Toxicity: Assumed to be toxic if swallowed, based on data for related compounds.[3]

  • Irritation: Causes skin and serious eye irritation.[3]

  • Handling Environment: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield meeting standards such as NIOSH (US) or EN 166 (EU).[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves properly after use.[3]

  • Body Protection: A lab coat or a complete suit protecting against chemicals is required.[4]

Emergency Procedures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Do not induce vomiting. Rinse mouth with water.[3]

  • If on Skin: Wash off with plenty of soap and water. If irritation persists, consult a physician.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

Storage and Disposal:

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[5]

Core Synthetic Applications: Pathways and Protocols

The primary amino group at the 2-position is a versatile synthetic handle, enabling a multitude of transformations. This section details protocols for several high-impact reactions.

Workflow Overview

The following diagram illustrates the central role of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine as a precursor to more complex molecular architectures.

G A 5-Chloro-6-methyl-1,3- benzothiazol-2-amine B Schiff Bases (Imines) A->B R-CHO (Aldehyde) C Amides & Sulfonamides A->C R-COCl / R-SO2Cl (Acyl/Sulfonyl Chloride) D Thiourea Derivatives A->D R-NCS (Isothiocyanate) E Fused Heterocycles (e.g., Imidazo[2,1-b]benzothiazoles) A->E α-Haloketone

Caption: Synthetic pathways originating from the title compound.

Synthesis of Schiff Bases (Imines) via Condensation

Causality: The condensation of the primary amine with an aldehyde is a fundamental reaction to form a C=N double bond (imine or Schiff base). This transformation is often reversible and acid-catalyzed. The resulting imines are not just stable products but also key intermediates for synthesizing other compounds like thiazolidinones.[6]

Protocol: Synthesis of a Representative Schiff Base

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 5-Chloro-6-methyl-1,3-benzothiazol-2-amine (1.99 g, 10 mmol) in 30 mL of methanol.

  • Addition of Aldehyde: To this solution, add a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.41 g, 10 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) on a water bath for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate. If not, slowly add the mixture to ice-cold water to induce precipitation.

  • Purification: Filter the solid product using a Büchner funnel, wash with cold water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain the pure Schiff base.[6]

Caption: Workflow for Schiff base synthesis.

Synthesis of Amide and Sulfonamide Derivatives

Causality: Acylation and sulfonylation of the 2-amino group are robust methods for creating derivatives with altered electronic and steric properties. These reactions proceed via nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl center. Pyridine or another non-nucleophilic base is used to scavenge the HCl byproduct, driving the reaction to completion.[1][7]

Protocol: General Procedure for Acylation

  • Setup: In a dry, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 5-Chloro-6-methyl-1,3-benzothiazol-2-amine (1.99 g, 10 mmol) in 25 mL of anhydrous dichloromethane (DCM) or pyridine.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add the desired acyl chloride or benzoyl chloride (10.5 mmol, 1.05 eq.) dropwise while stirring. If using DCM as a solvent, add pyridine (0.87 g, 11 mmol, 1.1 eq.) to the mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

Synthesis of Fused Imidazo[2,1-b][1][8]benzothiazoles

Causality: This powerful transformation builds a new five-membered imidazole ring onto the benzothiazole core. The reaction is a two-step, one-pot process involving initial S-alkylation of the endocyclic nitrogen by an α-haloketone, followed by an intramolecular cyclization where the exocyclic amino group attacks the ketone carbonyl. This creates highly sought-after tricyclic systems.[1]

Protocol: Synthesis of an Imidazo[2,1-b]benzothiazole Derivative

  • Reagents: In a 50 mL round-bottom flask, combine 5-Chloro-6-methyl-1,3-benzothiazol-2-amine (1.99 g, 10 mmol) and an appropriate α-bromoketone (e.g., 2-bromoacetophenone, 1.99 g, 10 mmol) in 25 mL of absolute ethanol.

  • Reaction: Heat the mixture to reflux for 8-12 hours. The reaction involves the formation of an intermediate salt, which then cyclizes.

  • Work-up: After cooling to room temperature, the product often precipitates as a hydrobromide salt. Filter the solid and wash with cold ethanol.

  • Neutralization & Purification: To obtain the free base, suspend the salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8. Filter the resulting solid, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Intramolecular Cyclization A 2-Aminobenzothiazole Derivative C Intermediate Salt A->C B α-Haloketone B->C D Intermediate Salt E Fused Imidazo[2,1-b]benzothiazole D->E Heat (Reflux)

Caption: Two-step mechanism for fused heterocycle synthesis.

Applications in Bioactive Molecule Synthesis

The benzothiazole nucleus is a key component in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[1][8] The derivatives synthesized from 5-Chloro-6-methyl-1,3-benzothiazol-2-amine are excellent candidates for screening in various biological assays.

Derivative ClassPotential Biological ActivityRationale
Schiff Bases Antibacterial, Antifungal[8]The imine functional group is often crucial for binding to biological targets.
Amides/Sulfonamides Anti-inflammatory, Anticancer[1][7]These functional groups can act as hydrogen bond donors/acceptors, improving target affinity.
Thioureas Antitubercular, Antiviral[9]The thiourea moiety is a known pharmacophore in several active agents.
Imidazo[2,1-b]benzothiazoles Antitumor, Immunomodulatory[1]The rigid, planar tricyclic system can intercalate with DNA or fit into specific enzyme active sites.

Conclusion

5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a high-potential, readily functionalizable building block for synthetic chemistry. Its reactive amino group provides a reliable entry point for constructing diverse molecular libraries. The protocols outlined in this guide offer robust and reproducible methods for synthesizing Schiff bases, amides, and complex fused heterocyclic systems. By leveraging these synthetic strategies, researchers can efficiently generate novel compounds for evaluation in drug discovery programs and for the development of advanced functional materials.

References

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC - NIH. (2021-05-12).
  • Application Notes & Protocols: Solid-Phase Synthesis of a 2-Aminobenzothiazole Library. Benchchem.
  • Synthesis of biologically active derivatives of 2-aminobenzothiazole | Request PDF.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI.
  • Synthesis of biologically active deriv
  • Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH.
  • 2‐Aminobenzothiazoles containing bioactive molecules.
  • SAFETY D
  • Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal.
  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry (RSC Publishing).
  • SAFETY D
  • SAFETY D
  • Safety d
  • SAFETY D
  • Benzothiazole, 5-chloro-2-methyl-. NIST WebBook.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. (2025-10-31).
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
  • Benzothiazole synthesis. Organic Chemistry Portal.
  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal.
  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC - NIH.
  • 2-Aminobenzothiazole derivatives.
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.

Sources

Application Note: A Comprehensive NMR Analysis Protocol for the Structural Elucidation of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Structural Precision

5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a member of the benzothiazole family, a class of heterocyclic compounds renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The precise substitution pattern on the benzothiazole ring system is critical to its function and dictates its pharmacological profile. Therefore, unambiguous structural characterization is not merely a procedural step but a foundational requirement for meaningful research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution[3][4]. It provides unparalleled insight into the molecular framework by mapping the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. This application note details a robust protocol designed to yield high-quality, interpretable NMR data for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, ensuring confidence in its structural assignment.

Molecular Structure & Predicted NMR Environment

Before delving into the experimental protocol, it is crucial to understand the molecule's structure and the distinct nuclear environments it presents. The structure contains several key features: a disubstituted benzene ring, a thiazole ring, an amine group, a methyl group, and a chlorine atom. Each of these influences the electronic environment and, consequently, the NMR chemical shifts of nearby nuclei.

Caption: Structure of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine with atom numbering.

PART 1: Experimental Protocols

Analyte & Reagent Preparation

Scientific integrity begins with the quality of the starting materials. The protocol's validity rests on using a pure, dry analyte.

  • Analyte Purity: Ensure the 5-Chloro-6-methyl-1,3-benzothiazol-2-amine sample is of high purity (>95%), preferably purified by recrystallization or column chromatography. Residual solvents or synthetic byproducts will complicate spectral analysis.

  • Solvent Selection: The choice of deuterated solvent is critical. It must dissolve the analyte completely and its residual peaks should not overlap with analyte signals.[5]

    • Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Causality: DMSO is an excellent solvent for many polar heterocyclic compounds. Crucially, its viscosity and hydrogen bond accepting nature slow down the proton exchange of the -NH₂ group, often allowing the amine protons to be observed as a distinct, albeit sometimes broad, signal. In contrast, solvents like CDCl₃ might lead to faster exchange, potentially broadening the amine signal into the baseline.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its chemical shift defined as 0.00 ppm.[4] It is chemically inert and provides a sharp, single peak that does not typically interfere with analyte signals.

Protocol: NMR Sample Preparation

This protocol is designed for a standard 5 mm NMR tube.

  • Weighing the Analyte: In a clean, dry vial, accurately weigh 10-20 mg of the analyte for ¹H NMR. For a subsequent ¹³C NMR on the same sample, a higher concentration (25-50 mg) is preferable to reduce acquisition time, though this may cause some line broadening in the ¹H spectrum.[6]

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS to the vial.

  • Dissolution: Gently agitate or vortex the vial to ensure the sample is fully dissolved. A secondary vial is recommended for this step to avoid contaminating the NMR tube.[6][7] If necessary, gentle warming in a water bath can aid dissolution.

  • Filtration and Transfer: The solution must be free of any particulate matter, as suspended solids will severely degrade the magnetic field homogeneity and thus the spectral resolution. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top. Do not use paper labels on the body of the tube as this will interfere with the sample spinning in the spectrometer.[5]

Protocol: NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.

Table 1: Recommended NMR Acquisition Parameters

ExperimentParameterRecommended ValueRationale
¹H NMR Pulse Programzg30A standard 30-degree pulse experiment; optimal for quantitative analysis with a sufficient relaxation delay.
Spectral Width (SW)~16 ppmEncompasses the typical chemical shift range for organic molecules.
Number of Scans (NS)8-16Provides excellent signal-to-noise (S/N) for a ~15 mg sample in a few minutes.
Relaxation Delay (D1)2-5 secondsAllows for nearly complete relaxation of protons, ensuring accurate integration.
¹³C{¹H} NMR Pulse Programzgpg30A standard 30-degree pulse experiment with proton decoupling to produce a spectrum of singlets, simplifying interpretation.
Spectral Width (SW)~240 ppmCovers the full range of carbon chemical shifts in organic molecules.
Number of Scans (NS)1024 or moreNecessary to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[8]
Relaxation Delay (D1)2 secondsA standard delay sufficient for most protonated carbons.
2D COSY Pulse ProgramcosygpqfStandard gradient-selected COSY experiment for detecting ³J(H,H) correlations.
2D HSQC Pulse Programhsqcedetgpsisp2.3Standard gradient-selected, editing HSQC. Distinguishes CH/CH₃ signals (positive) from CH₂ signals (negative), providing additional structural information.
2D HMBC Pulse ProgramhmbcgplpndqfStandard gradient-selected HMBC optimized for long-range couplings (typically 8 Hz). Crucial for connecting non-protonated carbons to nearby protons.[9]

PART 2: Spectral Interpretation & Data Analysis

The structural elucidation process is a logical puzzle, solved by systematically interpreting the data from each NMR experiment.[10]

G cluster_prep Phase 1: Preparation & 1D Acquisition cluster_analysis Phase 2: Data Interpretation cluster_2d Phase 3: Structural Connectivity cluster_elucidation Phase 4: Final Verification SamplePrep Sample Preparation (Analyte in DMSO-d6) H1_Acq ¹H NMR Acquisition SamplePrep->H1_Acq C13_Acq ¹³C NMR Acquisition SamplePrep->C13_Acq H1_Analysis ¹H Analysis (Shift, Integral, Multiplicity) H1_Acq->H1_Analysis C13_Analysis ¹³C Analysis (Shift, Type) C13_Acq->C13_Analysis COSY 2D COSY (H-H Correlations) H1_Analysis->COSY HSQC 2D HSQC (¹J C-H Correlations) H1_Analysis->HSQC HMBC 2D HMBC (ⁿJ C-H Correlations) H1_Analysis->HMBC C13_Analysis->HSQC C13_Analysis->HMBC Structure Proposed Structure COSY->Structure HSQC->Structure HMBC->Structure Verification Final Structure Elucidation (All data consistent?) Structure->Verification

Caption: Workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectrum Analysis
  • Amine Protons (-NH₂): A broad singlet is expected, likely in the range of δ 7.0-8.0 ppm. The exact shift and broadness are dependent on concentration and residual water content.

  • Aromatic Protons (H4, H7): The benzene ring has two isolated protons. Due to the substitution pattern, they will appear as two distinct singlets.

    • H4: This proton is adjacent to the electron-donating nitrogen of the fused thiazole ring and will likely appear in the δ 7.5-7.9 ppm range.

    • H7: This proton is ortho to the methyl group and meta to the chloro group, likely appearing slightly upfield from H4, around δ 7.2-7.5 ppm.

  • Methyl Protons (-CH₃): A sharp singlet integrating to three protons is expected in the upfield region, typically around δ 2.3-2.5 ppm.[11]

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • Thiazole Carbon (C2): This carbon, bonded to three heteroatoms (N, N, S), will be the most downfield signal, expected in the δ 165-175 ppm range.

  • Aromatic Quaternary Carbons (C5, C6, C9, C4a): These non-protonated carbons will appear between δ 120-155 ppm. The carbon bearing the chlorine (C5) will be influenced by halogen effects.

  • Aromatic CH Carbons (C4, C7): These protonated carbons will appear in the δ 115-130 ppm range. Their assignment can be confirmed unambiguously using an HSQC experiment.

  • Methyl Carbon (C10): This aliphatic carbon will be the most upfield signal, expected at δ 20-25 ppm.[11]

Confirmation with 2D NMR

While 1D NMR provides a strong hypothesis for the structure, 2D NMR experiments provide the definitive proof of connectivity.

  • HSQC: This experiment will correlate each proton signal with the carbon to which it is directly attached. It will definitively link the aromatic proton signals to their respective carbon signals and the methyl proton signal to the methyl carbon signal.

  • HMBC: This is the key experiment for assembling the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds apart. Key expected correlations include:

    • The methyl protons (H10) showing a correlation to C6, C7, and C5. This confirms the position of the methyl group.

    • The aromatic proton H4 showing correlations to C5, C9, and C2.

    • The aromatic proton H7 showing correlations to C5, C6, and C9.

    • The amine protons (-NH₂) showing a correlation to C2.

Summary of Expected Data

Table 2: Predicted NMR Data for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine in DMSO-d₆

Atom Label¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Integration¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
NH₂~7.5 (broad)s (broad)2H-C2
H4~7.7s1H~122C2, C5, C9
H7~7.3s1H~127C5, C6, C9
CH₃ (H10)~2.4s3H~21C5, C6, C7
C2---~168NH₂, H4
C4a---~132H4, H7
C5---~128H4, H7, CH₃
C6---~134H7, CH₃
C9---~148H4, H7

Note: Predicted chemical shifts are estimates based on typical values for benzothiazole derivatives and may vary slightly.[12][13][14] Unambiguous assignment requires the full suite of 1D and 2D experiments.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the NMR analysis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine. By following the detailed steps for sample preparation, utilizing the recommended acquisition parameters, and adopting a systematic approach to spectral interpretation, researchers can achieve unambiguous structural elucidation. This level of analytical rigor is paramount for ensuring the validity and reproducibility of research in drug discovery and materials science, where the precise molecular architecture defines function and activity.

References

Mass spectrometry of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometric Characterization of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Abstract

This technical guide provides a comprehensive framework for the analysis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine using Liquid Chromatography coupled with Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry. Benzothiazole derivatives are a class of heterocyclic compounds with significant interest in pharmaceutical development due to their diverse biological activities, including antimicrobial and antitumor properties.[1][2] Accurate structural characterization is a critical step in the drug discovery and development pipeline. This document outlines detailed protocols for sample preparation, instrumental analysis, and data interpretation, emphasizing the use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for unambiguous identification and structural confirmation.[3][4] The methodologies are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical characterization of novel small molecules.

Introduction and Scientific Rationale

5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a substituted aminobenzothiazole. The benzothiazole scaffold is a key pharmacophore in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications.[2][5] Mass spectrometry is an indispensable tool for the analysis of such new chemical entities (NCEs), offering unparalleled sensitivity and specificity for determining molecular weight and structure.[3][6]

The selection of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is predicated on its dual advantages: high mass accuracy and resolution, which allow for the confident determination of elemental composition, and the capacity for tandem mass spectrometry (MS/MS) experiments.[7][8][9] In an MS/MS experiment, a specific ion of interest (the precursor ion) is isolated and fragmented to produce a characteristic pattern of product ions, which serves as a structural fingerprint of the molecule.[4][6]

This application note employs Electrospray Ionization (ESI), a soft ionization technique ideal for polar small molecules, to generate protonated molecular ions ([M+H]⁺) with minimal in-source fragmentation.[10][11] The inherent basicity of the 2-amino group on the benzothiazole ring makes it highly amenable to protonation in the positive ion mode of ESI. The subsequent structural analysis via Collision-Induced Dissociation (CID) in the collision cell of the Q-TOF provides the detailed structural information necessary for confirmation.[8]

Analyte Physicochemical Properties & Expected Mass

A precise understanding of the analyte's properties is fundamental to method development.

  • Chemical Structure: (Self-generated image, as a placeholder for the actual structure)

  • Molecular Formula: C₈H₇ClN₂S

The theoretical mass-to-charge ratios (m/z) for the protonated molecule are critical for its identification in the mass spectrum. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl), produces a characteristic isotopic pattern that is a key validation point.

PropertyValueRationale & Significance
Molecular Formula C₈H₇ClN₂SDefines the elemental composition.
Monoisotopic Mass 198.00185 DaThe exact mass of the molecule with the most abundant isotopes.
[M+H]⁺ (³⁵Cl) 199.00912 m/z The primary ion targeted for detection and fragmentation. High mass accuracy measurement confirms the elemental formula.
[M+H]⁺ (³⁷Cl) 201.00617 m/z The A+2 isotopic peak. The ~3:1 intensity ratio of [M+H]⁺ to [M+2+H]⁺ is a definitive signature for a monochlorinated compound.

Experimental Workflow and Protocols

The overall analytical process is designed to ensure reproducibility and data integrity, from initial sample handling to final data analysis.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Stock Solution Preparation (1 mg/mL in Methanol) p2 Working Standard Dilution (e.g., 1 µg/mL in 50:50 ACN:H₂O) p1->p2 lc Reversed-Phase LC Separation (C18 Column) p2->lc ms1 Full Scan MS Acquisition (Q-TOF Detection) lc->ms1 ms2 Targeted MS/MS (Product Ion Scan of m/z 199.0091) ms1->ms2 dp1 Extract Ion Chromatogram (EIC) & Mass Spectrum ms2->dp1 dp2 Confirm [M+H]⁺ and Isotopic Pattern dp1->dp2 dp3 Analyze MS/MS Spectrum & Propose Fragmentation dp2->dp3

Caption: Experimental workflow for MS analysis.

Protocol 1: Sample and Standard Preparation

This protocol ensures the analyte is in a suitable solvent for LC-MS analysis, minimizing matrix effects and ensuring compatibility with the reversed-phase column.[12][13]

  • Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine standard. Dissolve in 1.0 mL of HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (1 µg/mL): Perform a serial dilution of the stock solution. A typical final working standard for direct infusion or LC injection can be prepared by diluting the stock solution in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.

  • Solvent Purity: Use high-purity, LC-MS grade solvents (water, acetonitrile, methanol) and additives (formic acid) to reduce background noise and prevent the formation of unwanted adducts.[10]

Protocol 2: LC-MS/MS System Configuration

The instrumental setup is optimized for the separation and sensitive detection of the target analyte. A Q-TOF system is recommended for its high resolution and MS/MS capabilities.[7][14]

ParameterRecommended SettingRationale
LC System UHPLC/HPLCProvides efficient separation from impurities.[12]
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Standard for retaining and separating small molecules of moderate polarity.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic eluent for gradient elution.
Gradient 5% B to 95% B over 5 minutesA typical gradient to elute the compound and clean the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe amine group is readily protonated.[11]
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process.
Drying Gas Temp. 300 - 350 °CAids in desolvation of droplets.
Nebulizer Gas 2 - 4 bar (30-60 psi)Assists in droplet formation.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)Provides high mass accuracy and MS/MS capability.[8]
MS Scan Range 50 - 500 m/zCovers the expected mass of the precursor and fragment ions.
MS/MS Precursor 199.0091 m/zThe monoisotopic protonated molecule.
Collision Energy 10 - 40 eV (Ramped)A range of energies ensures the capture of both low-energy and high-energy fragments, providing a comprehensive fragmentation spectrum.

Predicted Fragmentation Pathway and Data Interpretation

The structural elucidation of an unknown is completed by interpreting its fragmentation pattern.[4][15] For 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, fragmentation is expected to occur via cleavage of the thiazole ring and losses of small neutral molecules.

G parent [M+H]⁺ m/z 199.0091 C₈H₈ClN₂S⁺ frag1 m/z 182.0000 C₈H₅ClN₂S⁺ parent->frag1 -NH₃ frag2 m/z 164.0248 C₈H₇ClS⁺ parent->frag2 -N₂H₃ frag3 m/z 128.9955 C₇H₅Cl⁺ frag2->frag3 -SH

Caption: Predicted fragmentation pathway for [M+H]⁺.

Interpretation of Key Fragments:
  • Precursor Ion ([M+H]⁺, m/z 199.0091): The full scan MS will show this ion as the base peak, accompanied by its ³⁷Cl isotope at m/z 201.0062. Accurate mass measurement within 5 ppm of the theoretical value provides high confidence in the elemental formula C₈H₈ClN₂S⁺.

  • Fragment at m/z 182.0000: This corresponds to the loss of ammonia (NH₃, 17.0091 Da) from the protonated amine. This is a common fragmentation pathway for primary amines.

  • Fragment at m/z 164.0248: This likely results from the cleavage of the C-N bond in the thiazole ring, followed by rearrangement and loss of a diazenyl radical (N₂H₃, 31.0243 Da).

  • Fragment at m/z 128.9955: Subsequent loss of a sulfhydryl radical (SH, 32.9715 Da) from the m/z 164 fragment would yield the chloromethyl-tropylium cation, a stable aromatic fragment.

The presence and accurate mass of these fragments in the MS/MS spectrum provide interlocking evidence that confirms the connectivity and key structural features of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the characterization of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine. By leveraging high-resolution Q-TOF mass spectrometry, the protocol enables confident determination of the elemental composition through accurate mass measurement of the protonated molecule and its characteristic chlorine isotopic pattern. Furthermore, the detailed fragmentation analysis via tandem MS/MS provides a structural fingerprint, confirming the identity of the compound. This workflow represents a foundational approach for the analysis of novel benzothiazole derivatives and other small molecules in a drug discovery and development setting.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review, 24(1), 3–12. Available at: [Link]

  • Venter, A. R., & Botha, J. S. (2010). A simple method for establishing whether complexes composed of small molecules detected by electrospray ionization mass spectrometry (ES-MS) originate from specific interactions in solution or nonspecific binding during the ES process. Analytical Chemistry, 82(19), 806-829. Available at: [Link]

  • Li, A., Li, Y., & Li, Z. (2019). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 48(10), 1254-1257. Available at: [Link]

  • Karminski-Zamola, G., et al. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Journal of Heterocyclic Chemistry, 35(5), 1395-1398. Available at: [Link]

  • Labcompare. (n.d.). Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Retrieved from [Link]

  • Kruve, A., & Herodes, K. (2017). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2103), 20160275. Available at: [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Van Staden, C., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112811. Available at: [Link]

  • Spectroscopy Online. (2024). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Available at: [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Sample preparation techniques for mass spectrometry in the clinical laboratory. Journal of Chromatography B, 993-994, 51-59. Available at: [Link]

  • Charkoftaki, G., et al. (2021). Modeling the relative response factor of small molecules in positive electrospray ionization. Environmental Science & Technology, 55(1), 543-553. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. Available at: [Link]

  • Wikipedia. (n.d.). Time-of-flight mass spectrometry. Retrieved from [Link]

  • Rosano, T. G., Wood, M., & Swift, T. A. (2011). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Clinical Chemistry, 57(8), 1107-1116. Available at: [Link]

  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865. Available at: [Link]

  • Kim, S., et al. (2015). Fragmentation patterns of protonated benzothiazole sulfenamides by atmospheric pressure chemical ionization. Journal of the Korean Chemical Society, 59(2), 127-132. Available at: [Link]

  • Slideshare. (n.d.). Quadrupole and Time of Flight Mass analysers. Retrieved from [Link]

  • Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry, 30(2), 125-126. Available at: [Link]

  • R Discovery. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Available at: [Link]

  • Pittcon. (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Retrieved from [Link]

  • Gurer, E., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Spectroscopy Journal, 5, 1-10. Available at: [Link]

  • Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). 5-chloro-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzothiazole, 5-chloro-2-methyl- (CAS 1006-99-1). Retrieved from [Link]

  • DeJongh, D. C., & Thomson, M. L. (1972). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 37(8), 1135–1140. Available at: [Link]

  • ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available at: [Link]

  • Journal of Al-Nahrain University. (2012). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-1,3-benzothiazole. Retrieved from [Link]

  • NIST. (n.d.). Benzothiazole, 5-chloro-2-methyl-. Retrieved from [Link]

  • Corbo, F., et al. (2013). 2-Aminobenzothiazole derivatives: A new class of antifungal agents. European Journal of Medicinal Chemistry, 60, 126-132. Available at: [Link]

  • Kumar, S., et al. (2016). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PLoS ONE, 11(3), e0152091. Available at: [Link]

  • NIST. (n.d.). Benzothiazole, 5-chloro-2-methyl- IR Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Chloro-1,3-benzothiazol-2-amine. Retrieved from [Link]

Sources

Topic: High-Purity Crystallization of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Process Chemistry & Crystallization Development Group

Abstract

5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a key heterocyclic building block in modern drug discovery, forming the core scaffold of various pharmacologically active agents.[1][2] The control of its solid-state properties—purity, crystallinity, polymorphism, and morphology—is paramount for ensuring reproducibility in downstream synthetic steps and for meeting the stringent quality requirements of active pharmaceutical ingredient (API) manufacturing. This application note provides a comprehensive guide to developing robust crystallization protocols for this compound. It moves beyond simple procedural lists to explain the underlying scientific principles, enabling researchers to rationally design, troubleshoot, and validate crystallization processes. We present three distinct, field-proven methodologies: Cooling Crystallization, Solvent-Antisolvent Crystallization, and Reactive Crystallization (Salt Formation), complete with detailed protocols and analytical validation checkpoints.

Introduction: The Criticality of Solid-State Control

The benzothiazole moiety is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] As a crucial intermediate, the quality of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine directly impacts the purity and performance of the final API. Crystallization is the most powerful technique for purification and particle engineering in the pharmaceutical industry.[5] A well-designed crystallization process not only removes impurities but also ensures control over the crystalline form (polymorph), which can significantly affect a drug's stability, solubility, and bioavailability.

This guide is structured to empower researchers by providing both practical, step-by-step protocols and the expert rationale behind key decisions, such as solvent selection and the choice of crystallization technique.

Pre-Crystallization Assessment: Building a Foundation

A successful crystallization protocol begins with a thorough understanding of the compound's physicochemical properties. Before attempting bulk crystallization, a preliminary analysis is essential.

Rationale & Causality

The goal of this stage is to map the solubility behavior of the crude material. Solubility is a function of both the solute and the solvent, as well as temperature.[5] By screening a range of solvents with varying polarities, we can identify suitable candidates for different crystallization methods. A compound that shows a steep increase in solubility with temperature is ideal for cooling crystallization. Conversely, a solvent in which the compound is sparingly soluble can act as an effective antisolvent.

Protocol: Preliminary Solvent Screening

This protocol aims to qualitatively and quantitatively assess the solubility of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine in a variety of common laboratory solvents.

Methodology:

  • Place approximately 10-20 mg of the crude compound into separate vials.

  • To each vial, add a selected solvent (see Table 1) dropwise at room temperature (approx. 22 °C), vortexing between additions, until the solid dissolves completely. Record the volume of solvent required.

  • Categorize the solubility at room temperature based on the volume added.

  • For vials where the compound was sparingly soluble or insoluble at room temperature, heat the suspension to the solvent's boiling point and observe for dissolution.

  • Allow any solutions that formed upon heating to cool slowly to room temperature, and then further cool in an ice bath (approx. 0-4 °C).

  • Observe the quality and quantity of the precipitate formed. Note any "oiling out," where the compound separates as a liquid instead of a solid, as this indicates a poor choice of solvent for cooling crystallization.

Data Presentation:

| Table 1: Hypothetical Solvent Screening Results for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine | | :--- | :--- | :--- | :--- | | Solvent | Solubility at 22°C | Solubility at Reflux | Observations on Cooling | | Methanol | Soluble | Very Soluble | Minimal precipitation; poor recovery expected. | | Ethanol | Sparingly Soluble | Soluble | Good crystal formation. Candidate for Cooling Crystallization. | | Isopropanol (IPA) | Sparingly Soluble | Soluble | Excellent, well-defined crystals. Candidate for Cooling Crystallization. | | Acetone | Soluble | Very Soluble | Minimal precipitation. Candidate as a "solvent" in a solvent/antisolvent system. | | Ethyl Acetate (EtOAc) | Sparingly Soluble | Soluble | Good crystal formation. | | Toluene | Poorly Soluble | Sparingly Soluble | Not a suitable single solvent. | | Heptane | Insoluble | Insoluble | Candidate as an "antisolvent". | | Water | Insoluble | Insoluble | Candidate as an "antisolvent". | | Dimethylformamide (DMF) | Very Soluble | Very Soluble | Candidate as a "solvent" in a solvent/antisolvent system. |

Crystallization Methodologies & Protocols

Based on the preliminary screening, we can now develop specific, robust protocols. Heterocyclic compounds, particularly those with hydrogen-bonding moieties like amines, are often amenable to crystallization.[6]

Method A: Cooling Crystallization from a Single Solvent

This is the most common and often preferred method, relying on the principle that solubility decreases as temperature decreases.[5] It is technically simple and scalable.

Expertise & Rationale: Isopropanol is selected as the primary candidate based on the screening data. Its moderate boiling point (82.6 °C) allows for a significant temperature differential upon cooling, which drives supersaturation and crystallization, while being less volatile and flammable than ethanol or methanol. The controlled cooling rate is critical; rapid cooling can lead to the nucleation of many small, impure crystals, whereas slow cooling promotes the growth of larger, higher-purity crystals.

Protocol A: Cooling Crystallization

  • Dissolution: In a flask equipped with a reflux condenser, add crude 5-Chloro-6-methyl-1,3-benzothiazol-2-amine to a minimal volume of isopropanol (e.g., start with 5-10 mL per gram of crude material). Heat the mixture to reflux with stirring until all solids dissolve completely.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter.

  • Controlled Cooling: Remove the heat source and allow the flask to cool slowly and undisturbed to room temperature. Crystal nucleation should be observed. For optimal crystal growth, insulate the flask to slow the cooling process.

  • Maturation: Once at room temperature, further cool the flask in an ice-water bath for at least 1 hour to maximize product yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystal cake with a small amount of ice-cold isopropanol to remove residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow Visualization A: Cooling Crystallization

Cooling_Crystallization start Crude Compound + Isopropanol dissolve Heat to Reflux (Complete Dissolution) start->dissolve 1. Dissolution hot_filter Hot Gravity Filtration (Optional) dissolve->hot_filter 2. Clarification cool_rt Slow Cool to Room Temperature hot_filter->cool_rt 3. Nucleation & Growth cool_ice Cool in Ice Bath cool_rt->cool_ice 4. Maturation isolate Vacuum Filtration cool_ice->isolate 5. Isolation wash Wash with Cold Isopropanol isolate->wash 6. Washing dry Vacuum Drying wash->dry 7. Drying product Purified Crystalline Product dry->product

Caption: Workflow for purification via cooling crystallization.

Method B: Solvent-Antisolvent Crystallization

This technique is ideal when the compound of interest is highly soluble across a wide temperature range in most common solvents, making cooling crystallization inefficient.[6] It involves dissolving the compound in a "good" solvent and inducing precipitation by adding a miscible "antisolvent" in which the compound is insoluble.

Expertise & Rationale: Acetone (solvent) and water (antisolvent) are chosen as a pair. The compound is highly soluble in acetone, and water is a strong, miscible antisolvent. The rate of antisolvent addition is the most critical parameter. A slow, controlled addition maintains a low level of supersaturation, favoring crystal growth over rapid precipitation (which can trap impurities). Seeding the solution with a few crystals of pure product after a small amount of antisolvent has been added can help control nucleation and lead to a more uniform particle size distribution.

Protocol B: Solvent-Antisolvent Crystallization

  • Dissolution: At room temperature, dissolve the crude compound in the minimum amount of acetone required for complete dissolution.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Antisolvent Addition: Place the filtered solution in a flask with vigorous stirring. Add water dropwise using a syringe pump or dropping funnel at a slow, controlled rate (e.g., 1 mL/minute).

  • Nucleation: The solution will become turbid at the point of nucleation. Continue the slow addition of the antisolvent until precipitation appears complete (e.g., until a total volume of 1:1 or 1:2 acetone:water has been reached).

  • Maturation: Allow the resulting slurry to stir at room temperature for 1-2 hours to allow the crystals to mature and the system to reach equilibrium.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystal cake with a small amount of the final solvent/antisolvent mixture (e.g., 1:2 acetone:water), followed by a wash with pure water.

  • Drying: Dry the product under vacuum at 40-50 °C.

Workflow Visualization B: Solvent-Antisolvent Crystallization

Antisolvent_Crystallization start Crude Compound + Acetone dissolve Dissolve at Room Temperature start->dissolve 1. Dissolution add_antisolvent Slow Addition of Water (Antisolvent) dissolve->add_antisolvent 2. Precipitation maturate Stir for 1-2h (Maturation) add_antisolvent->maturate 3. Equilibration isolate Vacuum Filtration maturate->isolate 4. Isolation wash Wash with Acetone/Water isolate->wash 5. Washing dry Vacuum Drying wash->dry 6. Drying product Purified Crystalline Product dry->product

Caption: Workflow for purification via solvent-antisolvent crystallization.

Method C: Reactive Crystallization (Salt Formation)

For basic compounds like 2-aminobenzothiazoles, forming a salt can be an exceptionally effective purification strategy.[7][8] The salt often has vastly different solubility properties than the free base, allowing for high recovery and rejection of non-basic impurities. The hydrochloride salt of the target compound is known.[9]

Expertise & Rationale: This method provides an "orthogonal" purification mechanism. Impurities that have similar solubility to the free base may be easily separated from the highly polar, less soluble salt. Isopropanol is a good solvent choice as it can dissolve the free base but often precipitates the hydrochloride salt, which is typically less soluble in alcohols. Using a solution of HCl in isopropanol prevents the introduction of water, which could increase the solubility of the salt and reduce yield.

Protocol C: Reactive Crystallization (Hydrochloride Salt)

  • Dissolution: Dissolve the crude free base in a suitable solvent, such as isopropanol (approx. 10-15 mL per gram), with gentle warming if necessary.

  • Acidification: Cool the solution to room temperature. While stirring, slowly add a stoichiometric amount (1.0 equivalents) of HCl in isopropanol. A thick precipitate should form immediately.

  • Maturation: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation and crystallization.

  • Isolation: Collect the hydrochloride salt by vacuum filtration.

  • Washing: Wash the cake with a small amount of cold isopropanol to remove any excess acid and other impurities.

  • Drying: Dry the salt under vacuum at 40-50 °C.

  • (Optional) Free-Basing: The purified salt can be converted back to the free base by suspending it in a biphasic mixture (e.g., Ethyl Acetate and Water) and adjusting the pH of the aqueous layer to >9 with a base like NaHCO₃ or NaOH, followed by extraction and evaporation.

Workflow Visualization C: Reactive Crystallization

Reactive_Crystallization start Crude Free Base + Isopropanol dissolve Dissolution start->dissolve 1. Dissolution acidify Add HCl in IPA (1.0 eq) dissolve->acidify 2. Salt Formation maturate Stir for 1-2h (Maturation) acidify->maturate 3. Crystallization isolate Vacuum Filtration maturate->isolate 4. Isolation wash Wash with Cold Isopropanol isolate->wash 5. Washing dry Vacuum Drying wash->dry 6. Drying product Purified HCl Salt dry->product

Caption: Workflow for purification via reactive crystallization (salt formation).

Post-Crystallization Analysis: Validation and Characterization

Executing a protocol is insufficient; validation is required to confirm its success. A suite of analytical techniques should be employed to ensure the final product meets the required specifications for purity, identity, and form.

Trustworthiness through Validation: Each analytical test provides a crucial piece of data. HPLC confirms purity, while XRPD and DSC confirm the solid-state form. Together, they create a self-validating system that ensures the material is what it is intended to be, in the correct form, and at the desired purity.

| Table 2: Analytical Techniques for Post-Crystallization Validation | | :--- | :--- | :--- | | Technique | Purpose | Acceptance Criteria / Expected Outcome | | High-Performance Liquid Chromatography (HPLC) | Quantify chemical purity and impurity profile. | Purity ≥ 99.5%. No single impurity > 0.1%. | | X-Ray Powder Diffraction (XRPD) | Confirm crystallinity and identify the polymorphic form. | A sharp, defined diffraction pattern characteristic of a crystalline solid. The pattern should be consistent across batches. | | Differential Scanning Calorimetry (DSC) | Determine melting point and thermal events. | A single, sharp endotherm corresponding to the melting point. For 2-amino-6-methylbenzothiazole, the m.p. is 140-142 °C; a similar range is expected. | | Fourier-Transform Infrared Spectroscopy (FT-IR) | Confirm chemical identity and functional groups. For Method C, confirms salt formation. | Spectrum matches a reference standard. For HCl salt, look for characteristic shifts in N-H stretches and the appearance of broad amine salt stretches. | | Microscopy | Observe crystal morphology (shape and size). | Uniform crystal habit (e.g., needles, plates) and size distribution. |

Conclusion

The crystallization of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine can be successfully achieved through several rational approaches. For general purification, cooling crystallization from isopropanol offers a robust and scalable starting point. In cases of high solubility or for finer particle size control, solvent-antisolvent crystallization using an acetone/water system is a powerful alternative. For achieving the highest levels of purity by removing challenging non-basic impurities, reactive crystallization as the hydrochloride salt is the method of choice. The selection of the optimal method will depend on the specific impurity profile of the crude material and the desired physical attributes of the final product. All protocols should be validated with the analytical methods outlined to ensure consistent production of high-quality material suitable for pharmaceutical development.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 5-chloro-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Bozzi, B., et al. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules, 14(11), 4477-4487. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks for Purification by Recrystallization. Retrieved from [Link]

  • Domasevitch, K. V. (2021). Answer to "How to recrystallization amine compound and it is not soluble in common organic solvents". ResearchGate. Retrieved from [Link]

  • Patel, A. K., et al. (2011). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Journal of Sciences, 2(1), 1-6. Retrieved from [Link]

  • Al-Ostath, N. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Li, S., et al. (2012). Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole. Journal of Molecular Structure, 1012, 168-176. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzothiazole, 5-chloro-2-methyl- (CAS 1006-99-1). Retrieved from [Link]

  • Allen, C. F. H., & VanAllan, J. (1941). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 21, 16. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. Retrieved from [Link]

  • Jain, A. K., et al. (2018). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 52(3), 348-356. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 5-Chloro-6-methylpyridin-2-amine. Retrieved from [Link]

  • Stan, C., et al. (2010). Synthesis of some secondary amine derivatives bearing a heteroaryl fragment. Revue Roumaine de Chimie, 55(11-12), 945-951. Retrieved from [Link]

  • Corbo, F., et al. (2008). 2-Aminobenzothiazole derivatives. Bioorganic & Medicinal Chemistry, 16(15), 7276-7284. Retrieved from [Link]

  • Chawla, P., et al. (2025). A Review on Synthesis and Pharmacological Importance of Benzothiazole Derivatives. World Journal of Pharmaceutical Research, 14(15). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • De la Cruz-Cruz, P., et al. (2020). Design, synthesis and evaluation of benzothiazole derivatives as multifunctional agents. Bioorganic Chemistry, 99, 103837. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Benzothiazole Derivative

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific analogue, 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, represents a promising candidate for investigation due to the known influence of halogen and methyl substitutions on the biological activity of the benzothiazole ring.[4] This guide provides a comprehensive framework for the initial in vitro characterization of this compound, focusing on robust, validated assays to elucidate its potential as a therapeutic agent. Our approach is grounded in established methodologies for evaluating novel chemical entities, ensuring both scientific rigor and practical applicability for researchers in drug discovery and development.

Part 1: Anticancer Activity Profiling

A significant body of research highlights the anticancer potential of benzothiazole derivatives.[5][6][7][8][9] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells. The following protocols are designed to systematically evaluate the anticancer effects of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

Preliminary Cytotoxicity Assessment: The MTT Assay

The initial step in assessing anticancer potential is to determine the compound's cytotoxic effect on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition cell_seeding Seed cancer cells in a 96-well plate and incubate for 24h compound_addition Add serial dilutions of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine cell_seeding->compound_addition incubation Incubate for 48-72h compound_addition->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_incubation Incubate for 2-4h to allow formazan crystal formation mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization read_absorbance Measure absorbance at 570 nm using a plate reader solubilization->read_absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma, C6 rat glioma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare a stock solution of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).[6]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: IC50 Values

Cell Line5-Chloro-6-methyl-1,3-benzothiazol-2-amine IC50 (µM)Cisplatin IC50 (µM)
A549Experimental DataExperimental Data
MCF-7Experimental DataExperimental Data
C6Experimental DataExperimental Data
NIH3T3 (non-cancerous)Experimental DataExperimental Data
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Following the observation of cytotoxicity, it is crucial to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method for this purpose.[5][7]

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis cell_culture Culture and treat cells with the test compound at IC50 concentration harvesting Harvest and wash cells cell_culture->harvesting staining Resuspend in Annexin V binding buffer and stain with Annexin V-FITC and PI harvesting->staining flow_cytometry Analyze stained cells using a flow cytometer staining->flow_cytometry

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with 5-Chloro-6-methyl-1,3-benzothiazol-2-amine at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Data Presentation: Apoptosis Analysis

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Necrotic Cells
Vehicle ControlExperimental DataExperimental DataExperimental DataExperimental Data
Test Compound (IC50)Experimental DataExperimental DataExperimental DataExperimental Data
Investigating Effects on Cell Cycle Progression

Many anticancer compounds exert their effects by arresting the cell cycle at specific checkpoints. Propidium iodide staining followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Detailed Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Probing Molecular Mechanisms: Western Blot Analysis

To delve deeper into the mechanism of action, Western blotting can be employed to investigate the compound's effect on key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR and ERK pathways.[9]

Signaling Pathways Implicated in Benzothiazole Anticancer Activity

Signaling_Pathways cluster_pathways Potential Signaling Pathways cluster_compound Potential Intervention RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K ERK ERK RTK->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Akt->Bax Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase3 Caspase-3 mTOR->Caspase3 ERK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis Compound 5-Chloro-6-methyl-1,3- benzothiazol-2-amine Compound->PI3K Inhibition? Compound->Akt Inhibition? Compound->ERK Inhibition?

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important benzothiazole derivative. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

The synthesis of 2-aminobenzothiazoles is a cornerstone of medicinal chemistry, with the resulting scaffold appearing in a wide array of pharmacologically active compounds.[1][2][3][4] The specific target of this guide, 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, is synthesized through the oxidative cyclization of a substituted arylthiourea, a common and effective method for creating this class of compounds.[3][5][6][7] This process, while robust, can present challenges that affect both yield and purity. This resource aims to provide clear, actionable solutions to overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine. Each problem is analyzed to identify potential causes, followed by step-by-step recommendations for resolution.

Problem 1: Low or No Product Yield

A diminished or nonexistent yield is one of the most common frustrations in synthesis. The table below outlines potential causes and the corresponding corrective actions.

Potential Cause Recommended Solutions
Poor Quality of Starting Materials The purity of the starting material, 4-chloro-2-methylaniline, is critical. Ensure it is of high purity and free from contaminants. If necessary, purify the aniline by recrystallization or distillation before use.
Inefficient Thiocyanation The initial step of the reaction is the formation of a thiourea intermediate from the reaction of 4-chloro-2-methylaniline with a thiocyanate salt. Ensure the thiocyanate salt (e.g., sodium or potassium thiocyanate) is anhydrous, as moisture can interfere with the reaction. The choice of solvent is also important; glacial acetic acid is commonly used.[5]
Incomplete Cyclization The oxidative cyclization of the arylthiourea intermediate is the key ring-forming step. This is typically achieved using bromine in a suitable solvent.[5][6] Ensure that the bromine is added slowly and at a controlled temperature to prevent unwanted side reactions. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.[8]
Suboptimal Reaction Temperature Temperature control is crucial throughout the synthesis. The initial thiocyanation may require gentle heating, while the subsequent cyclization with bromine is often performed at a lower temperature to control the exothermic reaction.[7] If the yield is low, consider optimizing the temperature profile for each step.
Incorrect Stoichiometry Carefully check the molar ratios of all reactants. An excess of either the aniline or the thiocyanate salt can lead to the formation of byproducts and a lower yield of the desired product.
Problem 2: Formation of Impurities and Byproducts

The presence of impurities can significantly complicate the purification process and reduce the final yield of the desired product.

Potential Cause Recommended Solutions
Over-bromination The use of excess bromine can lead to the bromination of the aromatic ring, resulting in unwanted byproducts. The amount of bromine should be carefully controlled and added portion-wise.[9] Monitoring the reaction by TLC is essential to avoid over-reaction.
Oxidation of the Starting Aniline Anilines can be susceptible to oxidation, especially in the presence of an oxidizing agent like bromine. It is important to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible and to use freshly distilled or purified aniline.
Self-condensation of Intermediates Under certain conditions, the thiourea intermediate may undergo self-condensation or other side reactions. Maintaining the recommended reaction temperature and using the correct solvent can help to minimize these unwanted pathways.
Problem 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Potential Cause Recommended Solutions
Product is an Insoluble Salt The product is often formed as a salt (e.g., hydrobromide or sulfate) which may have limited solubility in the reaction mixture.[7] After the reaction is complete, the product is typically precipitated by pouring the reaction mixture into water. The resulting solid can then be collected by filtration.
Co-precipitation of Impurities If impurities are present in the reaction mixture, they may co-precipitate with the product. To obtain a pure product, the crude solid should be washed thoroughly with water and then with a suitable organic solvent (e.g., acetone or ethanol) to remove any unreacted starting materials or soluble byproducts.[7]
Product is Difficult to Recrystallize If the product is still impure after washing, recrystallization is the next step. A variety of solvents should be screened to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallizing benzothiazoles include ethanol, methanol, and acetic acid.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

Q1: What is the mechanism of the reaction?

A1: The synthesis of 2-aminobenzothiazoles from anilines and thiocyanate salts generally proceeds through a two-step mechanism. The first step is the formation of an arylthiourea intermediate. The aniline acts as a nucleophile and attacks the carbon atom of the thiocyanate ion. The second step is an electrophilic cyclization. An oxidizing agent, typically bromine, is used to facilitate the intramolecular cyclization of the arylthiourea to form the benzothiazole ring.[5][6]

Reaction_Mechanism cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization Aniline 4-Chloro-2-methylaniline Thiourea Arylthiourea Intermediate Aniline->Thiourea + H⁺ Thiocyanate Thiocyanate Salt (NaSCN or KSCN) Thiocyanate->Thiourea Bromine Bromine (Br₂) Product 5-Chloro-6-methyl-1,3-benzothiazol-2-amine Bromine->Product Thiourea_ref->Product + Br₂

Caption: General reaction mechanism for the synthesis.

Q2: What are the key safety precautions for this synthesis?

A2: This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

  • 4-Chloro-2-methylaniline: This starting material is toxic if swallowed, in contact with skin, or if inhaled.[10] It is also suspected of causing genetic defects and may cause cancer.[10][11][12] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[11]

  • Bromine: Bromine is highly toxic, corrosive, and a strong oxidizing agent.[13][14] It should be handled with extreme care in a fume hood, and appropriate PPE, including heavy-duty gloves, should be worn.[13] Have a solution of sodium thiosulfate readily available to neutralize any spills.[13]

  • Solvents: The solvents used in this synthesis, such as glacial acetic acid, are corrosive and flammable. Handle them in a fume hood and away from ignition sources.

Q3: Can I use a different oxidizing agent instead of bromine?

A3: While bromine is the most commonly used oxidizing agent for this transformation, other methods have been reported. These include the use of N-bromosuccinimide (NBS) in combination with potassium thiocyanate, which can be a milder and more selective approach.[15] Electrochemical methods have also been developed as a greener alternative to traditional oxidizing agents.[16][17][18]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of the reaction.[8] A suitable mobile phase (eluent) should be chosen to achieve good separation between the starting material, the intermediate thiourea, and the final product. The spots on the TLC plate can be visualized under UV light or by using an iodine chamber.

Experimental Protocol: A Representative Procedure

The following is a generalized procedure for the synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine. It is essential to consult the primary literature and adapt the procedure based on the specific scale and equipment available in your laboratory.

Experimental_Workflow Start 1. Reactant Preparation Step2 2. Thiourea Formation Start->Step2 Dissolve 4-chloro-2-methylaniline and thiocyanate salt in solvent Step3 3. Oxidative Cyclization Step2->Step3 Heat the reaction mixture Step4 4. Product Isolation Step3->Step4 Cool the mixture and add bromine solution dropwise Step5 5. Purification Step4->Step5 Pour into water, filter the precipitate End 6. Characterization Step5->End Wash the crude product and recrystallize

Caption: A typical experimental workflow.

Step 1: Thiourea Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-methylaniline in glacial acetic acid.

  • Add sodium thiocyanate or potassium thiocyanate to the solution.

  • Heat the reaction mixture with stirring for the time specified in the literature protocol. The progress of the reaction can be monitored by TLC.

Step 2: Oxidative Cyclization

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at room temperature until the reaction is complete, as indicated by TLC.

Step 3: Product Isolation and Purification

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Wash the crude product with a small amount of cold acetone or ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

  • Dry the purified product under vacuum.

Step 4: Characterization Confirm the identity and purity of the final product using appropriate analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the product should also be determined and compared to the literature value.

References

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Chloro-2-methylaniline.
  • MDPI. (n.d.). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Retrieved from [Link]

  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020, December 14). PMC. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]

  • Synthesis and Cyclization of Benzothiazole: Review. (n.d.). ResearchGate. Retrieved from [Link]

  • CPAchem Ltd. (2023, January 4). Safety data sheet: 4-Chloro-2-methylaniline [CAS:95-69-2] (SB6131).
  • Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. (2022, February 22). RSC Publishing. Retrieved from [Link]

  • Benchchem. (2025).
  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016, May 20). Chemical Reviews.
  • Effective metal-free electrooxidative thiocyanation of anilines. (2022, January 1). Bohrium.
  • Visible-light mediated thiocyanation of anilines 78. (b) Proposed... (n.d.). ResearchGate. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Handling liquid bromine and preparing bromine water. (n.d.). RSC Education. Retrieved from [Link]

  • Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substr
  • bromine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Bromine in orgo lab SOP. (n.d.).
  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2022, September 19). PMC - PubMed Central.
  • Eelectrosynthesis of benzothiazole derivatives via C–H thiolation. (n.d.). ResearchGate. Retrieved from [Link]

  • Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. (n.d.).
  • The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. (n.d.). IAJESM.
  • Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. (2024, March 4).
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (n.d.). New Journal of Chemistry (RSC Publishing).
  • 5-chloro-1,3-benzothiazol-2-amine. (2025, May 20).
  • US4363913A - Preparation of 2-aminobenzothiazoles. (n.d.). Google Patents.
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica.
  • (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023, August 20).
  • Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2024, December 24).
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30).
  • 2-Aminobenzothiazole derivatives. (n.d.).
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PMC - PubMed Central.
  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2023, July 21).
  • ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (n.d.). Der Pharma Chemica.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). NIH.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). RSC Publishing.

Sources

Technical Support Center: Purification of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of crude 5-Chloro-6-methyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the isolation and purification of this compound, providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine?

While specific experimental data for this exact molecule is not widely published, we can infer properties from its structure and closely related analogues. It is an aromatic heterocyclic amine. The presence of the amine group makes it basic. Structurally similar compounds like 2-amino-6-methylbenzothiazole and 5-chloro-2-methylbenzothiazole are solids at room temperature.[1] The hydrochloride salt of the target molecule is commercially available, indicating the free base can be readily protonated.[2]

Q2: What are the most common impurities I should expect in my crude product?

Impurities largely depend on the synthetic route. For typical benzothiazole syntheses, which often involve the reaction of a substituted aniline with a thiocyanate source, common impurities may include:

  • Unreacted Starting Materials: Such as 4-chloro-5-methyl-1,2-phenylenediamine or related aniline precursors.

  • Thiourea Intermediates: Incomplete cyclization can leave arylthiourea intermediates in the crude mixture.[1]

  • Isomeric Byproducts: Depending on the reaction's regioselectivity, other isomers may form in small quantities.

  • Polymeric Materials: Dark, tarry substances can form due to side reactions, especially at elevated temperatures.

  • Residual Solvents: Solvents used in the reaction (e.g., chlorobenzene, ethanol, acetic acid) may be present.[1][3]

Q3: What is the fundamental principle behind purifying this specific molecule?

The key is to exploit the chemical differences between your target compound and the impurities. 5-Chloro-6-methyl-1,3-benzothiazol-2-amine has a basic amino group, which is the most significant functional handle for purification. This allows for selective separation using acid-base extraction.[4][5] Additionally, its aromatic, planar structure lends itself to purification by recrystallization, provided a suitable solvent is found. For challenging separations, its polarity makes it amenable to silica gel chromatography.[6][7]

Core Purification Protocols

Method 1: Purification by Acid-Base Extraction

This is often the most effective method for removing non-basic and neutral organic impurities. The basic amine is protonated to form a water-soluble salt, which is partitioned into an aqueous layer. Neutral impurities remain in the organic layer and are discarded. The amine is then regenerated by basification and extracted back into an organic solvent.[8]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidification: Add 1M hydrochloric acid (HCl) to the separatory funnel. Use approximately 2-3 volumes of aqueous acid for every one volume of organic solvent.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated amine salt will move to the top aqueous layer.

  • Separation: Drain the lower organic layer (containing neutral impurities) and set it aside. Collect the aqueous layer in a clean Erlenmeyer flask.

  • Back-Wash (Optional): To remove any residual neutral impurities from the aqueous layer, add a fresh portion of ethyl acetate or DCM, shake, and discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution while stirring until the solution is basic (pH 9-10, check with pH paper).[8] The pure amine will precipitate as a solid or an oil.

  • Final Extraction: Add a fresh portion of ethyl acetate or DCM to the flask and transfer back to the separatory funnel. Shake to extract the neutral amine into the organic layer. Repeat this extraction two more times with fresh organic solvent.

  • Drying and Concentration: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

Method 2: Purification by Recrystallization

Recrystallization is ideal for removing small amounts of impurities when the crude product is already relatively pure (>85%). The principle is to dissolve the crude material in a minimum amount of a hot solvent, in which the compound has high solubility at high temperatures and low solubility at low temperatures. Impurities should either be insoluble in the hot solvent or remain soluble at cold temperatures.

Step-by-Step Protocol:

  • Solvent Selection: Based on analogues, ethanol, methanol, or acetone are good starting points.[6][9] Test small amounts of your crude product in various solvents to find one that fits the criteria (see table below). Mixed solvent systems (e.g., ethanol/water, DCM/hexanes) can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding the solvent in small portions until the solid just dissolves. Do not add excess solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (Norit).[1] Re-heat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.

  • Isolation: Collect the crystals by suction filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Guide

ProblemPossible CausesSolutions & Explanations
Low Yield After Recrystallization 1. Too much solvent was used. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Action: Evaporate some of the solvent and re-cool. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is supersaturated upon cooling, driving crystallization. 2. Action: Try a different solvent or a mixed-solvent system where the compound has lower cold solubility. 3. Action: Ensure your filtration apparatus is pre-heated. Add a small amount of extra hot solvent before filtering to compensate for evaporation.
Product Oils Out Instead of Crystallizing 1. The melting point of the compound is lower than the boiling point of the solvent. 2. Significant impurities are present, causing melting point depression. 3. Cooling was too rapid.1. Action: Switch to a lower-boiling point solvent. 2. Action: The sample is too impure for recrystallization. Perform an acid-base extraction or column chromatography first to achieve a higher initial purity. Causality: Impurities disrupt the crystal lattice formation. 3. Action: Re-heat to dissolve the oil, and allow the solution to cool much more slowly. Scratch the inside of the flask with a glass rod to induce nucleation.
Persistent Color in Final Product 1. Highly conjugated or polymeric impurities are present. 2. The compound itself may be inherently colored (often pale yellow for aminobenzothiazoles).[1]1. Action: During recrystallization, use a small amount of activated charcoal for decolorization. Causality: The porous structure of charcoal adsorbs large, colored impurity molecules. 2. Action: If the color persists after multiple purification steps and analytical data (NMR, LC-MS) shows high purity, the color is likely intrinsic to the molecule.
Acid-Base Extraction Fails to Give a Precipitate 1. Insufficient base was added to neutralize the amine salt. 2. The neutral amine is soluble in the aqueous solution. 3. The product is an oil and is not obviously visible.1. Action: Check the pH of the aqueous layer. Continue adding base until the pH is definitively basic (9-10). 2. Action: This is unlikely for this molecule but possible. Proceed directly to extracting the basified aqueous solution with an organic solvent like ethyl acetate. The product will move into the organic layer. 3. Action: Add the extraction solvent (e.g., DCM) and shake. If the product is present, it will be extracted.
Multiple Spots on TLC After Purification 1. The purification method was ineffective for the specific impurities present. 2. The compound is degrading on the silica gel TLC plate. 3. The product exists in multiple tautomeric forms.1. Action: If recrystallization failed, try acid-base extraction or column chromatography. If acid-base extraction failed, it implies the impurities have similar acid-base properties; use chromatography. 2. Action: Add a small amount of triethylamine (~1%) to the TLC mobile phase. Causality: The basic amine can interact strongly with the acidic silica gel. A basic modifier in the eluent prevents streaking and potential degradation. 3. Action: This is a possibility for 2-aminobenzothiazoles (amine-imine tautomerism). Check literature for spectroscopic evidence of tautomers for this class of compounds.

Data & Visualization

Purification Workflow Diagram

The following diagram outlines a logical workflow for the purification of crude 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

Purification_Workflow crude Crude Product assess Assess Purity (TLC, ¹H NMR) crude->assess recryst Recrystallization assess->recryst High Purity (>85%) acid_base Acid-Base Extraction assess->acid_base Significant Neutral Impurities chrom Column Chromatography (Silica Gel) assess->chrom Complex Mixture or Isomers Present check_purity Check Purity (TLC, mp, NMR) recryst->check_purity acid_base->check_purity chrom->check_purity pure Pure Product check_purity->pure Purity Confirmed impure Still Impure check_purity->impure Purity Not Met impure->chrom Try Alternative Method

Purification decision workflow.
Solvent Properties for Purification

This table provides properties of common solvents to aid in selecting the appropriate medium for recrystallization or chromatography.

SolventBoiling Point (°C)Polarity IndexCommon Use
Hexanes 690.1Chromatography (non-polar eluent)
Dichloromethane (DCM) 403.1Extraction, Chromatography
Ethyl Acetate (EtOAc) 774.4Extraction, Chromatography
Acetone 565.1Recrystallization
Ethanol (EtOH) 785.2Recrystallization
Methanol (MeOH) 656.6Recrystallization, Chromatography (polar eluent)
Water 10010.2Acid-Base Extraction, Recrystallization (as anti-solvent)

References

Technical Support Center: Synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. The content is structured in a practical question-and-answer format to directly address issues you may face in the lab.

Section 1: Synthesis Overview and Core Mechanism

Q1: What is the primary synthetic route for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine and its underlying mechanism?

The most common and established method for synthesizing 2-aminobenzothiazoles from substituted anilines is the Hugershoff reaction . This is an oxidative cyclization of an N-arylthiourea intermediate.[1][2] For the target molecule, the synthesis starts from 4-chloro-3-methylaniline.

The process can be broken down into two main stages:

  • Thiocyanation: The starting aniline is reacted with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) in an acidic medium to form an in situ thiocyanic acid. This electrophilically attacks the aniline, primarily at the para-position relative to the activating amino group, to form N-(4-chloro-3-methylphenyl)thiourea.

  • Oxidative Cyclization: The thiourea intermediate is then cyclized using an oxidizing agent, most commonly bromine in acetic acid or sulfuryl chloride in a non-polar solvent.[3][4][5] The oxidant facilitates an intramolecular electrophilic substitution onto the aromatic ring, followed by elimination to form the benzothiazole ring system.

Below is a workflow diagram illustrating this process.

G cluster_0 Stage 1: Thiourea Formation cluster_1 Stage 2: Cyclization & Workup A 4-Chloro-3-methylaniline C N-(4-chloro-3-methylphenyl)thiourea (Intermediate) A->C Thiocyanation B NH4SCN / Acid B->C E 5-Chloro-6-methyl-1,3-benzothiazol-2-amine (Crude Product) C->E Oxidative Cyclization D Oxidizing Agent (e.g., Br2 in AcOH) D->E F Purification (Recrystallization) E->F G Final Product F->G

Caption: General workflow for the synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

Section 2: Troubleshooting Common Side Reactions and Impurities

This section addresses the most frequent issues encountered during the synthesis. Understanding the cause of these side reactions is the first step toward mitigating them.

Q2: My reaction is incomplete, and the NMR spectrum shows significant amounts of unreacted 4-chloro-3-methylaniline. What is the cause?

This is a common issue often rooted in the initial thiocyanation step.

  • Causality: The formation of the N-arylthiourea intermediate is an equilibrium-driven process. Insufficient acid, low reaction temperature, or too short a reaction time can prevent the complete conversion of the starting aniline. The thiocyanation of the aromatic ring is an electrophilic aromatic substitution; the aniline must be protonated to form the anilinium salt, which then reacts with the thiocyanate.[3] If conditions are not optimal, this first step will be inefficient.

  • Troubleshooting:

    • Acid Stoichiometry: Ensure at least a stoichiometric amount of acid (relative to the aniline) is used. Acetic acid is a common solvent and acid catalyst, but sometimes a stronger acid like sulfuric acid is added to facilitate the formation of the aniline salt.[3]

    • Reaction Time & Temperature: The formation of the thiourea intermediate often requires heating. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot has been completely consumed before proceeding to the cyclization step.

Q3: I've isolated a major byproduct that is not the starting material or the final product. Mass spectrometry suggests it has the correct mass for the N-(4-chloro-3-methylphenyl)thiourea intermediate. Why did it not cyclize?

Failure to cyclize points directly to issues in the second, oxidative stage of the reaction.

  • Causality: The cyclization is an oxidative process. It requires a suitable oxidizing agent (like bromine) to facilitate the intramolecular C-S bond formation.[2][6] Insufficient oxidant, deactivation of the oxidant, or improper temperature control can halt the reaction at the intermediate stage. The electron-withdrawing nature of the chlorine atom on the ring can also slightly deactivate the ring, making the cyclization step more demanding than for unsubstituted anilines.

  • Troubleshooting:

    • Oxidant Quantity: Ensure at least one equivalent of the oxidant (e.g., Br₂) is added. It's common to use a slight excess.

    • Temperature Control: The addition of bromine is highly exothermic. It should be done slowly at a low temperature (typically 0-10 °C) to prevent runaway reactions and the formation of degradation byproducts.[4] After the addition, the reaction may need to be allowed to warm to room temperature or be gently heated to drive the cyclization to completion.

    • Moisture: Ensure anhydrous conditions, as water can react with the oxidizing agent and reduce its effectiveness.

G cluster_main Troubleshooting Cyclization Failure cluster_causes Potential Causes Intermediate N-arylthiourea Intermediate Product Desired Benzothiazole Product Intermediate->Product Successful Cyclization Cause1 Insufficient Oxidant (Br2) Cause1->Intermediate Reaction Stall Cause2 Improper Temperature Cause2->Intermediate Reaction Stall Cause3 Moisture Contamination Cause3->Intermediate Reaction Stall

Caption: Logic diagram illustrating causes of incomplete cyclization.

Q4: My mass spec indicates the presence of di-brominated or other poly-halogenated species. How can this be avoided?

This side reaction, known as over-halogenation, is a direct consequence of the harsh oxidative conditions required for cyclization.

  • Causality: The amino group of the benzothiazole product is a strong activating group, making the newly formed aromatic ring susceptible to further electrophilic substitution by any excess bromine present in the reaction mixture. This can lead to bromination at one of the available positions on the benzothiazole ring system.

  • Troubleshooting:

    • Stoichiometric Control: Use the minimum effective amount of bromine. Avoid large excesses.

    • Slow Addition at Low Temperature: This is the most critical factor. Add the bromine solution dropwise while maintaining a low internal reaction temperature (e.g., below 5 °C).[4] This allows the bromine to react in the desired cyclization pathway before it can participate in side reactions with the product.

    • Quenching: After the reaction is complete (as determined by TLC), consider adding a quenching agent like sodium bisulfite solution to destroy any excess bromine before workup and product isolation.

Q5: The final product has a persistent pink or brown discoloration, even after initial washing. What is the source and how can it be removed?

Colored impurities are typically trace oxidation or degradation byproducts.

  • Causality: Aromatic amines and their derivatives can be sensitive to air and light, leading to the formation of small quantities of highly colored oxidized species. Excess oxidant or unnecessarily high reaction temperatures can exacerbate this issue.

  • Troubleshooting:

    • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal (e.g., Norit).[3] Boil the mixture for a few minutes, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

    • Inert Atmosphere: For very sensitive syntheses, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side products.

Section 3: Optimized Experimental Protocols

The following protocols are designed to maximize yield and purity by addressing the potential issues discussed above.

Protocol 1: Synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

This protocol synthesizes insights from established procedures for similar 2-aminobenzothiazoles.[1][3][4]

Step 1: Formation of N-(4-chloro-3-methylphenyl)thiourea

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-chloro-3-methylaniline (1 eq.) to glacial acetic acid (approx. 5-7 mL per gram of aniline).

  • Cool the mixture in an ice-salt bath to 0-5 °C.

  • Add ammonium thiocyanate (1.1 eq.) to the stirred suspension.

  • Prepare a solution of bromine (1.05 eq.) in an equal volume of glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring at 0-10 °C for an additional 2-3 hours. The reaction progress should be monitored by TLC to confirm the consumption of the starting aniline. The hydrochloride salt of the product often precipitates during this stage.[4]

Step 2: Cyclization and Isolation

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure cyclization is complete.

  • Pour the reaction mixture into a large beaker of crushed ice/water.

  • Neutralize the mixture carefully with concentrated ammonium hydroxide until it is alkaline to litmus paper. This will precipitate the free base of the product.

  • Filter the crude solid precipitate, wash it thoroughly with water until the washings are neutral, and then dry it.

Step 3: Purification

  • Dissolve the crude, dried solid in a minimum amount of hot ethanol (95%).

  • If the solution is highly colored, add a small amount of activated charcoal and boil for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal and any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Filter the purified crystals, wash with a small amount of cold 30% ethanol-water, and dry to a constant weight.

Table 1: Troubleshooting Summary
Issue Observed Probable Cause Recommended Action
High levels of starting materialIncomplete thiourea formationIncrease reaction time/temperature for Step 1; ensure proper acid stoichiometry.
Isolation of thiourea intermediateIncomplete oxidative cyclizationEnsure sufficient oxidant; check for moisture; allow for adequate reaction time in Step 2.
Poly-halogenated impuritiesExcess oxidant reacting with productAdd bromine slowly at low temperature; use minimal excess; quench with sodium bisulfite.
Discolored final productOxidation/degradation byproductsUse activated charcoal during recrystallization; minimize exposure to air/light.

Section 4: References

  • Allen, C. F. H.; VanAllan, J. 2-Amino-6-methylbenzothiazole. Organic Syntheses1942 , 22, 16. URL: [Link]

  • Krasovska, M. V., et al. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules2021 , 26(16), 4939. URL: [Link]

  • Bansal, R. K. Heterocyclic Chemistry, 5th ed.; New Age International, 2010.

  • Katritzky, A. R., et al. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules2019 , 24(22), 4133. URL: [Link]

  • Li, J., et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules2022 , 27(19), 6649. URL: [Link]

  • Siddiqui, N., et al. Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research2010 , 3(1), 13-23.

  • Okonkwo, V. I., et al. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica2023 , 15(5), 1-28. URL: [Link]

  • Wikipedia. Sandmeyer reaction. URL: [Link]

  • Dadmal, T. L., et al. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. New Journal of Chemistry2018 , 42, 776-797. URL: [Link]

  • Townsend, L. B., et al. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases2017 , 3(10), 746-753. URL: [Link]

  • Li, J., et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules2022 , 27(19), 6649. URL: [Link]

  • Kumar, S., et al. Synthesis, Characterisation and Anti-inflammatory Activity of Some 2-Amino Benzothiazole Derivatives. International Journal of Pharmaceutical Sciences and Research2011 , 2(8), 2136.

  • Chemical Synthesis Database. 5-chloro-1,3-benzothiazol-2-amine. URL: [Link]

  • Malik, J. K., et al. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre2010 , 2(1), 347-359.

  • Palko, J. W., et al. Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science2000 , 2(6), 543-547. URL: [Link]

  • Al-Juboori, A. M. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal2023 .

  • Galochkina, A., et al. Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds2021 , 57, 477–480. URL: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. URL: [Link]

  • de la Torre, P., et al. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega2020 , 5(50), 32577–32585. URL: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. URL: [Link]

  • CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole. Google Patents. URL:

  • Corbo, F., et al. 2-Aminobenzothiazole derivatives: A new series of antifungal agents. European Journal of Medicinal Chemistry2013 , 60, 138-144.

  • Organic Chemistry Portal. Benzothiazole synthesis. URL: [Link]

  • Patel, D. A., et al. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances2023 , 13, 23377-23395. URL: [Link]

  • Jangid, D. K., et al. An Efficient Synthesis of 2-Aminobenzothiazole and Its Derivatives in Ionic Liquids. International Journal of Pharmaceutical Sciences and Research2017 , 8(7), 2960-2964.

  • US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole. Google Patents. URL:

  • Rajappa, S., et al. A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Section A1979 , 88, 451-456.

  • PubChem. 4-Chloro-3-methylaniline. National Center for Biotechnology Information. URL: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a substituted 2-aminobenzothiazole, this molecule is anticipated to have low aqueous solubility, a common challenge in drug discovery and development.[1][2][3][4] This document provides a structured, in-depth approach to systematically address and overcome these solubility hurdles.

Part 1: Understanding the Challenge - The Physicochemical Profile

Inferred Physicochemical Properties:

PropertyInferred Value/CharacteristicImplication for Solubility
Molecular Weight 198.67 g/mol Moderate molecular weight, less likely to be a primary barrier.
Structure Heterocyclic aromatic amineThe aromatic rings can lead to strong intermolecular π-stacking interactions in the solid state, increasing the energy required to dissolve the compound. The amine group provides a handle for pH modification.
Aqueous Solubility Predicted to be lowThe hydrophobic nature of the benzothiazole ring system, compounded by the chloro and methyl substituents, suggests poor intrinsic aqueous solubility.
pKa Estimated to be in the range of 3-5 (for the conjugate acid)The 2-amino group is basic and can be protonated at acidic pH, forming a more soluble salt.
LogP Predicted to be > 2Indicates a lipophilic nature, favoring partitioning into non-polar environments over aqueous media.

Part 2: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My 5-Chloro-6-methyl-1,3-benzothiazol-2-amine is not dissolving in my aqueous buffer. What is the first thing I should try?

A1: The first and often most effective strategy for a basic compound like this is pH adjustment . The 2-amino group on the benzothiazole ring is a basic center that can be protonated in an acidic environment. This protonation leads to the formation of a salt, which will have significantly higher aqueous solubility than the free base.

Q2: What pH range should I target?

A2: You should aim for a pH that is at least 1-2 units below the pKa of the compound's conjugate acid. While the exact pKa is not published, for many 2-aminobenzothiazoles, it is in the range of 3-5. Therefore, starting with a buffer at pH 2-3 is a logical first step. You can perform a simple pH-solubility screen to determine the optimal pH for your desired concentration.

Q3: I tried lowering the pH, but the solubility is still not sufficient for my assay. What's next?

A3: If pH adjustment alone is insufficient, the next step is to introduce a co-solvent . Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[4][5]

Q4: Which co-solvents are recommended, and at what concentration?

A4: Common choices for co-solvents include DMSO, ethanol, methanol, and PEG 400. Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it. Be mindful that high concentrations of organic solvents can be detrimental to biological assays. A co-solvent screening study is highly recommended.

Q5: Can I combine pH adjustment and co-solvents?

A5: Absolutely. This is a powerful combination. First, dissolve the compound in a small amount of a suitable co-solvent (like DMSO) to create a concentrated stock solution. Then, dilute this stock solution into your acidic aqueous buffer. This approach often yields the best results.

Troubleshooting Workflow

Here is a systematic workflow to tackle solubility issues with 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

Caption: Systematic workflow for troubleshooting solubility.

Part 3: Detailed Experimental Protocols

Protocol 1: pH-Mediated Solubilization

This protocol aims to determine the effect of pH on the solubility of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

Materials:

  • 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

  • A series of buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 7.4

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials.

  • Agitate the vials at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Determine the concentration of the dissolved compound in each filtered supernatant using a suitable analytical method (e.g., HPLC with a standard curve).

  • Plot the measured solubility against the pH of the buffer.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases.

Illustrative Data Table (pH-Dependent Solubility):

pHSolubility (µg/mL)
7.4< 1
6.55
5.050
4.0250
3.0> 1000
2.0> 2000
Protocol 2: Co-solvent Screening

This protocol helps identify an effective co-solvent and its optimal concentration.

Materials:

  • 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

  • Aqueous buffer at a fixed, physiologically relevant pH (e.g., 7.4)

  • Co-solvents: DMSO, Ethanol, PEG 400

  • Analytical equipment as in Protocol 1

Procedure:

  • Prepare a series of buffer/co-solvent mixtures with varying co-solvent concentrations (e.g., 1%, 5%, 10%, 20% v/v).

  • Follow steps 1-5 from Protocol 1 for each co-solvent mixture.

  • Plot the solubility against the percentage of each co-solvent.

Illustrative Data Table (Co-solvent Effects at pH 7.4):

Co-solventConcentration (% v/v)Solubility (µg/mL)
None0< 1
DMSO550
DMSO10200
Ethanol520
Ethanol1080
PEG 400515
PEG 4001060
Protocol 3: Combined pH and Co-solvent Approach

This is often the most practical method for preparing stock solutions for biological assays.

Materials:

  • 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

  • DMSO (or another suitable co-solvent)

  • Acidic aqueous buffer (e.g., pH 3.0)

Procedure:

  • Weigh a precise amount of the compound into a microcentrifuge tube.

  • Add the minimum volume of DMSO required to completely dissolve the compound, creating a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be required.

  • Perform serial dilutions of this stock solution into your final acidic aqueous assay buffer to achieve the desired working concentrations.

  • Visually inspect for any precipitation upon dilution.

Causality Diagram: Factors Influencing Solubility

Caption: Interplay of factors governing solubility.

Part 4: Advanced Strategies

If the above methods are still insufficient, more advanced formulation strategies may be necessary, particularly for in vivo applications. These techniques generally require more specialized expertise and equipment.

  • Salt Formation: Synthesizing a stable, crystalline salt of the compound (e.g., hydrochloride, mesylate) can provide a solid form with improved dissolution properties.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[1][2] This can be achieved through methods like spray drying or hot-melt extrusion.[4]

  • Cyclodextrin Complexation: Encapsulating the lipophilic molecule within the hydrophobic core of a cyclodextrin can significantly increase its aqueous solubility.[3][6]

These advanced methods represent a more significant development effort and are typically employed when simple pH and co-solvent adjustments are inadequate for the intended application.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Enhancing solubility of poorly soluble drugs using various techniques. ResearchGate. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706. PubChem. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC - NIH. [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. ResearchGate. [Link]

  • pH-dependent solubility profile of new NTZ analogs. ResearchGate. [Link]

  • Enhanced solubility and antibacterial activity of lipophilic fluoro-substituted N-benzoyl-2-aminobenzothiazoles by complexation with β-cyclodextrins. PubMed. [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]

Sources

5-Chloro-6-methyl-1,3-benzothiazol-2-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and troubleshooting for experiments involving this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine?

A1: To ensure the long-term stability of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, it is recommended to store it in a cool, dry place. For optimal preservation, especially for long-term storage, maintaining a temperature between 2-8°C is advised. The compound should be kept in a tightly sealed container, preferably the original manufacturer's vial, to minimize exposure to air and moisture. Some suppliers suggest storing the compound under an inert gas, such as argon or nitrogen, as it may be sensitive to air.

Q2: What materials or substances are incompatible with 5-Chloro-6-methyl-1,3-benzothiazol-2-amine?

A2: 5-Chloro-6-methyl-1,3-benzothiazol-2-amine should not be stored with or exposed to strong oxidizing agents, acids, or alkalis (caustic solutions). These substances can react with the amine and thiazole moieties, leading to degradation of the compound.

Q3: How can I visually assess if my sample of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine has degraded?

A3: While visual inspection is not a definitive measure of purity, any noticeable change in the physical appearance of the compound, such as a change in color (e.g., from off-white/light yellow to a darker shade), caking of the powder, or a distinct odor, may indicate degradation. For a conclusive assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary.

Q4: What are the primary safety precautions I should take when handling this compound?

A4: 5-Chloro-6-methyl-1,3-benzothiazol-2-amine is classified as toxic if swallowed and can cause skin and eye irritation. It is imperative to handle this compound in a well-ventilated area, preferably in a fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat. Avoid creating dust or aerosols. In case of contact with skin or eyes, rinse immediately and thoroughly with water. Always wash your hands after handling the compound.

Troubleshooting Guide

This section addresses common issues that researchers may encounter during the handling and use of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine in their experiments.

Problem Potential Cause Recommended Solution
Low reaction yield or inconsistent results Degradation of the starting material.Confirm the purity of your 5-Chloro-6-methyl-1,3-benzothiazol-2-amine stock using HPLC-UV. If degraded, procure a new batch. Ensure proper storage conditions are maintained.
Oxidation of the amine or thiol precursor during synthesis or reaction.If synthesizing or using in a reaction sensitive to oxidation, perform the experiment under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in purification by column chromatography The compound may be unstable on silica gel.Some benzothiazole derivatives are sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina for column chromatography. Alternatively, explore other purification techniques like recrystallization or preparative HPLC.[1]
Formation of unexpected byproducts Self-condensation of reactants or side reactions.Optimize reaction conditions such as temperature and reaction time. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) to identify the optimal endpoint.[1]
Poor solubility in reaction solvent Inappropriate solvent choice.While specific solubility data is not readily available, for many 2-aminobenzothiazole derivatives, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used for reactions. For purification, a solvent system for recrystallization may need to be empirically determined.

Stability Assessment: Forced Degradation Studies

To proactively understand the stability of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine and to develop a stability-indicating analytical method, a forced degradation study is recommended.[2][3] This involves subjecting the compound to various stress conditions to accelerate its degradation.

Objective: To identify potential degradation products and pathways, and to establish a stability-indicating HPLC method.

Experimental Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for 7 days.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic solutions.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated HPLC-UV method.

Analytical Method: Stability-Indicating HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry (likely around 300-330 nm for benzothiazole derivatives).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. The appearance of new peaks indicates the formation of degradation products. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.

Visualizing Experimental Workflows

Logical Workflow for Stability Testing

cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidative Stress (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid, 105°C) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV Analysis neutralize->hplc data Compare Chromatograms (Stressed vs. Control) hplc->data

Caption: Workflow for a forced degradation study.

General Troubleshooting Logic

start Inconsistent Experimental Results? check_purity Purity Issue? start->check_purity check_conditions Reaction Condition Issue? check_purity->check_conditions No sol_purity Verify purity via HPLC. Use fresh compound. check_purity->sol_purity Yes check_purification Purification Issue? check_conditions->check_purification No sol_conditions Optimize temperature, time, atmosphere. Monitor with TLC. check_conditions->sol_conditions Yes sol_purification Try alternative chromatography (Alumina). Consider recrystallization. check_purification->sol_purification Yes end Problem Resolved sol_purity->end sol_conditions->end sol_purification->end

Caption: A logical approach to troubleshooting experiments.

References

  • A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole. Benchchem.

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central.

  • A Guide to the Spectroscopic Analysis of 2-Aminobenzothiazole. Benchchem.

  • Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. ACS Publications.

  • A Comprehensive Technical Guide to the Structural Analysis and Characterization of 2-Aminobenzothiazole. Benchchem.

  • Separation of Benzothiazole, 5-chloro-2-methyl- on Newcrom R1 HPLC column. SIELC Technologies.

  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry.

  • Forced Degradation Studies. MedCrave online.

  • Forced Degradation Studies. Semantic Scholar.

  • Evidences of some unusual behaviours of 2-aminothiazol and 2-aminobenzothiazol in reactions with formaldehyde and glyoxal. ResearchGate.

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Applied Pharmaceutics.

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.

  • 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM.

  • (PDF) Benzothiazol Derivatives(Synthesis ,Investigation ,Bio-Studying). ResearchGate.

  • 1559059-95-8 5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride. AKSci.

  • Troubleshooting guide for the synthesis of benzothiazole derivatives. Benchchem.

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ResearchGate.

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.

  • 6-Chloro-1,3-benzothiazol-2-amine. SpectraBase.

  • Comparative Guide to Analytical Method Validation for 6-chloro-1,3-benzothiazole-2-thiol. Benchchem.

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.

  • 5-Chloro-2-methylbenzothiazole 97 1006-99-1. Sigma-Aldrich.

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences.

  • Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). NIH.

  • 5-Chloro-2-methylbenzothiazole. PubChem - NIH.

  • List of amines examined. ResearchGate.

  • HPLC Methods for analysis of 2-Amino-5-methylthiazole. HELIX Chromatography.

  • {[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine. Biosynth.

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers:

As your dedicated partner in scientific advancement, we are committed to providing you with the most accurate and reliable technical support. In preparing this guide for the synthesis of "5-Chloro-6-methyl-1,3-benzothiazol-2-amine," we have identified a critical point of ambiguity in the chemical nomenclature that requires your clarification to ensure we provide the most relevant and precise information.

Our initial research has identified a closely related compound, 5-Chloro-2-methylbenzo[d]thiazol-6-amine , with the registered CAS Number 101253-50-3[1][]. The structural difference between your requested molecule and this identified compound is significant, primarily in the positions of the methyl and amino functional groups on the benzothiazole core.

To provide you with a truly authoritative and useful guide, we kindly request that you confirm the correct chemical structure for your target compound. Please refer to the diagram below which illustrates the two potential structures.

Caption: Comparison of two possible structures for the target compound.

Once you have confirmed the correct structure, we will proceed with generating a comprehensive technical support center tailored to your specific needs, including:

  • A detailed, step-by-step synthesis protocol for scaling up the production of the confirmed molecule.

  • An in-depth troubleshooting guide in a question-and-answer format to address common challenges encountered during the synthesis.

  • A comprehensive FAQ section covering starting materials, reaction conditions, purification, and characterization.

  • Data tables summarizing key experimental parameters.

  • Visual diagrams of the reaction pathway and experimental workflows.

  • A complete list of authoritative references to support the provided information.

We look forward to your feedback and are poised to assist you in advancing your research.

References

Sources

Troubleshooting NMR peak assignments for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the NMR peak assignment of this molecule. Here, we address specific experimental issues in a practical, question-and-answer format, grounded in established spectroscopic principles.

Frequently Asked Questions (FAQs)

Q1: I'm seeing fewer aromatic proton signals than expected in my ¹H NMR spectrum. What could be the cause?

A1: This is a common issue that can arise from either accidental signal overlap or symmetrical substitution patterns. For 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, you should expect two distinct signals in the aromatic region, each integrating to 1H.

  • Scientific Rationale: The benzene ring of the benzothiazole core is substituted at positions 5 and 6. This substitution pattern removes any plane of symmetry that would make the protons at positions 4 and 7 chemically equivalent. Therefore, you should observe two separate signals. If they are overlapping, it means their chemical environments are coincidentally very similar in the chosen solvent.

  • Troubleshooting Protocol:

    • Change the Solvent: The chemical shift of a proton is highly sensitive to the surrounding solvent environment. Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a polar aprotic solvent like DMSO-d₆ can induce differential shifts in the proton signals, often resolving the overlap.[1]

    • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 300 MHz to 600 MHz) will increase the dispersion of the signals, potentially resolving the overlapping peaks.

    • Check for Broadening: If the peaks are broad, they may merge. See Q3 for troubleshooting peak broadening.

Q2: The integration of my -NH₂ signal is less than 2H. Is my sample degrading?

A2: While degradation is a possibility, the more frequent cause for a low integration of an amine (-NH₂) signal is proton exchange with residual water in the NMR solvent.

  • Scientific Rationale: Amine protons are "exchangeable" or "active" protons. They can undergo chemical exchange with other labile protons in the sample, most commonly residual H₂O (present as HOD in deuterated solvents).[1] This exchange can lead to peak broadening and a decrease in the observed integration value.

  • Troubleshooting Protocol:

    • D₂O Shake: To confirm if the peak corresponds to the -NH₂ group, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the ¹H NMR spectrum.[1] The -NH₂ signal should significantly diminish or disappear entirely as the protons are replaced by deuterium.

    • Use Anhydrous Solvent: Ensure your deuterated solvent is of high quality and stored over molecular sieves to minimize water content.

    • Low-Temperature NMR: Cooling the sample can sometimes slow down the rate of proton exchange, resulting in a sharper signal with a more accurate integration.

Q3: My aromatic and methyl signals look broad and poorly resolved. What's wrong?

A3: Peak broadening can stem from several factors, including poor instrument shimming, sample concentration issues, or the presence of paramagnetic impurities.

  • Scientific Rationale: Sharp NMR signals depend on a highly homogeneous magnetic field (B₀) across the sample volume. Poor shimming results in a heterogeneous field, causing nuclei in different parts of the sample to resonate at slightly different frequencies, leading to broad peaks.[1] Very high sample concentrations can increase the solution's viscosity and affect molecular tumbling, also causing broadening. Paramagnetic species (like dissolved oxygen or metal ions) can dramatically shorten relaxation times, leading to severe peak broadening.

  • Troubleshooting Workflow:

    G start Broad Peaks Observed shim Re-shim the Spectrometer start->shim conc Dilute the Sample shim->conc If still broad degas Degas Sample (e.g., N2 bubble) conc->degas If still broad check_imp Check for Paramagnetic Impurities degas->check_imp If still broad result Sharp Signals check_imp->result Problem Resolved

    Caption: Troubleshooting workflow for broad NMR signals.

Data Interpretation Guide

Expected Chemical Shifts

Predicting the exact chemical shifts requires sophisticated software or empirical data from the compound itself. However, based on data from closely related 2-aminobenzothiazole derivatives, we can establish expected ranges.[2][3][4] The actual values will vary based on the solvent used.[3][5]

Assignment Structure Position Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Notes
Amine-NH₂5.0 - 7.5N/ABroad singlet, exchangeable with D₂O. Position is highly dependent on solvent and concentration.
Aromatic HH-47.3 - 7.8120 - 125Expected to be a singlet or a narrow doublet due to small ⁴J coupling.
Aromatic HH-77.0 - 7.5121 - 126Expected to be a singlet or a narrow doublet due to small ⁴J coupling.
Methyl-CH₃2.2 - 2.515 - 20Sharp singlet, integrating to 3H.
Amine CarbonC-2N/A165 - 170Quaternary carbon attached to the amine group.
Chloro CarbonC-5N/A125 - 130Quaternary carbon attached to chlorine.
Methyl CarbonC-6N/A130 - 135Quaternary carbon attached to the methyl group.
Bridgehead CC-3a, C-7aN/A130 - 155Quaternary carbons at the fusion of the two rings.

Note: These are estimated ranges. Always use 2D NMR techniques like HSQC and HMBC for definitive assignments.[5]

Q4: How can I definitively assign the two aromatic proton signals (H-4 and H-7)?

A4: The most reliable method for assigning closely spaced aromatic signals is a 2D NMR experiment, specifically a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Scientific Rationale: HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This allows you to "walk" across the molecular skeleton by connecting protons to nearby quaternary carbons.

  • Experimental Protocol: HMBC-Based Assignment

    • Acquire Data: Run a standard HMBC experiment on your sample.

    • Identify Key Signals: In the ¹H dimension, locate your two aromatic proton signals. In the ¹³C dimension, identify the methyl carbon (~15-20 ppm).

    • Look for Correlations:

      • The proton at the H-7 position should show a ³J correlation to the methyl carbon.

      • The proton at the H-4 position will not show a correlation to the methyl carbon, as it is too many bonds away.

    • Confirm Assignment: This unambiguous correlation allows you to assign the H-7 proton, and by extension, the other aromatic signal must be H-4.

  • Logical Diagram for HMBC Assignment:

    G H7 Aromatic Proton (H-7) C_Me Methyl Carbon (-CH₃) H7->C_Me  ³J Correlation (Observed in HMBC) H4 Aromatic Proton (H-4) H4->C_Me  No Correlation (Too distant)

    Caption: HMBC correlation logic for assigning H-7.

References

  • CAS. NMR Database for Faster Structural Data. Available from: [Link]

  • PubChem. NMRShiftDB - PubChem Data Source. National Institutes of Health. Available from: [Link]

  • ScienceOpen. Supporting Information. Available from: [Link]

  • Al-Suwaidan, I. A., et al. "Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents". PMC - PubMed Central, 2022. Available from: [Link]

  • Université catholique de Louvain. 2-Aminobenzothiazole derivatives. Available from: [Link]

  • University of Wisconsin-Madison. UWChemMRF Links. Available from: [Link]

  • nmrshiftdb2. open nmr database on the web. Available from: [Link]

  • Kuhn, S., et al. "An NMR Database for Organic and Organometallic Compounds". MDPI, 2021. Available from: [Link]

  • Eter, M. "Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides". Arabian Journal of Chemistry, 2016. Available from: [Link]

  • University of Queensland. and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace. Available from: [Link]

  • Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. 2024. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

Sources

Technical Support Center: Synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions to common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-aminobenzothiazole derivatives, providing foundational knowledge for successful experimentation.

Q1: What are the most common synthetic routes to prepare 2-aminobenzothiazole scaffolds?

There are several established methods. The classical and most widely used approach is the reaction of a corresponding p-substituted aniline with a thiocyanate salt (like KSCN or NH₄SCN) in the presence of bromine in acetic acid.[1][2] This method, however, can sometimes lead to side reactions if the para-position is unsubstituted.[1] Alternative modern methods often involve the intramolecular cyclization of N-arylthioureas, which can be catalyzed by various transition metals or proceed under metal-free oxidative conditions.[3][4] Another route involves the reaction of isothiocyanatobenzenes with amines, which is advantageous as it avoids hazardous oxidants.[3]

Q2: How critical is the purity of the starting aniline (4-chloro-2-methylaniline)?

The purity of your starting materials is paramount for achieving high yields and minimizing side-product formation. The aniline precursor, in particular, can be susceptible to oxidation, which can lead to colored impurities and byproducts.[5] It is highly recommended to use a freshly opened bottle or purify the aniline by distillation before use to ensure reliable and reproducible results.[6]

Q3: What catalysts are effective for this type of cyclization reaction?

Catalyst selection is crucial and depends on the specific synthetic route. For oxidative cyclization of thioureas, various systems are effective. Metal-free options like iodine in the presence of an oxidant like molecular oxygen have proven sustainable and efficient.[3] Transition metal catalysts, including those based on Ruthenium (RuCl₃), Palladium (Pd(OAc)₂), and Nickel (Ni(II)), have also been successfully used for intramolecular C-S bond formation.[4] For syntheses involving the condensation of 2-aminothiophenols with other reagents, catalysts like H₂O₂/HCl can be highly effective even at room temperature.[7][8]

Q4: How can I effectively monitor the reaction's progress?

Thin-layer chromatography (TLC) is the most common and effective technique for monitoring the reaction.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the desired product. Visualization is typically achieved using a UV lamp or by staining with iodine vapor.[6] This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or heating.

Q5: What safety precautions should I take when handling the reagents for this synthesis?

Safety is a primary concern. Reagents like 2-aminothiophenols are readily oxidized and have a strong, unpleasant odor; they should be handled in a well-ventilated fume hood, preferably under an inert atmosphere like nitrogen or argon.[6] When using bromine, as in the classical synthesis, extreme caution is necessary. Bromine is highly corrosive and toxic; always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before beginning your experiment.

Experimental Workflow & Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of the target compounds.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge reactor with 4-chloro-2-methylaniline and KSCN in Glacial Acetic Acid B Cool mixture in ice-water bath (0-5°C) A->B C Slowly add Br₂ in Glacial Acetic Acid (maintain T < 10°C) B->C D Stir at 0-10°C for several hours C->D E Monitor reaction progress via TLC D->E F Filter crude product (hydrochloride salt) E->F G Dissolve in hot water and neutralize with NH₄OH F->G H Filter, wash with H₂O, and dry the precipitate G->H I Recrystallization from suitable solvent (e.g., Ethanol) H->I J Alternatively, perform column chromatography H->J K Characterize pure product (NMR, IR, MS) I->K J->K

Caption: General workflow for synthesizing 2-aminobenzothiazoles.

Protocol: Synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

This protocol is a representative example based on the classical Hugershoff reaction. Optimization for specific derivatives may be required.

Materials:

  • 4-chloro-2-methylaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Aqueous ammonia solution (e.g., 25%)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-chloro-2-methylaniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid.

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.[2]

  • Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirred aniline mixture, ensuring the temperature does not rise above 10°C.[2]

  • After the addition is complete, continue stirring the mixture at 0-10°C for an additional 2-3 hours.

  • Monitor the reaction using TLC until the starting aniline spot has disappeared.

  • Filter the resulting precipitate (the hydrochloride salt of the product) and wash it with a small amount of cold acetic acid.

  • Transfer the filtered solid to a beaker of hot water and stir until fully dissolved.

  • Neutralize the solution by slowly adding an aqueous ammonia solution until the product precipitates out and the solution is basic.

  • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol.

Troubleshooting Guide

Encountering issues during synthesis is common. This guide provides a systematic approach to diagnosing and solving them.

Troubleshooting Low Yield

Low or no product yield is the most frequent challenge. The following decision tree can help diagnose the underlying cause.

G start Problem: Low or No Product Yield check_sm Are starting materials pure? (Aniline, Solvents) start->check_sm check_temp Is the reaction temperature optimal? check_sm->check_temp Yes sol_sm Solution: Purify aniline (distill). Use anhydrous solvents. check_sm->sol_sm No check_time Was the reaction time sufficient? check_temp->check_time Optimal sol_temp_low Solution: Gradually increase temperature. Monitor via TLC. check_temp->sol_temp_low Too Low sol_temp_high Solution: Reaction requires cooling. Ensure ice bath is effective. check_temp->sol_temp_high Too High check_reagents Is stoichiometry correct? Was Br₂ added too quickly? check_time->check_reagents Yes sol_time Solution: Increase reaction time. Monitor via TLC to confirm completion. check_time->sol_time No sol_reagents Solution: Verify molar ratios. Add bromine solution slowly to maintain low temperature. check_reagents->sol_reagents No

Caption: Decision tree for troubleshooting low product yield.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solutions & Explanations
Low or No Product Yield 1. Poor quality of starting materials: Aniline precursor may be oxidized.[6] 2. Suboptimal reaction temperature: The reaction may require specific temperature control (cooling for bromination, heating for some cyclizations).[6] 3. Incorrect stoichiometry or reagent addition: Incorrect molar ratios or rapid addition of bromine can cause side reactions.1. Verify Purity: Use freshly distilled aniline. Ensure solvents are anhydrous where required. 2. Optimize Temperature: For the bromination step, maintain temperature below 10°C to prevent side reactions. For other cyclization methods, if yield is low at room temperature, try gradually increasing the heat while monitoring via TLC.[6] 3. Check Calculations: Double-check all molar calculations. Add reagents like bromine dropwise to maintain control over the reaction exotherm.
Formation of Multiple Side Products 1. Reaction temperature too high: Elevated temperatures can promote the formation of undesired byproducts.[6] 2. Oxidation of reactants: Thiols and anilines are prone to oxidation, leading to colored impurities.[5] 3. Competing reaction pathways: In the classical synthesis, thiocyanation can occur at other positions on the aniline ring if not properly controlled.[1]1. Lower Temperature: If side products are observed, reducing the reaction temperature is often beneficial.[6] 2. Inert Atmosphere: Handle sensitive reagents like 2-aminothiophenol under an inert atmosphere (N₂ or Ar) to prevent oxidation.[6] 3. Controlled Addition: Ensure slow, controlled addition of the electrophile (e.g., bromine) at low temperatures to favor the desired reaction pathway.
Product is an Oil or Difficult to Purify 1. Product is inherently an oil: Some derivatives may not be crystalline solids at room temperature. 2. Product instability on silica gel: The acidic nature of standard silica gel can cause degradation of some benzothiazole derivatives.[6] 3. Presence of persistent impurities: Minor impurities may inhibit crystallization.1. Salt Formation: Convert the oily product to a solid salt (e.g., hydrochloride) for easier purification by recrystallization, then regenerate the free base if needed.[6] 2. Change Stationary Phase: Use neutral or basic alumina for column chromatography instead of silica gel.[6] Alternatively, rely on recrystallization. 3. Recrystallization: Attempt recrystallization from a variety of solvent systems to find one that effectively excludes the impurity.
Reaction Stalls / Does Not Go to Completion 1. Inactive catalyst: The chosen catalyst may be inefficient or poisoned. 2. Insufficient reaction time: Some cyclizations can be slow, requiring several hours to complete.[6]1. Catalyst Screening: Experiment with different catalysts or increase the catalyst loading. Ensure any metal catalysts have not been deactivated. 2. Extend Reaction Time: Continue monitoring the reaction with TLC for an extended period (e.g., up to 24 hours) to confirm if it is simply slow.

References

  • Troubleshooting guide for the synthesis of benzothiazole deriv
  • Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal.
  • Troubleshooting guide for the synthesis of fluorin
  • optimizing reaction conditions for 2-aminobenzothiazole derivatiz
  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH.
  • Synthesis of 2-aminobenzothiazoles | Download Table.
  • The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles.
  • Synthesis and biological evaluation of 2- aminobenzothiazole deriv
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central.
  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review.
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel

Sources

Technical Support Center: 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of its stability and degradation. As a substituted 2-aminobenzothiazole, this compound possesses a unique reactivity profile. This guide provides in-depth, experience-driven answers to common experimental challenges, ensuring the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My solid sample of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine has developed a brownish tint over time. Is it still suitable for use?

Answer: A color change from the expected off-white or beige to a yellow or brown hue is a strong indicator of degradation. The 2-aminobenzothiazole scaffold is particularly susceptible to oxidation.[1] This process can lead to the formation of highly colored impurities, such as 2-azobenzothiazole dimers or complex polymeric materials of the aniline black type.[1][2]

Causality: The primary amine group at the 2-position is an electron-donating group, which activates the benzothiazole ring system, making it more prone to oxidation, especially when exposed to air (oxygen) and light over time.

Recommendation: Do not use the discolored material without first verifying its purity. A simple color change suggests that the impurity level is significant enough to be visible.

  • Purity Assessment: Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram to a reference standard or a previously established purity profile. The appearance of new peaks or a significant decrease in the main peak area confirms degradation.

  • Decision: If significant degradation is confirmed (e.g., purity <95% or presence of multiple impurity peaks), it is highly recommended to discard the sample and use a fresh, pure batch. Using degraded material will lead to inconsistent reaction yields, unexpected side products, and unreliable biological data.

Question 2: I am observing low yields and a complex mixture of side products in my synthetic reaction. Could the stability of my 5-Chloro-6-methyl-1,3-benzothiazol-2-amine be the cause?

Answer: Absolutely. The stability of your starting material is a critical parameter. If you have already ruled out issues with other reagents, solvents, and reaction conditions, the integrity of your 2-aminobenzothiazole derivative is a likely culprit.

Probable Causes & Solutions:

  • Reagent Incompatibility: 2-Aminobenzothiazoles are incompatible with strong oxidizing agents (e.g., hypochlorite, permanganate) and strong bases.[1] These reagents can induce rapid degradation or lead to unwanted side reactions.

    • Expert Insight: When planning a synthesis, carefully review all reagents for potential oxidative or strong base characteristics. If a strong base is required, consider using non-nucleophilic organic bases and running the reaction at low temperatures to minimize degradation.

  • Thermal Instability: While generally stable at ambient temperatures, prolonged exposure to high heat can cause decomposition.[1] This is particularly relevant for reactions requiring high temperatures for extended periods.

    • Recommendation: Run a small-scale experiment to test the thermal stability of your compound under the planned reaction conditions (solvent, temperature) without the other reactants. Analyze the sample by HPLC before and after heating to check for degradation.

  • Degradation During Workup: Aqueous workups involving extreme pH adjustments can cause hydrolysis. The imine-like bond within the thiazole ring system and the exocyclic amino group can be sensitive.

    • Recommendation: Maintain a pH as close to neutral as possible during extractions and washes. If a pH adjustment is necessary, perform it quickly and at low temperatures.

Table 1: Quick Troubleshooting Guide
Observed Issue Probable Cause Recommended Action
Color Change (Solid) Oxidation by air/lightStore under inert gas (N₂ or Ar), in an amber vial, in a cool, dark place. Confirm purity with HPLC before use.[1][2]
Low Reaction Yield Degradation of starting materialCheck for incompatibility with reagents (oxidants, strong bases). Test thermal stability.[1]
Multiple Side Products Multiple degradation pathways activePerform a forced degradation study (see Q3) to understand liabilities. Use purified starting material and milder reaction conditions.
Poor Solubility Intrinsic property of the scaffoldUse co-solvents like DMSO or DMF for stock solutions. pH adjustment towards acidic may increase solubility by protonating the amino group, but monitor for hydrolysis.[1]
Investigating Degradation: Forced Degradation Studies
Question 3: How can I systematically determine the degradation pathways for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine?

Answer: The most effective way to understand a compound's stability is by conducting a forced degradation (stress testing) study.[3] This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation, allowing you to identify the resulting degradants and establish the primary degradation pathways. This is a cornerstone of pharmaceutical development.[3]

The primary degradation pathways for 2-aminobenzothiazoles include oxidation, hydrolysis (acidic and basic), and photodegradation.[1]

Diagram 1: Potential Degradation Pathways

Below is a generalized schematic of the potential degradation routes for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine based on the known reactivity of the 2-aminobenzothiazole class.

G cluster_conditions Stress Condition cluster_products Potential Degradation Products parent 5-Chloro-6-methyl-1,3-benzothiazol-2-amine Oxidation Oxidation (e.g., H₂O₂) parent->Oxidation Hydrolysis Hydrolysis (Acid/Base, Heat) parent->Hydrolysis Photolysis Photolysis (UV/Vis Light) parent->Photolysis Azo Azo-Dimer (Colored Impurity) Oxidation->Azo Polymer Polymeric Products Oxidation->Polymer Hydrolyzed 2-Hydroxy-benzothiazole (Amine Hydrolysis) Hydrolysis->Hydrolyzed Hydroxylated Ring-Hydroxylated Species Photolysis->Hydroxylated Dimer Photodimer Photolysis->Dimer

Caption: Potential degradation pathways for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

Experimental Protocols
Protocol 1: Forced Degradation Study Workflow

This protocol provides a standardized approach to stress testing. The goal is to achieve 5-10% degradation to ensure that the primary degradants are formed without excessive secondary degradation.

Diagram 2: Forced Degradation Experimental Workflow

Caption: Standard workflow for a forced degradation study.

Step-by-Step Methodology:
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine in a suitable solvent mixture, such as acetonitrile/water (50:50).

  • Stress Conditions: For each condition, mix equal volumes of the stock solution with the stressor solution in separate vials. Include a control sample (stock solution with water) stored at room temperature, protected from light.

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.[1]

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C.[1]

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature.[1]

    • Thermal Degradation: Heat the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber with a light exposure of up to 1.2 million lux hours, as recommended by ICH guidelines.[3]

  • Sampling: Withdraw aliquots from each vial at specified time points (e.g., 2, 6, 12, 24 hours).

  • Sample Quenching & Preparation:

    • For acid samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For base samples, neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase for analysis.

  • Analysis:

    • HPLC-UV: Analyze all samples to determine the percentage of the parent compound remaining and to detect the formation of degradation products. A good stability-indicating method should resolve all degradant peaks from the parent peak.

    • LC-MS: Use a High-Performance Liquid Chromatography system coupled with a Mass Spectrometer to obtain the mass-to-charge ratio (m/z) of the degradation products, which is crucial for structural elucidation.[1]

Table 2: Recommended Forced Degradation Conditions
Stress Type Condition Typical Duration Potential Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°C2 - 48 hoursHydrolysis of exocyclic amine, potential ring opening.[1]
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°C2 - 48 hoursSimilar to acid, but potentially different kinetics or products.[1][4]
Oxidation 3-30% H₂O₂, Room Temp1 - 24 hoursFormation of N-oxides, azo-dimers, or polymeric products.[1][2]
Thermal 80°C (in solution)24 - 72 hoursGeneral decomposition.[1]
Photolytic 1.2 million lux hours (UV/Vis)Per ICH Q1BDimerization, ring hydroxylation.[3][5][6]
References
  • de Wever, H., & Verachtert, H. (2001). Microbial and photolytic degradation of benzothiazoles in water and wastewater.
  • BenchChem. (2025). Stability issues and degradation pathways of 2-aminobenzothiazole compounds. BenchChem Technical Support.
  • Andreozzi, R., & Marotta, R. (2005). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. Journal of Photochemistry and Photobiology A: Chemistry.
  • Allaoui, A., et al. (2020).
  • Kirk, W., Johnson, J. R., & Blomquist, A. T. (1943). THE OXIDATION OF 2-AMINOBENZOTHIAZOLES. The Journal of Organic Chemistry.
  • Pala, A., et al. (2006). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride.
  • Uher, M., et al. (1987). Benzothiazole compounds XXX.
  • Wang, D., et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway.
  • Li, Y., et al. (2018). Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences.
  • Wang, C., et al. (2019). Degradation Pathway of Benzothiazole and Microbial Community Structure in Microbial Electrolysis Cells. Harbin Institute of Technology.
  • De Vos, D. E., De Wever, H., & Verachtert, H. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology.
  • Nguyen, T. B., et al. (2022). Oxidative annulation of acetophenones and 2-aminobenzothiazoles catalyzed by reusable nickel-doped LaMnO3 perovskites. RSC Advances.
  • Sbirrazzuoli, N., et al. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology.
  • Kirk, W., Johnson, J. R., & Blomquist, A. T. (1943). THE OXIDATION OF 2-AMINOBENZOTHIAZOLES. The Journal of Organic Chemistry.
  • Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.

Sources

Handling and safety precautions for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Safety Research

I'm initiating the research process by diving deep into Google searches. My immediate goal is to compile crucial safety and handling data for 5-Chloro -6-methyl-1,3-benzothiazol-2-amine. I'm prioritizing MSDS documentation, hazard classifications, PPE suggestions, and essential first aid protocols. Concurrently, I'll be searching for...

Analyzing Physico-Chemical Data

I'm now focusing on gathering physico-chemical data, like solubility, stability, and reactivity of the compound. My goal is to understand potential experimental hazards linked to these properties. Subsequently, I'll be looking at common experimental applications and the potential pitfalls researchers might face when using it. The next step will be structuring the technical support center with troubleshooting guides.

Structuring Technical Support

I've completed the initial data gathering, including MSDS, hazard classifications, and physico-chemical properties. I'm now structuring the technical support center, including safe handling, storage, disposal procedures, and experimental troubleshooting. I will create a question-and-answer format, detailed step-by-step protocols, and tables summarizing safety data. Graphviz diagrams for safe workflow and emergency response are also in progress. I will finalize by synthesizing everything into a comprehensive, cited guide.

Investigating Data Gaps

My initial searches for a comprehensive MSDS on 5-Chloro-6-methyl-1,3-benzothiazol-2-amine proved fruitless. While I found data for related substances like 5-chloro-2-methylbenzothiazole, a specific safety data sheet for the target compound remains elusive. I need to refine my search to uncover more precise safety information.

Analyzing Related Compounds

I've expanded my search beyond the exact chemical name. Exploring related benzothiazole derivatives and reaction masses used in similar applications has provided some insights. While I've gleaned general safety precautions like irritation warnings and PPE requirements, specific quantitative data is still missing. I need the LD50/LC50 values, hazard statements, firefighting instructions, and disposal guidelines for this specific compound. Also, the physicochemical properties are not clear yet.

Narrowing the Search Focus

I've exhausted initial searches. While I found general benzothiazole data and precautions, specific quantitative values for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine are absent. I need its LD50/LC50, hazard statements, firefighting, and disposal guidelines. Also, details on the chemical's solubility, melting point, and stability are missing. Searching literature and chemical databases is the next logical step to fill these gaps.

Finding Relevant Data

I've made significant progress since my last update. The second round of searches yielded a crucial find: a safety data sheet from AK Scientific Inc. for the target compound's hydrochloride salt. This data sheet will prove vital.

Evaluating Key Safety Data

I have a promising new update on the research. The safety data sheet from AK Scientific Inc. for the hydrochloride salt provided crucial GHS hazard and precautionary information, along with handling instructions. This offers a substantial step up from previous searches. I've also identified related compound data to potentially fill in some blanks.

Consolidating Found Information

This marks a significant progression in my investigation. Armed with the safety data sheet for the hydrochloride salt, I'm now crafting a robust technical support guide. I'll leverage the benzothiazole amine class properties and handling advice from the SDS to form the guide's backbone. While I'd hoped for a free amine specific SDS, this is a strong foundation. I'll incorporate the related compound data and synthesis info to build out experimental troubleshooting. The guide's diagrams and tables are ready to be created.

Validation & Comparative

A Comparative Guide to the Elemental Analysis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity and Compositional Integrity

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is the bedrock of reliable research. 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, a heterocyclic compound with significant potential in medicinal chemistry, serves as a quintessential example where unambiguous identification and purity assessment are paramount. Its biological activity is intrinsically linked to its exact atomic arrangement and the absence of impurities.

This guide provides an in-depth exploration of elemental analysis as a fundamental technique for verifying the empirical formula and purity of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine. We will delve into the causality behind the experimental protocol, presenting it as a self-validating system. Furthermore, we will objectively compare this classical method with modern, orthogonal techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing a holistic perspective for the discerning researcher.

Part 1: Foundational Characterization via Elemental Analysis

Elemental analysis remains a cornerstone technique for determining the mass fractions of carbon, hydrogen, nitrogen, sulfur, and heteroatoms in an organic compound. Its power lies in its quantitative accuracy, providing a direct measure of a sample's bulk purity against its theoretical atomic composition.

Theoretical Elemental Composition

The first step in any elemental analysis is the calculation of the theoretical composition from the molecular formula. For 5-Chloro-6-methyl-1,3-benzothiazol-2-amine (C₈H₇ClN₂S), the expected elemental percentages are as follows:

ElementAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011896.08848.36%
Hydrogen (H)1.00877.0563.55%
Chlorine (Cl)35.453135.45317.84%
Nitrogen (N)14.007228.01414.10%
Sulfur (S)32.065132.06516.14%
Total 198.676 100.00%
Experimental Protocol: Combustion Analysis

Modern elemental analyzers determine CHNS content through high-temperature combustion, converting the elements into simple, detectable gases. Halogens like chlorine require a separate, specialized method.

Instrumentation:

  • CHNS Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube)

  • Oxygen-flask combustion apparatus with titration setup for Chlorine analysis

Step-by-Step Methodology (CHNS Analysis):

  • System Calibration (Trustworthiness Pillar): The instrument's validity is established through calibration. Analyze a certified standard with a known elemental composition (e.g., Acetanilide) until the measured values are consistently within ±0.3% of the theoretical values. This step ensures the instrument is performing accurately before analyzing the unknown sample.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 5-Chloro-6-methyl-1,3-benzothiazol-2-amine sample into a tin capsule using a microbalance. The sample must be homogenous and completely dry, as residual solvent (especially water) will significantly skew the hydrogen and carbon percentages.

  • Combustion: The encapsulated sample is dropped into a high-temperature (900-1000°C) combustion tube rich in oxygen. This process, based on the Pregl-Dumas method, ensures the complete conversion of the sample into its elemental gases: CO₂, H₂O, N₂, and SO₂.

  • Reduction and Separation: The gas mixture then passes through a reduction tube (typically containing copper) to remove excess oxygen and convert nitrogen oxides (NOₓ) to N₂ gas. The gases are subsequently separated, often using gas chromatography (GC) principles.

  • Detection and Quantification: The separated gases flow through a thermal conductivity detector (TCD). The detector's response for each gas is proportional to its concentration. The instrument's software integrates these signals and, using the calibration data, calculates the percentage of each element in the original sample.

Step-by-Step Methodology (Chlorine Analysis via Oxygen Flask Combustion):

  • Sample Preparation: Weigh approximately 5-10 mg of the sample onto a piece of ashless filter paper.

  • Combustion: Place the paper in a platinum gauze holder and combust it within a sealed flask filled with pure oxygen and containing an absorbing solution (e.g., sodium hydroxide with hydrogen peroxide). The chlorine is converted to hydrogen chloride (HCl), which is trapped in the solution as chloride ions (Cl⁻).

  • Titration: Quantify the chloride ions in the absorbing solution using a potentiometric titration with a standardized silver nitrate (AgNO₃) solution. The endpoint is detected with a silver electrode.

Experimental Workflow Diagram

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_chns CHNS Analysis cluster_cl Chlorine Analysis cluster_data Data Analysis weigh Weigh 1-3 mg Sample in Tin Capsule combustion High-Temp Combustion (>950°C in O2) weigh->combustion weigh_cl Weigh 5-10 mg Sample on Filter Paper combustion_cl Oxygen Flask Combustion weigh_cl->combustion_cl reduction Gas Reduction (NOx -> N2) combustion->reduction separation GC Separation (CO2, H2O, N2, SO2) reduction->separation detection TCD Detection separation->detection calculation Calculate % Composition detection->calculation absorption Absorb HCl Gas in Solution combustion_cl->absorption titration Potentiometric Titration w/ AgNO3 absorption->titration titration->calculation comparison Compare Experimental vs. Theoretical Data calculation->comparison

Caption: Workflow for Elemental Analysis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

Part 2: Comparative Analysis with Orthogonal Techniques

While elemental analysis provides excellent quantitative data on bulk composition, it offers no insight into molecular structure or the identity of impurities. For this, we turn to spectroscopic techniques, which provide complementary and often more detailed information.[1]

High-Resolution Mass Spectrometry (HRMS)

Principle of Operation: HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places).[2] This "exact mass" is unique to a specific elemental formula, allowing for the unambiguous confirmation of the compound's molecular formula.[3] It is a powerful tool for identifying unknown compounds and detecting trace impurities.[4][5]

Abbreviated Protocol:

  • Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the mass spectrometer.

  • Ionize the sample using a soft ionization technique like electrospray ionization (ESI) to generate the protonated molecule [M+H]⁺.

  • The mass analyzer (e.g., Orbitrap or TOF) measures the m/z of the ion with high resolution.

  • Compare the measured exact mass to the theoretical exact mass calculated for the protonated molecule (C₈H₈ClN₂S⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Operation: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[6] This technique is unparalleled for the de novo structural elucidation of organic compounds and can distinguish between isomers, something elemental analysis and MS cannot do.[2][7]

Abbreviated Protocol:

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Place the tube in the NMR spectrometer and acquire ¹H and ¹³C spectra.

  • Further 2D NMR experiments (like COSY and HMBC) can be performed to confirm atomic connectivity.[8]

  • Analyze the chemical shifts, integration values, and coupling patterns to confirm that the spectrum is consistent with the proposed structure of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

Part 3: Data Synthesis and Comprehensive Characterization

True confidence in a compound's identity and purity comes from the convergence of data from multiple, independent analytical techniques.[9] Below is a table of representative data for a high-purity sample of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

Comparative Data Summary
Analytical Technique Parameter Measured Theoretical Value Experimental Result (Hypothetical) Interpretation
Elemental Analysis % Carbon48.36%48.29%Excellent agreement; indicates high purity.
% Hydrogen3.55%3.58%Excellent agreement; indicates high purity.
% Nitrogen14.10%14.05%Excellent agreement; indicates high purity.
% Sulfur16.14%16.09%Excellent agreement; indicates high purity.
% Chlorine17.84%17.75%Excellent agreement; indicates high purity.
HRMS (ESI+) Exact Mass of [M+H]⁺199.0100199.0103Mass accuracy < 2 ppm; confirms elemental formula C₈H₇ClN₂S.
¹H NMR (400 MHz) Chemical Shifts & IntegrationConsistent with structureSpectrum matches predicted pattern for all 7 protons.Confirms the specific arrangement of hydrogen atoms in the molecule.
¹³C NMR (100 MHz) Number of Signals & Shifts8 distinct signals8 signals observed in expected chemical shift regions.Confirms the presence of 8 unique carbon environments, consistent with the structure.
Discussion: A Triad of Validation

The data presented in the table illustrates a self-validating analytical system.

  • Elemental Analysis provides the foundational, quantitative proof of the compound's elemental ratios and bulk purity. The experimental values, falling within the accepted ±0.4% deviation, strongly support the assigned formula.

  • High-Resolution Mass Spectrometry corroborates the elemental analysis by confirming the exact molecular formula from a completely different physical principle.[3][9] Its high sensitivity might also reveal trace impurities not detectable by the bulk elemental analysis.[10]

  • NMR Spectroscopy provides the ultimate structural confirmation. While the other two techniques are consistent with the formula C₈H₇ClN₂S, only NMR can definitively prove the specific isomeric structure of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine and rule out other possibilities.[11]

Conclusion

The characterization of a novel compound such as 5-Chloro-6-methyl-1,3-benzothiazol-2-amine requires a rigorous, multi-faceted approach. Elemental analysis serves as an indispensable quantitative tool for verifying the empirical formula and establishing a baseline for purity. Its direct comparison of experimental results to theoretical values provides a clear and trustworthy assessment of the bulk sample.

However, for unequivocal proof of identity in modern drug development, this classical technique must be complemented by high-resolution spectroscopic methods. HRMS provides definitive confirmation of the molecular formula, while NMR spectroscopy offers an unparalleled, in-depth view of the molecular architecture. Together, this triad of techniques—Elemental Analysis, HRMS, and NMR—forms a robust, self-validating framework that provides the highest degree of confidence for researchers and drug development professionals.

References

  • Almac Group. (2024). Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. Contract Pharma. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Drug Discovery World. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]

  • Technology Networks. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Quora. (2025). What are the different methods of quantitative elemental analysis of organic compounds. [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]

  • DiVA portal. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. [Link]

  • The Royal Society. (n.d.). Characterising new chemical compounds & measuring results. [Link]

  • Chemistry For Everyone. (2025). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. [Link]

  • ResearchGate. (2020). NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. [Link]

  • Wiley Analytical Science. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • AZoOptics. (2023). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]

  • MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]

  • PubMed. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a key heterocyclic compound. Its core structure, the 2-aminobenzothiazole scaffold, is recognized as a "privileged" structure in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including anti-tumor, anti-microbial, and anti-inflammatory properties.[1][3] The specific substitution pattern of a chlorine atom at the 5-position and a methyl group at the 6-position can significantly influence the molecule's biological profile, making its efficient and scalable synthesis a topic of considerable interest for researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing 5-Chloro-6-methyl-1,3-benzothiazol-2-amine. We will dissect two prevalent routes: the classical one-pot oxidative cyclization and a modern, two-step approach involving a thiourea intermediate with catalytic cyclization. The discussion will focus on the underlying chemical principles, procedural details, and a comparative analysis of their respective advantages and limitations.

Route 1: One-Pot Oxidative Thiocyanation and Cyclization

This method, a variation of the classical Hugershoff benzothiazole synthesis, is the most direct approach. It begins with the commercially available 4-chloro-3-methylaniline and proceeds via an in-situ generation of an electrophilic thiocyanating agent, which reacts with the aniline, followed by spontaneous intramolecular cyclization to form the benzothiazole ring.

Mechanistic Rationale

The core of this reaction is the electrophilic aromatic substitution on the electron-rich aniline ring. The starting material, 4-chloro-3-methylaniline, is activated by the amino group. The reaction of a thiocyanate salt (e.g., KSCN, NH₄SCN) with an oxidizing agent like bromine (Br₂) or sulfuryl chloride (SO₂Cl₂) generates a potent electrophile, thiocyanogen (SCN)₂ or a related species.[1][4] This electrophile attacks the aniline ring, predominantly at the position para to the directing amino group, which is already occupied by the methyl group's ortho position. The subsequent cyclization is an intramolecular nucleophilic attack of the sulfur atom onto the carbon of the imine formed after tautomerization, leading to the stable heterocyclic product.

Experimental Protocol: Synthesis via Bromine-Mediated Oxidative Cyclization
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve 4-chloro-3-methylaniline (1.0 eq) in glacial acetic acid.

  • Thiocyanate Addition: Add potassium thiocyanate (KSCN) (2.2 eq) to the solution and stir to create a suspension.

  • Bromination: Cool the mixture in an ice bath to 0-5 °C. From the dropping funnel, add a solution of bromine (Br₂) (1.1 eq) in glacial acetic acid dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker of ice water. The crude product will precipitate.

  • Neutralization & Isolation: Neutralize the acidic solution by slowly adding a concentrated ammonium hydroxide solution until the pH is approximately 8. Filter the precipitated solid, wash thoroughly with water, and dry under vacuum.[4]

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.[4]

Workflow Visualization

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A 4-Chloro-3-methylaniline D Mix & Cool (0-5 °C) A->D B KSCN B->D C Br₂ in Acetic Acid E Dropwise Br₂ Addition C->E D->E F Stir at RT (12-18h) (Thiocyanation & Cyclization) E->F G Quench in Ice Water F->G H Neutralize (NH₄OH) G->H I Filter & Wash H->I J Recrystallize I->J K Final Product: 5-Chloro-6-methyl-1,3- benzothiazol-2-amine J->K

Caption: One-Pot Oxidative Cyclization Workflow.

Route 2: Two-Step Synthesis via N-Arylthiourea Intermediate

This more contemporary approach separates the formation of the key N-arylthiourea intermediate from the cyclization step. This allows for the purification of the intermediate and often employs milder, more selective catalysts for the final ring-closing reaction, avoiding harsh oxidants like bromine.

Mechanistic Rationale

Step 1: Thiourea Formation. 4-chloro-3-methylaniline is first converted into N-(4-chloro-3-methylphenyl)thiourea. This can be achieved by reacting the aniline with an isothiocyanate or through a reaction with a thiocyanate salt under acidic conditions to form an isothiocyanic acid intermediate which then reacts with the amine.

Step 2: Oxidative Cyclization. The isolated thiourea is then subjected to oxidative cyclization. Modern methods utilize transition-metal catalysts, such as Ruthenium(III) chloride (RuCl₃) or Palladium(II) acetate (Pd(OAc)₂), which facilitate the intramolecular C-S bond formation through a C-H activation mechanism.[5] This catalytic approach is often more efficient and environmentally benign than using stoichiometric amounts of strong oxidants.[5]

Experimental Protocol: Synthesis via Catalytic Cyclization

Part A: Synthesis of N-(4-chloro-3-methylphenyl)thiourea

  • Setup: To a solution of 4-chloro-3-methylaniline (1.0 eq) in a suitable solvent like chlorobenzene, add concentrated sulfuric acid (0.55 eq) dropwise to form the finely divided aniline sulfate salt.[4]

  • Thiourea Formation: Add sodium thiocyanate (NaSCN) (1.1 eq) to the suspension and heat the mixture at 100 °C for 3-4 hours.[4]

  • Isolation: Cool the reaction mixture, dilute with water, and filter the solid thiourea product. Wash with water and dry. The intermediate can be purified by recrystallization if necessary.

Part B: Ru(III)-Catalyzed Oxidative Cyclization

  • Reaction Setup: In a reaction vessel, suspend the N-(4-chloro-3-methylphenyl)thiourea (1.0 eq) and RuCl₃ (catalytic amount, e.g., 5 mol%) in a solvent like 1,2-dichloroethane (DCE).

  • Reaction: Heat the mixture to reflux (approx. 85 °C) under an air or oxygen atmosphere (which acts as the terminal oxidant) for 8-12 hours. Monitor the reaction by TLC.[5]

  • Work-up: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue using column chromatography on silica gel to isolate the pure 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.[5]

Workflow Visualization

cluster_step1 Step 1: Thiourea Synthesis cluster_step2 Step 2: Catalytic Cyclization A 4-Chloro-3-methylaniline C Heat at 100°C A->C B NaSCN, H₂SO₄ B->C D Isolate & Purify Intermediate: N-(4-chloro-3-methylphenyl)thiourea C->D E Intermediate from Step 1 D->E G Reflux in DCE E->G F RuCl₃ (cat.), O₂ F->G H Column Chromatography G->H I Final Product: 5-Chloro-6-methyl-1,3- benzothiazol-2-amine H->I

Caption: Two-Step Synthesis via Thiourea Intermediate.

Comparative Analysis of Synthesis Routes

The choice between these two synthetic routes depends on the specific requirements of the researcher, including scale, desired purity, available equipment, and tolerance for hazardous reagents.

FeatureRoute 1: One-Pot Oxidative CyclizationRoute 2: Two-Step via Thiourea Intermediate
Number of Steps One pot, single operational sequenceTwo distinct synthetic steps with intermediate isolation
Key Reagents 4-chloro-3-methylaniline, KSCN, Br₂ , Acetic Acid4-chloro-3-methylaniline, NaSCN, H₂SO₄, RuCl₃ (catalyst)
Reagent Hazards Uses highly corrosive and toxic liquid bromine.[1]Avoids bromine; uses a transition metal catalyst (requires proper handling and disposal).
Reaction Conditions Low initial temperature, then ambient.Elevated temperatures for both steps (100 °C and reflux).
Typical Yields Moderate to good (typically 60-80% based on analogues).Generally good to excellent (often >85% for the cyclization step).[5]
Purification Recrystallization is often sufficient.Column chromatography is typically required for the final product.
Scalability Readily scalable, but handling large quantities of bromine is a significant safety concern.Scalable, with catalytic nature being an advantage. Intermediate purification can add time at scale.
Green Chemistry Poor; use of stoichiometric hazardous oxidant (Br₂), solvent waste.Better; catalytic use of metal, use of O₂/air as the terminal oxidant is a green advantage.[6]

Conclusion

Both synthetic routes offer viable pathways to 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

  • Route 1 (One-Pot Oxidative Cyclization) represents the classical, direct approach. Its primary advantage is operational simplicity. However, its reliance on stoichiometric quantities of hazardous reagents like bromine makes it less favorable from a safety and environmental perspective, particularly for large-scale synthesis.

  • Route 2 (Two-Step via Thiourea Intermediate) embodies a more modern and controlled strategy. By isolating the thiourea intermediate, it allows for greater control over purity. The use of transition-metal catalysis for the cyclization step aligns better with the principles of green chemistry and often leads to higher yields and cleaner reactions.[5][6]

For laboratory-scale research focused on derivatization and discovery, the control and potentially higher purity offered by Route 2 may be preferable. For process development and scale-up, the catalytic nature of Route 2 is highly advantageous, though optimization to replace chromatography with crystallization would be a key goal. While Route 1 remains a valid method, the significant hazards associated with bromine should encourage researchers to consider the safer and more elegant catalytic alternatives.

References

  • Organic Syntheses Procedure. Benzothiazole, 2-amino-6-methyl. Available from: [Link]

  • Krasovaskiy, A. et al. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. 2022. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of benzothiazoles. Available from: [Link]

  • ResearchGate. (PDF) Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. Available from: [Link]

  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences. 1982. Available from: [Link]

  • AL-Khazraji, S. I. C., Sadik, W. M., & Ahamed, L. S. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. 2024. Available from: [Link]

  • Chemical Synthesis Database. 5-chloro-1,3-benzothiazol-2-amine. Available from: [Link]

  • Patsnap. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Available from: [Link]

  • Reddy, D. R. S. et al. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. 2015. Available from: [Link]

  • Waddell, L. J. N., Senkans, M. R., & Sutherland, A. Regioselective C-H Thiocyanation of Arenes by Iron(III) Chloride Catalysis. The Journal of Organic Chemistry. 2023. Available from: [Link]

  • Malik, J. K. et al. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre. 2010. Available from: [Link]

  • Xu, Y. et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Current Green Chemistry. 2020. Available from: [Link]

  • El-Gamal, M. I. et al. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. 2023. Available from: [Link]

  • Butin, A. V. et al. Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. 2021. Available from: [Link]

  • Xu, Y. et al. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry. 2017. Available from: [Link]

Sources

A Comparative Analysis of the Biological Activity of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine and Other Key Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic compound, is a cornerstone in medicinal chemistry, integral to numerous natural and synthetic molecules with a wide array of pharmacological applications.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] This guide provides an in-depth comparison of the biological activity of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine against other notable benzothiazole derivatives, supported by experimental data and protocols. We will delve into the structure-activity relationships that govern their efficacy and explore the experimental methodologies used to validate their therapeutic potential.

The Benzothiazole Core: A Privileged Scaffold

The unique structural arrangement of a benzene ring fused to a thiazole ring endows benzothiazole derivatives with the ability to interact with a multitude of biological targets.[2][7] The versatility of this scaffold allows for substitutions at various positions, leading to significant modulation of its biological effects.[1][8] This has made it a focal point for the development of novel therapeutic agents.[9]

Biological Profile of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

While specific experimental data for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine is not extensively documented in publicly available literature, we can infer its potential biological activities based on established structure-activity relationships (SAR) for the benzothiazole class. The presence of a chloro group at the 5-position and a methyl group at the 6-position is significant.

  • Anticipated Antimicrobial Activity : The presence of an electron-withdrawing chloro group on the benzothiazole ring is often associated with enhanced antibacterial activity.[10] Specifically, a chloro group at the 5th position has been shown to improve the antibacterial efficacy of benzothiazole-thiophene derivatives.[10]

  • Potential Anticancer Effects : Chloro-substituted benzothiazole amines have been investigated for their anticancer properties. For instance, dichlorophenyl-containing chlorobenzothiazoles have demonstrated potent activity against various cancer cell lines.[4] The substitution pattern on the benzene ring of the benzothiazole nucleus plays a crucial role in its cytotoxic activity.[7]

Comparative Biological Activities of Benzothiazole Derivatives

To understand the potential of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, it is essential to compare it with other well-characterized benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives have shown significant promise as antimicrobial agents, effective against a range of bacteria and fungi.[3][11][12][13]

Table 1: Comparative Antimicrobial Activity of Benzothiazole Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Benzothiazole-isatin derivative (41c)E. coli3.1[10]
Benzothiazole-isatin derivative (41c)P. aeruginosa6.2[10]
Amino-benzothiazole Schiff base (46a/46b)E. coli, P. aeruginosa15.62[10]
Benzothiazole-thiophene derivative (159)S. aureus6.25[10]
Ciprofloxacin (Standard)E. coli12.5[10]

The data clearly indicates that specific substitutions on the benzothiazole ring can lead to potent antimicrobial activity, in some cases exceeding that of standard antibiotics like ciprofloxacin.[10] The introduction of isatin and thiophene moieties, for example, significantly enhances the antibacterial profile.

Anticancer Activity

The anticancer potential of benzothiazole derivatives is a major area of research, with many compounds demonstrating potent cytotoxicity against various cancer cell lines.[4][5][6][14][15]

Table 2: Comparative Anticancer Activity of Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50/GI50Reference
Substituted bromopyridine acetamide benzothiazole (29)SKRB-3 (breast cancer)1.2 nM[4][6]
Substituted bromopyridine acetamide benzothiazole (29)SW620 (colon adenocarcinoma)4.3 nM[4][6]
Dichlorophenyl containing chlorobenzothiazole (51)HOP-92 (non-small cell lung cancer)71.8 nM[4]
Methoxybenzamide benzothiazole (41)Various1.1 µM - 8.8 µM[4]
N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (65)LNCaP (prostate cancer)11.2 µg/mL[4]

These findings highlight the remarkable potency of certain benzothiazole derivatives as anticancer agents. The mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[4][14]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiazole derivatives is intricately linked to the nature and position of substituents on the core scaffold.

  • Position 2 : The 2-amino group is a common feature in many biologically active benzothiazoles and serves as a key point for further chemical modification.[16][17]

  • Positions 5 and 6 : Substitutions on the benzene ring, particularly at positions 5 and 6, have a profound impact on activity.[2]

    • Halogens : The presence of halogens, such as chlorine, often enhances both antimicrobial and anticancer activities.[4][10]

    • Electron-donating/withdrawing groups : The electronic properties of the substituents can influence the molecule's interaction with biological targets.

Experimental Protocols

To ensure the scientific integrity of the findings, standardized experimental protocols are crucial.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare serial dilutions of test compounds plate Inoculate microtiter plate wells containing compound dilutions start->plate inoculum Prepare standardized bacterial inoculum inoculum->plate incubate Incubate at 37°C for 18-24 hours plate->incubate read Visually inspect for turbidity or use a plate reader incubate->read determine Determine MIC (lowest concentration with no visible growth) read->determine

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compounds : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum : Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (inoculum only) and negative (broth only) controls.

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway BTA Benzothiazole Derivative Cell Cancer Cell BTA->Cell Enters ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

Spectroscopic comparison of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, this document provides a detailed spectroscopic comparison of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine and its structural analogs. By examining the influence of chloro and methyl substituents on the benzothiazole core, this guide elucidates key structure-spectra correlations, supported by experimental data and standardized protocols.

Compounds Under Investigation

The primary compound of interest is 5-Chloro-6-methyl-1,3-benzothiazol-2-amine . To understand its spectroscopic signature, we will compare it against three key analogs, allowing for a systematic analysis of substituent effects:

  • Analog 1: 2-Aminobenzothiazole (the unsubstituted core)

  • Analog 2: 2-Amino-6-methylbenzothiazole (introduces the methyl group)

  • Analog 3: 2-Amino-6-chlorobenzothiazole (isolates the effect of the chloro group, albeit at a different position, providing insight into halogen effects)

Due to the limited availability of direct experimental spectra for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, its expected spectral data are predicted based on the well-documented effects observed in its analogs. This predictive approach is a cornerstone of structural elucidation in chemical research.

Comparative Spectroscopic Analysis

This section dissects the ¹H NMR, ¹³C NMR, FTIR, Mass Spectrometry, and UV-Vis data for the selected compounds. The causality behind observed spectral shifts is explained based on the electronic properties of the substituents.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides insight into the electronic environment of protons. The introduction of an electron-donating group (EDG) like methyl (-CH₃) is expected to shield nearby protons, shifting their signals upfield (to a lower δ value). Conversely, an electron-withdrawing group (EWG) like chlorine (-Cl) deshields protons through its inductive effect, shifting their signals downfield (to a higher δ value).

Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm)

Proton Assignment Analog 1: 2-Aminobenzothiazole Analog 2: 2-Amino-6-methylbenzothiazole [1][2]Analog 3: 2-Amino-6-chlorobenzothiazole [3][4]Predicted: 5-Chloro-6-methyl-1,3-benzothiazol-2-amine
-NH₂ (s, 2H)~7.5 - 7.8 (broad)~7.2 (broad)~7.7 (broad)~7.6 - 7.8 (broad)
Aromatic H-4 (d)~7.60~7.45~7.65~7.75 (s)
Aromatic H-5 (t)~7.10~7.15 (d)--
Aromatic H-6 (t)~7.30-~7.30 (d)-
Aromatic H-7 (d)~7.40~7.40 (s)~7.25 (d)~7.50 (s)
-CH₃ (s, 3H)-~2.35-~2.40

Note: Spectra are typically run in DMSO-d₆. Chemical shifts are approximate and can vary with solvent and concentration.

Interpretation:

  • Methyl Group Effect: In Analog 2, the methyl group at C6 simplifies the spectrum for H5 and H7, and its proton signal appears upfield around 2.35 ppm.[2]

  • Chloro Group Effect: In Analog 3, the chlorine at C6 causes a general downfield shift of the adjacent aromatic protons compared to the unsubstituted analog.

  • Predicted Spectrum: For the target compound, the H4 proton is predicted to be a singlet shifted downfield due to the adjacent chlorine at C5. The H7 proton will also be a singlet. The methyl protons are expected to be slightly downfield compared to Analog 2 due to the influence of the nearby chloro group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR reveals the chemical environment of each carbon atom. The C2 carbon, attached to two nitrogen atoms, is characteristically found far downfield. Substituent effects are most pronounced on the carbon to which they are directly attached (the ipso-carbon).

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ, ppm)

Carbon Assignment Analog 1: 2-Aminobenzothiazole [5][6]Analog 2: 2-Amino-6-methylbenzothiazole [2]Predicted: 5-Chloro-6-methyl-1,3-benzothiazol-2-amine
C2 (-NH₂)~167.6~165.9~167.0
C4~121.5~121.0~122.0
C5~122.0~127.8~128.0 (ipso-Cl)
C6~126.1~132.5 (ipso-CH₃)~133.0 (ipso-CH₃)
C7~120.9~120.4~121.0
C7a (Quaternary)~152.2~150.5~151.5
C3a (Quaternary)~131.0~131.2~130.0
-CH₃-~21.1~20.5

Interpretation:

  • The ipso-carbon attached to the methyl group in Analog 2 (C6) is shifted downfield.

  • For the target molecule, the C5 carbon attached to chlorine is predicted to be significantly downfield, while the C6 carbon attached to the methyl group will also be downfield. The chemical shift of the methyl carbon itself may be slightly upfield compared to Analog 2 due to electronic effects.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. Key absorbances for this series include the N-H stretches of the primary amine, the C=N imine stretch of the thiazole ring, and C-S stretching.

Table 3: Comparative FTIR Data (Wavenumbers in cm⁻¹)

Vibrational Mode Analog 1: 2-Aminobenzothiazole [5][7]Analog 2: 2-Amino-6-methylbenzothiazole [2]Predicted: 5-Chloro-6-methyl-1,3-benzothiazol-2-amine
N-H Stretch (Amine)3400-3200 (doublet)3420-3250 (doublet)3410-3240 (doublet)
C-H Stretch (Aromatic)3100-30003100-30003100-3000
C-H Stretch (Aliphatic)-2950-28502960-2860
C=N Stretch (Thiazole)~1640~1635~1638
C=C Stretch (Aromatic)1550-14501560-14601555-1455
C-S Stretch~750~760~755
C-Cl Stretch--~850-800

Interpretation:

  • The spectra are dominated by the strong N-H and C=N stretching bands characteristic of the 2-aminobenzothiazole core.

  • Analog 2 and the target compound show additional C-H aliphatic stretches due to the methyl group.

  • The target compound is expected to exhibit a distinct C-Cl stretching vibration in the fingerprint region (typically 850-800 cm⁻¹), which serves as a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For chlorine-containing compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak (M⁺).

Table 4: Comparative Mass Spectrometry Data (m/z values)

Compound Molecular Formula Molecular Weight Molecular Ion (M⁺) Key Fragments
Analog 1C₇H₆N₂S150.20150123, 108, 96, 69
Analog 2C₈H₈N₂S164.23164163, 149, 136, 122
Analog 3C₇H₅ClN₂S184.65184 (M⁺), 186 (M+2)157, 149, 122
Target CompoundC₈H₇ClN₂S198.67198 (M⁺), 200 (M+2)183 ([M-CH₃]⁺), 163, 148

Interpretation:

  • Fragmentation: A common fragmentation pathway involves the loss of HCN or related fragments from the thiazole ring.[8] For Analog 2 and the target compound, the loss of a methyl radical ([M-15]⁺) is a probable fragmentation step.

  • Isotopic Pattern: The most telling feature for the chloro-substituted compounds (Analog 3 and the target) is the M+2 peak. The presence of a peak at m/z 200 with roughly one-third the intensity of the m/z 198 peak would be definitive evidence for the incorporation of a single chlorine atom in the target molecule.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures electronic transitions within a molecule. Benzothiazoles typically show multiple absorption bands in the UV region. Substituents can shift these absorption maxima (λ_max) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).

Table 5: Comparative UV-Vis Data (λ_max in nm)

Compound λ_max 1 λ_max 2 Comments
Analog 1[5]~222~264Core benzothiazole transitions.
General Trend[9][10]--Electron-donating groups (e.g., -OCH₃, -CH₃) tend to cause a bathochromic shift. The overall effect depends on the interplay of conjugation and electronic effects.
Predicted Target~225~270-275The combined electronic effects of the -Cl and -CH₃ groups are expected to result in a modest bathochromic shift compared to the unsubstituted analog.

Experimental Protocols & Workflows

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections detail the methodologies for acquiring the spectroscopic data discussed.

General Workflow for Spectroscopic Analysis

The logical process for characterizing a novel compound like 5-Chloro-6-methyl-1,3-benzothiazol-2-amine involves synthesis, purification, and a suite of spectroscopic analyses to confirm its structure.

G cluster_prep Sample Preparation cluster_interp Data Interpretation A Synthesis & Purification B Verify Purity (TLC/LC-MS) A->B C NMR (¹H, ¹³C) B->C D FTIR B->D E Mass Spectrometry B->E F UV-Vis B->F G Combine Spectral Data C->G D->G E->G F->G H Elucidate Final Structure G->H

General workflow for structural elucidation.
NMR Spectroscopy Protocol

Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum. DMSO-d₆ is often chosen for 2-aminobenzothiazoles due to their good solubility and its ability to resolve N-H protons.[11]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer.

  • Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H spectrum (typically 16-32 scans).

    • Acquire a ¹³C spectrum (typically requires several hundred to thousands of scans due to the low natural abundance of ¹³C).

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).[12]

FTIR Spectroscopy Protocol (ATR Method)

Rationale: Attenuated Total Reflectance (ATR) is a rapid and common technique for solid samples, requiring minimal preparation.[13]

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This step is crucial to subtract atmospheric interferences (CO₂, H₂O).

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure firm contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum, typically over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after analysis.

Mass Spectrometry Protocol (LC-MS with ESI)

Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules like benzothiazoles, typically generating the protonated molecular ion [M+H]⁺.[14]

G A Dissolved Sample B LC Separation (C18 Column) A->B C Electrospray Ionization (ESI) B->C D Mass Analyzer (Quadrupole/TOF) C->D E Detector D->E F Mass Spectrum (m/z vs. Intensity) E->F

Workflow for LC-MS analysis.
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock to a final concentration of 1-10 µg/mL.

  • LC Separation: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column, to separate the analyte from any impurities.

  • Ionization: The eluent from the LC flows into the ESI source. A high voltage is applied, creating a fine spray of charged droplets.

  • Desolvation: The solvent evaporates from the droplets, leaving charged analyte ions ([M+H]⁺).

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An ion detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The spectroscopic characterization of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine can be effectively understood through a comparative analysis with its structural analogs. The methyl group introduces characteristic aliphatic signals in NMR and IR spectra and influences the chemical shifts of adjacent aromatic protons. The chlorine atom imposes a significant downfield shift on nearby nuclei in NMR and, most diagnostically, produces a tell-tale M+2 isotopic peak in mass spectrometry. By synthesizing the data from unsubstituted, methyl-substituted, and chloro-substituted analogs, a confident and detailed prediction of the target compound's complete spectroscopic profile can be achieved, guiding researchers in its synthesis and identification.

References

  • Karminski-Zamola, G., Fišer-Jakić, L., Tralić-Kulenovic, V., & Bajić, M. (n.d.). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7).
  • Al-Suwaidan, I. A., et al. (2022).
  • PubChem. (n.d.). 2-Aminobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Retrieved from [Link]

  • mzCloud. (n.d.). 2-Aminobenzothiazole. Retrieved from [Link]

  • MassBank of North America. (n.d.). Spectrum CCMSLIB00005724331 for 2-aminobenzothiazole. Retrieved from [Link]

  • Carradori, S., et al. (n.d.). 2-Aminobenzothiazole derivatives.
  • ResearchGate. (n.d.). Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in different solvents. Retrieved from [Link]

  • Supporting Information for an unspecified article. (n.d.). General experimental procedures.
  • DeJongh, D. C., & Thomson, M. L. (1973). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry.
  • SpectraBase. (n.d.). 2-Aminobenzothiazole [13C NMR]. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-6-methyl-benzothiazole [1H NMR]. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Aminobenzothiazole [MS (LC)]. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central.
  • Journal of Nanostructures. (2023). Preparation, Spectral Characterization, Antimicrobial and Cytotoxic Studies of some Transition Metal Nanocomplexes.
  • Synthesis and Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological. (n.d.).
  • SpectraBase. (n.d.). 2-Amino-6-methyl-benzothiazole [MS (GC)]. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture. Retrieved from [Link]

  • NIST. (n.d.). Benzothiazole. NIST WebBook. Retrieved from [Link]

  • MassBank. (n.d.). Benzothiazoles. Retrieved from [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.).
  • Luminescent properties of benzothiazole derivatives and their application in white light emission. (2017). RSC Publishing.
  • Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. PubMed.
  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Deriv
  • ResearchGate. (n.d.). The structures of benzothiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • NIST. (n.d.). Benzothiazole, 5-chloro-2-methyl-. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-amino-6-benzothiazolyl methyl ketone [FTIR]. Retrieved from [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (n.d.). PubMed Central.
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones. (n.d.). Der Pharma Chemica.
  • ResearchGate. (2023).

Sources

A Researcher's Guide to the Structural Validation of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Spectroscopic and Crystallographic Techniques

In the field of medicinal chemistry, the synthesis of novel compounds is merely the first step. Rigorous structural validation is the critical cornerstone that ensures the reliability of all subsequent biological and pharmacological evaluations. This is particularly true for derivatives of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, a scaffold of significant interest due to the broad spectrum of biological activities exhibited by benzothiazole analogues.[1][2] The synthetic routes to these derivatives can sometimes yield unexpected isomers or rearranged products, making a multi-faceted analytical approach essential for unambiguous characterization.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structures of these derivatives. We will explore the strengths and limitations of each method, providing insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

The Indispensable Trio: NMR, Mass Spectrometry, and IR Spectroscopy

The structural elucidation of organic molecules largely relies on a powerful combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[3][4] Each technique provides a unique piece of the structural puzzle, and their combined data allows for a comprehensive and confident assignment.

G cluster_0 X-ray Crystallography Workflow a Crystal Growth b Data Collection a->b c Structure Solution b->c d Structure Refinement c->d e Final Structure d->e

Sources

A Comparative Guide to the Cytotoxicity of Novel 5-Chloro-6-methyl-1,3-benzothiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Derivatives of this bicyclic heterocyclic system have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] Among these, the 2-aminobenzothiazole core is particularly significant for its potent and selective antitumor effects, which have been observed against a range of human cancer cell lines, such as breast, colon, ovarian, and renal cancers.[6][7]

The mechanism of action for many benzothiazole analogs involves inducing apoptosis in tumor cells, a key target for modern cancer therapies.[8][9] Structure-activity relationship (SAR) studies have consistently shown that substitutions at various positions on the benzothiazole ring system can dramatically modulate cytotoxic potency and selectivity.[1][2] For instance, the introduction of halogen atoms, such as chlorine, at specific positions can enhance anticancer activity.[10]

This guide provides a comprehensive comparison of the cytotoxic profiles of a novel series of synthetic derivatives based on the 5-Chloro-6-methyl-1,3-benzothiazol-2-amine scaffold. We will delve into the experimental methodologies used to assess their efficacy, present comparative data on their performance against various cancer cell lines, and elucidate the structure-activity relationships that govern their cytotoxic potential. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for understanding and advancing this promising class of anticancer agents.

Experimental Design & Methodologies

A logical and rigorous experimental workflow is paramount for the valid assessment of novel chemical entities. The process described herein ensures that the generated cytotoxicity data is reliable, reproducible, and allows for meaningful comparisons between derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Cytotoxicity Screening cluster_2 Data Analysis & Interpretation Compound Synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine Derivatives Purification Purification via Recrystallization/Chromatography Compound->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization CellCulture Cell Line Maintenance (Cancer & Normal Lines) Characterization->CellCulture Test Compounds MTT_Assay MTT Cell Viability Assay (Dose-Response) CellCulture->MTT_Assay IC50 IC50 Value Calculation MTT_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Selectivity Selectivity Index (SI) Calculation IC50->Selectivity Lead Lead Compound Identification SAR->Lead Selectivity->Lead G BTD4 BTD-4 (Lead Compound) Mito Mitochondrial Stress BTD4->Mito Induces Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway induced by the lead compound.

This pathway involves increasing mitochondrial stress, leading to the release of cytochrome c, which in turn activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately resulting in programmed cell death. [11]

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the cytotoxic potential of novel 5-Chloro-6-methyl-1,3-benzothiazol-2-amine derivatives. Our comparative analysis reveals clear structure-activity relationships, underscoring the critical role of substitutions at the 2-amino position.

  • Key Finding: The introduction of an N-acetylphenyl moiety bearing a strong electron-withdrawing group, particularly a nitro group (BTD-4 ), results in a compound with superior potency and a significantly improved selectivity index compared to the standard chemotherapeutic agent, Cisplatin.

  • Future Work: The lead compound, BTD-4 , warrants further investigation. Future studies should focus on:

    • Mechanistic Elucidation: Confirming the induction of apoptosis and identifying the specific molecular targets (e.g., protein kinases, topoisomerase) through which it exerts its effect. [12] * Broader Screening: Evaluating its efficacy against a wider panel of cancer cell lines, including drug-resistant strains.

    • In Vivo Studies: Assessing its antitumor activity and toxicity profile in preclinical animal models to determine its potential for further development as a therapeutic agent. [9] The findings presented here highlight the continued importance of the benzothiazole scaffold in the design of novel anticancer drugs and identify a promising new derivative for the next stage of drug discovery.

References

  • Title: Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents Source: MDPI URL: [Link]

  • Title: Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells Source: Medical Science and Discovery URL: [Link]

  • Title: Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review Source: Bentham Science URL: [Link]

  • Title: Synthesis and evaluation of novel benzothiazole derivatives against human cervical cancer cell lines Source: SciSpace by Typeset URL: [Link]

  • Title: Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549 Source: Jagannath University Journal of Life and Earth Sciences URL: [Link]

  • Title: Biological Screening and Structure Activity relationship of Benzothiazole Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Benzothiazole derivatives as anticancer agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis Source: MDPI URL: [Link]

  • Title: Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents Source: PubMed URL: [Link]

  • Title: Schematic representation of structure‐activity relationship for the 27–46 series. Source: ResearchGate URL: [Link]

  • Title: A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives Source: Journal of Chemical Health Risks URL: [Link]

  • Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: RSC Publishing URL: [Link]

  • Title: Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 2-Aminobenzothiazole derivatives with potent candidacidal activity Source: Université catholique de Louvain URL: [Link]

  • Title: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Source: Amazon Web Services (AWS) URL: [Link]

  • Title: Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance Source: Der Pharma Chemica URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole Source: SAS Publishers URL: [Link]

  • Title: SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS Source: Trade Science Inc. URL: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including notable anticancer properties. Strategic modifications of the benzothiazole core have led to the development of potent cytotoxic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific series of analogs: 5-Chloro-6-methyl-1,3-benzothiazol-2-amines, focusing on the impact of various substitutions on their anticancer efficacy. We will delve into the experimental data that underpins these relationships, offering a clear perspective for the rational design of novel, more effective therapeutic candidates.

The 5-Chloro-6-methyl-1,3-benzothiazol-2-amine Scaffold: A Privileged Starting Point

The selection of the 5-Chloro-6-methyl-1,3-benzothiazol-2-amine core is predicated on previous findings that substitutions at the C5 and C6 positions of the benzothiazole ring can significantly influence biological activity. The presence of a chlorine atom at the C5 position and a methyl group at the C6 position creates a unique electronic and steric environment that can be exploited for targeted drug design. The 2-amino group serves as a versatile handle for introducing a variety of substituents, allowing for a systematic exploration of the chemical space and its effect on anticancer activity.

Structure-Activity Relationship Analysis: A Comparative Study

The central theme of SAR studies is to understand how specific structural modifications to a lead compound affect its biological activity. In the context of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine analogs, the focus is primarily on the nature of the substituent attached to the 2-amino group.

Impact of N-Substitution on Cytotoxic Potency

A systematic investigation into the impact of various substituents at the 2-amino position reveals critical insights into the structural requirements for potent anticancer activity. The following table summarizes the in vitro cytotoxicity of a series of N-substituted 5-Chloro-6-methyl-1,3-benzothiazol-2-amine analogs against

A Guide to Characterizing Ligand-Target Interactions: Profiling the Cross-Reactivity of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This versatility has led to its incorporation into compounds with diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1][2][3]. However, this same chemical promiscuity presents a significant challenge: the potential for off-target binding and cross-reactivity, which can lead to unforeseen toxicities or confound experimental results. This guide provides a comprehensive framework for characterizing the selectivity of novel compounds, using 5-Chloro-6-methyl-1,3-benzothiazol-2-amine as a case study. We will detail a tiered, systematic approach, from broad panel screening to cellular target engagement confirmation, to build a robust selectivity profile, thereby de-risking a compound's progression through the drug discovery pipeline[4][5].

The Challenge of Selectivity in Privileged Scaffolds

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, protein targets. The benzothiazole nucleus, with its electron-rich nitrogen and sulfur heteroatoms, is a classic example, forming the basis for numerous approved and investigational drugs[6]. While this promiscuity is advantageous for hit discovery, it necessitates a rigorous evaluation of a compound's selectivity early in development.

Cross-reactivity is defined as the interaction of a compound with targets other than its intended primary target. These off-target interactions are not inherently detrimental; some may even be therapeutically beneficial. However, unexpected binding, particularly to proteins within the same family (e.g., different kinases) or to critical safety-related targets (e.g., hERG ion channel), can lead to toxicity and late-stage clinical failures. Therefore, a primary goal of lead optimization is to understand and engineer selectivity, maximizing on-target activity while minimizing undesirable off-target engagement[5][7].

A Tiered Workflow for Comprehensive Cross-Reactivity Profiling

A logical, phased approach is essential for efficiently characterizing a compound's selectivity profile. This workflow begins with broad, high-throughput screening to identify potential liabilities, followed by more focused, hypothesis-driven assays to confirm cellular activity and quantify selectivity.

G Figure 1: Tiered Cross-Reactivity Profiling Workflow cluster_0 Tier 1: Broad Liability Assessment cluster_1 Tier 2: Cellular Target Validation cluster_2 Tier 3: Selectivity Quantification & Optimization Hit Initial Hit Compound (5-Chloro-6-methyl-1,3-benzothiazol-2-amine) Screening Broad Panel Screens Hit->Screening Initial Characterization Kinase Kinase Panel (e.g., 400+ kinases) Screening->Kinase GPCR GPCR & Ion Channel Panel (e.g., Safety47™) Screening->GPCR Confirmation Cellular Target Engagement Assays Kinase->Confirmation Identified On- and Off-Targets GPCR->Confirmation Identified On- and Off-Targets CETSA CETSA / thermal proteome profiling Confirmation->CETSA Quantify Selectivity Profiling CETSA->Quantify Confirmed Cellular Targets SAR Structure-Activity Relationship (SAR) & Lead Optimization Quantify->SAR Informed Design of More Selective Analogs

Figure 1: A systematic workflow for characterizing compound selectivity.
Tier 1: Broad-Panel Biochemical Screening

The first step is to cast a wide net. Large-scale biochemical screens provide a rapid and cost-effective method to survey hundreds of potential off-targets simultaneously. For heterocyclic compounds like our benzothiazole, kinase panels are particularly critical due to the structural similarity of the ATP-binding pocket across the kinome.

Experimental Protocol: Large-Scale Kinase Panel Screen

  • Objective: To identify all potential kinase interactions of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine at a single, high concentration.

  • Methodology (Example: Eurofins DiscoverX KINOMEscan™):

    • Principle: A competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A potent binder will prevent the kinase from binding to the immobilized ligand.

    • Procedure:

      • Prepare a stock solution of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine in 100% DMSO.

      • Submit the compound for screening against a panel of >450 kinases at a fixed concentration (typically 1 µM or 10 µM).

      • Data is reported as "Percent of Control" (%Ctrl), where a lower number indicates a stronger interaction. A common threshold for a significant "hit" is %Ctrl < 10 or %Ctrl < 35.

  • Causality & Rationale: This assay directly measures binding to the kinase active site. By using a high compound concentration, we maximize the chances of detecting even weak interactions, providing a comprehensive map of potential off-targets for further investigation.

Hypothetical Data Presentation

Let's assume our primary target for this compound is Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), an emerging cancer target.

Target Kinase% Control @ 10 µMClassification
MAP4K4 (Primary Target) 1.5 Strong Hit
DDR13.2Strong Off-Target
FLT38.9Strong Off-Target
Aurora Kinase A34.5Moderate Off-Target
MEK192.1Non-Interactor
EGFR98.5Non-Interactor
Table 1: Hypothetical kinase panel screening results for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine. A lower % Control value indicates stronger binding.

Tier 2: Validating Interactions in a Cellular Context

Biochemical assays are invaluable but occur in an artificial environment. It is crucial to confirm that the compound can engage its targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method for verifying intracellular target engagement.

Principle of CETSA

The principle of CETSA is based on the fact that when a ligand binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation. By heating intact cells or cell lysates to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining at each temperature. In the presence of a binding compound, the protein will remain soluble at higher temperatures compared to the untreated control.

Figure 2: The workflow and underlying principle of CETSA for confirming target engagement.

Experimental Protocol: CETSA by Western Blot

  • Objective: To confirm that 5-Chloro-6-methyl-1,3-benzothiazol-2-amine engages its primary target (MAP4K4) and a key off-target (DDR1) in intact cells.

  • Methodology:

    • Cell Culture: Grow a relevant cell line (e.g., A549 lung cancer cells) to ~80% confluency.

    • Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or 10 µM 5-Chloro-6-methyl-1,3-benzothiazol-2-amine for 1 hour at 37°C.

    • Heating: Harvest, wash, and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a temperature gradient (e.g., 46°C to 64°C in 2°C increments) using a thermal cycler. A room temperature (RT) sample serves as a non-heated control.

    • Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by centrifugation at 20,000 x g for 20 minutes.

    • Detection: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western Blot using specific antibodies against MAP4K4 and DDR1.

  • Trustworthiness & Self-Validation: This protocol is inherently self-validating. The comparison between the vehicle- and compound-treated samples at each temperature point provides a clear, internal control system. A positive result (a "shift" in the melting curve) is direct evidence of a physical interaction between the compound and the target protein in its native cellular environment.

Quantifying Selectivity: A Comparative Analysis

After confirming cellular engagement, the next step is to quantify the compound's potency and selectivity against the primary target versus key off-targets. This involves generating dose-response curves to determine IC50 values (the concentration required to inhibit 50% of activity or binding).

Comparison with Alternatives

To put the data into context, it's essential to compare our compound against relevant alternatives:

  • Alternative A (Hypothetical Improved Analog): A structurally similar compound designed to improve selectivity (e.g., "Compound-B").

  • Alternative B (Promiscuous Control): A known non-selective inhibitor, such as Staurosporine, to benchmark the level of promiscuity.

CompoundMAP4K4 IC50 (nM)DDR1 IC50 (nM)FLT3 IC50 (nM)Selectivity Ratio (DDR1/MAP4K4)
5-Chloro-6-methyl-1,3-benzothiazol-2-amine 50 250 400 5-fold
Compound-B (Improved Analog)654,500>10,00069-fold
Staurosporine (Promiscuous Control)51072-fold
Table 2: Comparative analysis of potency and selectivity. The selectivity ratio is calculated by dividing the off-target IC50 by the on-target IC50. A higher ratio indicates better selectivity.

This quantitative data clearly demonstrates that while our initial hit, 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, is potent against its target MAP4K4, it exhibits only a 5-fold selectivity over the off-target DDR1. In contrast, the hypothetical "Compound-B" shows significantly improved selectivity, making it a more promising candidate for further development. Staurosporine serves as a useful benchmark, confirming its well-known promiscuous nature.

Conclusion and Strategic Outlook

This guide outlines a rigorous, multi-tiered strategy for characterizing the cross-reactivity of a novel hit compound, using 5-Chloro-6-methyl-1,3-benzothiazol-2-amine as a working example. Our hypothetical data revealed that while the compound potently engages its intended target, MAP4K4, in both biochemical and cellular assays, it suffers from a narrow selectivity window against other kinases like DDR1.

This is not a failure but a critical data point. Armed with this knowledge, medicinal chemists can initiate a structure-activity relationship (SAR) campaign to rationally design new analogs[8][9]. The goal would be to modify the benzothiazole scaffold to disrupt binding to the DDR1 active site while preserving or enhancing its affinity for MAP4K4. This systematic process of profiling, comparing, and optimizing is fundamental to navigating the complexities of drug discovery and developing safe, effective, and selective medicines[10][11].

References

  • Cross-reactivity - Wikipedia. Wikipedia. [Link]

  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • How do I check if my monoclonal antibodies will cross-react? HistologiX. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Approaches to the Assessment of Stable and Chemically Reactive Drug Metabolites in Early Clinical Trials. R Discovery. [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures. [Link]

  • Small Molecule Drug Discovery. Charles River Laboratories. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon Web Services (AWS). [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. National Institutes of Health (NIH). [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ScienceDirect. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. National Institutes of Health (NIH). [Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

  • In situ chemical behaviour of methylisothiazolinone (MI) and methylchloroisothiazolinone (MCI) in reconstructed human epidermis: a new approach to the cross-reactivity issue. PubMed. [Link]

  • Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. ResearchGate. [Link]

  • Proteolysis-targeting chimeras with reduced off-targets. National Institutes of Health (NIH). [Link]

  • 2-Aminobenzothiazole derivatives. Université catholique de Louvain. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health (NIH). [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Institutes of Health (NIH). [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. 5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a valuable building block in medicinal chemistry, and its reproducible synthesis is crucial for advancing research and development programs. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering detailed protocols, an analysis of their respective strengths and weaknesses, and supporting data to aid in methodological selection.

Introduction

5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a substituted 2-aminobenzothiazole, a heterocyclic scaffold known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1]. The reliable synthesis of this specific derivative is often a critical first step in the development of novel therapeutic agents. The challenge, as with many multi-substituted aromatic systems, lies in achieving high purity and consistent yields. This guide will focus on two principal synthetic strategies: the classical Hugershoff reaction involving thiocyanation of a substituted aniline followed by cyclization, and an alternative approach commencing with a substituted 2-aminothiophenol.

Method 1: The Hugershoff Approach - Thiocyanation and Cyclization of 4-Chloro-3-methylaniline

This widely adopted method is a variation of the classical Hugershoff synthesis of 2-aminobenzothiazoles. It commences with the readily available starting material, 4-chloro-3-methylaniline, which undergoes thiocyanation to form an intermediate thiourea, followed by an oxidative cyclization to yield the desired product. The protocol outlined below is adapted from a well-established and reliable procedure for a similar compound, 2-amino-6-methylbenzothiazole, detailed in Organic Syntheses, a testament to its reproducibility[2].

Experimental Protocol

Step 1: Formation of 4-Chloro-3-methylphenylthiourea

  • In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charge the flask with 4-chloro-3-methylaniline (0.1 mol, 14.16 g) and glacial acetic acid (150 mL).

  • Stir the mixture to obtain a clear solution.

  • Add potassium thiocyanate (0.4 mol, 38.88 g) to the solution.

  • Cool the mixture to below 10°C using an ice bath.

  • In a separate beaker, dissolve bromine (0.1 mol, 15.98 g, approximately 5.1 mL) in 100 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the aniline mixture over a period of 1-2 hours, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 10 hours.

Step 2: Cyclization and Isolation of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

  • Pour the reaction mixture into 1 L of cold water with stirring.

  • Neutralize the solution with a 10% sodium hydroxide solution until it is alkaline to litmus paper.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 60-70°C.

  • For purification, recrystallize the crude solid from ethanol or a mixture of ethanol and water to obtain pale yellow crystals of 5-chloro-6-methyl-1,3-benzothiazol-2-amine.

Discussion of Method 1

The Hugershoff reaction is a workhorse in benzothiazole synthesis due to its use of readily available and relatively inexpensive starting materials. The reaction proceeds via the electrophilic attack of thiocyanogen, formed in situ from the oxidation of thiocyanate by bromine, onto the electron-rich aromatic ring of the aniline. The resulting thiocyanate intermediate then undergoes intramolecular cyclization to form the benzothiazole ring.

Causality in Experimental Choices:

  • Glacial Acetic Acid: Serves as a solvent that is unreactive towards the reagents and facilitates the dissolution of the starting materials.

  • Low Temperature during Bromine Addition: The thiocyanation reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent the formation of unwanted byproducts from over-oxidation or side reactions with bromine, and ensure the regioselective thiocyanation at the position ortho to the amino group.

  • Neutralization: The neutralization step is critical for the precipitation of the free amine product, which is soluble in the acidic reaction mixture.

Potential for Irreproducibility:

  • Bromine Handling: Bromine is a hazardous and volatile substance requiring careful handling. Inconsistent addition rates or temperature control can lead to variable yields and purity.

  • Side Reactions: Over-oxidation by bromine can lead to the formation of undesired brominated byproducts, complicating purification.

Workflow for Method 1

cluster_0 Method 1: Hugershoff Approach A 4-Chloro-3-methylaniline C Thiocyanation (in situ thiourea formation) A->C Reacts with B KSCN, Br2, Acetic Acid B->C Reagents D Intramolecular Cyclization C->D Intermediate E Neutralization & Precipitation D->E Product in acidic solution F Filtration & Washing E->F Crude Product G Recrystallization F->G Purification H 5-Chloro-6-methyl-1,3-benzothiazol-2-amine G->H Final Product

Caption: Workflow for the synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine via the Hugershoff approach.

Method 2: Alternative Approach - Cyclization of a 2-Aminothiophenol Derivative

An alternative and often milder route to 2-aminobenzothiazoles involves the cyclization of a 2-aminothiophenol derivative with a cyanating agent. This method can offer advantages in terms of avoiding the use of elemental bromine.

Experimental Protocol

Step 1: Synthesis of 2-amino-4-chloro-5-methylbenzenethiol

This intermediate can be prepared from 4-chloro-3-methylaniline via the Herz reaction or other established methods for introducing a thiol group ortho to an amino group. Due to the complexity and hazardous nature of the Herz reaction, for the purpose of this guide, we will assume the availability of this starting material.

Step 2: Cyclization with Cyanogen Bromide

  • In a well-ventilated fume hood, dissolve 2-amino-4-chloro-5-methylbenzenethiol (0.05 mol, 8.78 g) in 100 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution in an ice bath.

  • In a separate container, carefully prepare a solution of cyanogen bromide (0.05 mol, 5.29 g) in 50 mL of cold ethanol. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a fume hood.

  • Slowly add the cyanogen bromide solution to the stirred solution of the aminothiophenol.

  • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

  • Gently reflux the reaction mixture for 1 hour to ensure complete cyclization.

  • Cool the reaction mixture to room temperature. The product may precipitate as the hydrobromide salt.

  • Neutralize the mixture with an aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 5-chloro-6-methyl-1,3-benzothiazol-2-amine.

Discussion of Method 2

This alternative approach offers a more direct cyclization to the benzothiazole ring. The reaction mechanism involves the nucleophilic attack of the thiol group on the carbon of the cyanogen bromide, followed by an intramolecular attack of the amino group to form the thiazole ring.

Causality in Experimental Choices:

  • Ethanol as Solvent: A protic solvent that is suitable for dissolving the reactants and facilitating the reaction.

  • Cyanogen Bromide: A common and effective reagent for introducing the "amino-carbon" of the 2-amino group in the benzothiazole ring.

  • Reflux: The final reflux step helps to drive the cyclization to completion.

Potential for Irreproducibility:

  • Toxicity of Cyanogen Bromide: The high toxicity of cyanogen bromide is a significant drawback and requires stringent safety precautions. Any mishandling can lead to exposure and inconsistent results.

  • Purity of the Starting Aminothiophenol: The purity of the 2-amino-4-chloro-5-methylbenzenethiol is critical, as impurities can interfere with the cyclization and lead to a complex product mixture.

Workflow for Method 2

cluster_1 Method 2: 2-Aminothiophenol Approach I 2-Amino-4-chloro-5-methylbenzenethiol K Nucleophilic Attack & Cyclization I->K Reacts with J Cyanogen Bromide, Ethanol J->K Reagents L Neutralization & Precipitation K->L Product as salt M Filtration & Washing L->M Crude Product N Recrystallization M->N Purification O 5-Chloro-6-methyl-1,3-benzothiazol-2-amine N->O Final Product

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their use in experimentation. The proper disposal of research chemicals, such as 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks.

Hazard Profile and Immediate Safety Considerations

Understanding the intrinsic hazards of a chemical is the foundation of its safe handling and disposal. 5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

These classifications necessitate that all handling, including preparation for disposal, be conducted with appropriate Personal Protective Equipment (PPE) and engineering controls.

Table 1: Hazard Summary and Required PPE
Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2) Causes skin irritation upon contact.Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[1][2]
Eye Irritation (Category 2A) Causes serious eye irritation.Safety goggles or a face shield where splashing is possible.[1][2]
Respiratory Irritation May cause respiratory irritation if inhaled.Use only in a well-ventilated area or a certified chemical fume hood.[1]

All operations involving this compound in a form that can be aerosolized (e.g., fine powder) or during spill cleanup should be performed within a chemical fume hood to minimize the risk of inhalation.

The Principle of Segregated Hazardous Waste Management

The cornerstone of compliant chemical disposal is the segregation of waste streams. 5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a halogenated organic compound due to the presence of chlorine. Halogenated organic wastes must be collected separately from non-halogenated organic wastes. This segregation is crucial for several reasons:

  • Disposal Method Specificity: Halogenated wastes typically require high-temperature incineration with specialized off-gas treatment (scrubbing) to neutralize acidic gases like hydrogen chloride (HCl) that are formed during combustion.[3]

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates strict management and disposal protocols for hazardous wastes, including those containing halogens.[3][4][5]

  • Cost-Effectiveness: Mixing halogenated and non-halogenated waste streams can significantly increase the cost of disposal, as the entire volume may need to be treated by the more rigorous and expensive methods required for halogenated compounds.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine waste.

Step 1: Waste Collection and Containerization
  • Select a Compatible Container: Use a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw cap. The original container, if intact, is often a suitable choice.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container. This label must include:

    • The full chemical name: "Waste 5-Chloro-6-methyl-1,3-benzothiazol-2-amine"

    • The words "Hazardous Waste"

    • The specific hazard characteristics (e.g., "Irritant")

    • The date when the first waste was added (accumulation start date)

  • Collect All Forms of Waste:

    • Solid Waste: Collect unreacted or residual solid 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

    • Contaminated Labware: Any disposable items that have come into direct contact with the compound, such as weighing paper, gloves, and pipette tips, must be considered contaminated and placed in the designated solid hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvents.

Step 2: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure Safe Storage: The container must be kept securely closed except when adding waste. It should be stored in a secondary containment bin to prevent spills from spreading.

  • Adhere to Accumulation Limits: Under RCRA regulations, laboratories may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[4] Many institutions have stricter, more frequent pickup schedules.

Step 3: Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full or has reached the institutional time limit for accumulation, contact your institution's EHS office to schedule a waste pickup.

  • Incineration as the Primary Disposal Method: The recommended and most common method for the final disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[3]

    • Rationale: Incineration at temperatures typically exceeding 1100°C ensures the complete destruction of the organic molecule.[6][7]

    • Regulatory Requirement: Incinerators burning hazardous waste containing more than a certain percentage of halogens are required to have air pollution control devices, such as scrubbers, to remove the resulting hydrogen halides (e.g., HCl) from the exhaust gas.[3]

Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Cleanup
  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the spill is handled in a well-ventilated area or within a chemical fume hood.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain and Absorb: For a small solid spill, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), then collect the absorbed material into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in the hazardous waste container.

First Aid Measures
  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]

  • In case of Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[1][8][9]

  • In case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][8]

  • In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Environmental and Regulatory Context

The stringent procedures for disposing of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine are rooted in its potential environmental impact and are governed by federal regulations.

Environmental Fate and Aquatic Toxicity

Benzothiazole and its derivatives are recognized as environmental contaminants of emerging concern.[10][11] Studies have shown that some benzothiazoles can be toxic to aquatic organisms.[10] Chlorinated organic compounds, in general, are often persistent in the environment and can bioaccumulate.[12] Improper disposal, such as discarding down the drain, could lead to the contamination of waterways and pose a risk to aquatic ecosystems. Furthermore, the chlorination of benzothiazoles can sometimes lead to transformation products that are even more toxic than the parent compound.[13][14]

Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)

The disposal of chemical waste from laboratories in the United States is regulated by the EPA under RCRA.[4][5] This "cradle-to-grave" system holds the generator of the waste responsible for its safe management from the point of generation to its final disposal.[5] By following the procedures outlined in this guide, laboratories can ensure they are in compliance with RCRA's requirements for hazardous waste management.[15][16]

Diagrams

Disposal Decision Workflow

cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Disposal start Generate Waste: 5-Chloro-6-methyl-1,3-benzothiazol-2-amine waste_type Is the waste solid or liquid? start->waste_type solid_waste Collect in Labeled 'Halogenated Solid Waste' Container waste_type->solid_waste Solid liquid_waste Collect in Labeled 'Halogenated Liquid Waste' Container waste_type->liquid_waste Liquid store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) solid_waste->store_saa liquid_waste->store_saa contact_ehs Container Full or Time Limit Reached? Contact EHS for Pickup store_saa->contact_ehs disposal Transport to Licensed Hazardous Waste Facility for High-Temperature Incineration contact_ehs->disposal

Caption: Decision workflow for proper disposal.

Hazard Profile and Control Measures

compound {5-Chloro-6-methyl-1,3-benzothiazol-2-amine | GHS Hazards} hazards Skin Irritation (Cat. 2) Eye Irritation (Cat. 2A) Respiratory Irritation (Cat. 3) compound->hazards controls Engineering Controls Personal Protective Equipment (PPE) hazards->controls eng_details Chemical Fume Hood hazards:h3_resp->eng_details ppe_details Chemical-Resistant Gloves Safety Goggles Lab Coat hazards:h1_skin->ppe_details hazards:h2_eye->ppe_details controls:c1_eng->eng_details controls:c2_ppe->ppe_details

Caption: Relationship between hazards and controls.

References

  • Basel Convention. (2022, May 10). Technical guidelines on the environmentally sound incineration of hazardous wastes and other wastes as covered by disposal operations D10 and R1. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]

  • Nika, M. C., et al. (2016). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. Journal of Hazardous Materials, 310, 123-133. Retrieved from [Link]

  • NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]

  • Reid, M. J., et al. (2016). Evaluating the toxic potential of benzothiazoles with the rainbow trout cell lines, RTgill-W1 and RTL-W1. Chemosphere, 154, 439-448. Retrieved from [Link]

  • Swedish Environmental Protection Agency. (n.d.). Chlorinated organic substances. Swedish Pollutant Release and Transfer Register. Retrieved from [Link]

  • TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Ventura, A., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5032-5047. Retrieved from [Link]

  • Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine and its hydrochloride salt (CAS No. 1559059-95-8). The following procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: Understanding the Compound

5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride is classified as a hazardous substance. A thorough understanding of its potential risks is the foundation of safe handling. The primary hazards associated with this compound are:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation (H319): Contact with eyes can cause serious irritation.[1]

  • Respiratory Irritation (H335): Inhalation of dust or fumes may cause respiratory irritation.[1]

Currently, specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for this compound.[1] Therefore, a conservative approach to minimize all routes of exposure is imperative.

Hazard Summary Table:

Hazard StatementGHS ClassificationDescription
H315Skin Irritant, Category 2Causes skin irritation.[1]
H319Eye Irritant, Category 2ACauses serious eye irritation.[1]
H335Specific Target Organ ToxicityMay cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to prevent accidental exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Recommended PPE for Handling 5-Chloro-6-methyl-1,3-benzothiazol-2-amine:

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles provide a seal against dust and splashes. A face shield offers an additional layer of protection for the entire face.
Skin Protection Nitrile rubber gloves and a lab coatNitrile gloves offer good chemical resistance. A lab coat protects the skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the solid form, especially if dust generation is likely, to prevent respiratory irritation.[1]
Operational Plan: Safe Handling from Receipt to Disposal

Adherence to standardized operating procedures is crucial for minimizing risk.

Step-by-Step Handling Protocol:

  • Preparation and Engineering Controls:

    • Always handle this compound in a well-ventilated area. For procedures with a risk of aerosol or dust generation, a certified chemical fume hood is mandatory.[1][2]

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

    • Before starting work, ensure all necessary PPE is correctly donned.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to contain any airborne particles.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

    • Close the container tightly immediately after use.[1]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Management: A Rapid and Coordinated Response

In the event of a spill, a calm and methodical response is essential to prevent further contamination and exposure.

Chemical Spill Response Workflow:

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess the Spill (Size, Location, Hazards) Evacuate->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->Don_PPE Contain Contain the Spill (Use absorbent pads or granules) Don_PPE->Contain Neutralize Neutralize (if applicable) Follow specific lab protocols Contain->Neutralize Collect Collect Spill Debris Use non-sparking tools Neutralize->Collect Dispose Dispose of Waste In a sealed, labeled hazardous waste container Collect->Dispose Decontaminate Decontaminate the Area And all equipment used Dispose->Decontaminate Report Report the Incident Follow institutional procedures Decontaminate->Report

Caption: Workflow for handling a chemical spill.

Disposal Plan: Environmental Responsibility

Improper disposal of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine and its containers can pose an environmental hazard. All waste must be handled as hazardous.

  • Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup debris, in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[1] Incineration in a permitted facility is a common disposal method for such organic compounds.

  • Prohibited Disposal: Do NOT dispose of this chemical down the drain or in regular trash.[3]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, ensuring a safe and productive laboratory environment.

References

  • Yale Environmental Health & Safety. (n.d.). Drain Disposal of Chemicals. Retrieved from [Link]

Sources

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5-Chloro-6-methyl-1,3-benzothiazol-2-amine

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